Acriflavine
Description
See also: Proflavine (related).
Properties
IUPAC Name |
acridine-3,6-diamine;10-methylacridin-10-ium-3,6-diamine;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3.C13H11N3.ClH/c1-17-13-7-11(15)4-2-9(13)6-10-3-5-12(16)8-14(10)17;14-10-3-1-8-5-9-2-4-11(15)7-13(9)16-12(8)6-10;/h2-8H,1H3,(H3,15,16);1-7H,14-15H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEJLNXHANOHNSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=C2C=C(C=CC2=CC3=C1C=C(C=C3)N)N.C1=CC(=CC2=NC3=C(C=CC(=C3)N)C=C21)N.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25ClN6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30988185 | |
| Record name | 3,6-Diamino-10-methylacridin-10-ium chloride--acridine-3,6-diamine (1/1/1) | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
469.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Brown to orange powder; Green fluorescence when diluted in water; [Hawley] | |
| Record name | Acriflavine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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CAS No. |
8048-52-0, 65589-70-0, 69235-50-3, 68518-47-8, 8063-24-9 | |
| Record name | Acridinium, 3,6-diamino-10-methyl-, chloride, mixt. with 3,6-acridinediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=8048-52-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Acriflavine [NF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065589700 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acriflavine hydrochloride [NF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069235503 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acriflavine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13373 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 3,6-Diamino-10-methylacridin-10-ium chloride--acridine-3,6-diamine (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30988185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Acriflavine, hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.115.094 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,6-diamino-10-methylacridin-10-ium acridine-3,6-diamine chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Acriflavine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Reaction mass of 51555-26-1 and 53307-10-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Acriflavine: A Technical Chronicle of its Discovery, Mechanisms, and Scientific Evolution
For the attention of researchers, scientists, and professionals in drug development, this document provides an in-depth technical guide to the history, discovery, and multifaceted mechanisms of action of acriflavine. It details the original synthesis, key experimental protocols that defined its therapeutic potential, and the evolution of our understanding of its molecular interactions, from a simple antiseptic to a modulator of complex cellular signaling pathways.
A Historical Overview: From Antiseptic Dye to Modern Therapeutic Candidate
This compound, an acridine dye, was first synthesized in 1912 by the pioneering German medical scientist Paul Ehrlich and his colleague L. Benda.[1][2][3] Initially developed as an antibacterial agent, it saw extensive use during World War I as a topical antiseptic for treating wounds and combating the parasites responsible for sleeping sickness.[3][4] Commercial preparations of this compound are typically a mixture of two key components: 3,6-diaminoacridine (proflavine) and its methylated derivative, 3,6-diamino-10-methylacridinium chloride (trypaflavine).[1] The advent of penicillin and other antibiotics in the mid-20th century led to a decline in the use of this compound.[1] However, contemporary research has revitalized interest in this historic compound, revealing its potential in diverse therapeutic areas, including oncology and virology, owing to its unique mechanisms of action that extend far beyond its initial antiseptic properties.[1]
The Genesis of this compound: A Synthesis Protocol
The synthesis of this compound is a two-stage process, beginning with the creation of the proflavine backbone, followed by a methylation step to yield trypaflavine. The final this compound product is a mixture of these two compounds.
Experimental Protocol: Synthesis of Proflavine (3,6-diaminoacridine)
The synthesis of proflavine is achieved through the reaction of m-phenylenediamine with formic acid in the presence of a mineral acid, such as hydrochloric or sulfuric acid, which acts as a condensing agent. Glycerol or ethylene glycol is often used as a high-boiling solvent.
Materials:
-
m-Phenylenediamine
-
Anhydrous formic acid
-
Concentrated hydrochloric acid (or sulfuric acid)
-
Ethylene glycol (or glycerol)
-
Ethanol
-
Sodium hydroxide solution (e.g., 20%)
-
Water
Procedure:
-
To a reaction vessel containing ethylene glycol, add m-phenylenediamine and anhydrous formic acid.
-
With stirring, slowly add concentrated hydrochloric acid.
-
Heat the reaction mixture to an internal temperature of 155°C and maintain this temperature with vigorous stirring for approximately 75 minutes.
-
Cool the reaction mixture to 80°C and dilute with ethanol.
-
Further cool the mixture to 10°C to allow for the precipitation of proflavine hydrochloride.
-
Filter the precipitate and wash it with several portions of ethanol.
-
Dissolve the crude proflavine hydrochloride in water.
-
Make the solution alkaline by adding a 20% sodium hydroxide solution until a color change is observed with a phenolphthalein indicator. This precipitates the proflavine base.
-
Filter the proflavine base and wash it with water until neutral.
-
The crude proflavine can be further purified by recrystallization from ethylene glycol.
Experimental Protocol: Synthesis of Trypaflavine (3,6-diamino-10-methylacridinium chloride)
Trypaflavine is synthesized by the methylation of proflavine. This is typically achieved using a methylating agent such as dimethyl sulfate.
Materials:
-
Proflavine (3,6-diaminoacridine)
-
Dimethyl sulfate
-
Nitrobenzene (as a solvent)
Procedure:
-
Dissolve proflavine in nitrobenzene in a reaction vessel.
-
With stirring, add dimethyl sulfate to the solution.
-
Heat the mixture to approximately 50-60°C and maintain this temperature with stirring for about one hour.
-
After the reaction is complete, the mixture is cooled, and the precipitated trypaflavine is collected by filtration.
-
The product is washed with a suitable solvent, such as ethyl acetate, to remove residual nitrobenzene and other impurities.
The final this compound product is prepared by mixing proflavine and trypaflavine, often in a 1:2 ratio.
Caption: Synthesis pathway of this compound.
Evolving Mechanisms of Action: From Surface Antiseptic to Intracellular Modulator
The scientific understanding of this compound's biological activity has evolved significantly since its discovery. Initially valued for its broad-spectrum antiseptic properties, it is now known to exert its effects through multiple intracellular mechanisms.
The Dawn of Understanding: Antiseptic and Antibacterial Activity
The early use of this compound as a topical antiseptic was based on its observed ability to inhibit the growth of a wide range of bacteria. The work of researchers like Carl Browning during and after World War I was instrumental in characterizing its antiseptic properties.
Early methods for assessing antiseptic efficacy, such as those that would have been employed by Browning and his contemporaries, often involved serial dilution tests to determine the concentration of the agent required to inhibit bacterial growth in a liquid culture.
Materials:
-
Bacterial cultures (e.g., Staphylococcus aureus, Escherichia coli)
-
Nutrient broth medium
-
This compound stock solution
-
Sterile test tubes
-
Incubator
Procedure:
-
A series of sterile test tubes containing nutrient broth are prepared.
-
A serial dilution of the this compound stock solution is performed across the test tubes to achieve a range of concentrations.
-
Each tube is inoculated with a standardized suspension of the test bacterium.
-
A control tube containing nutrient broth and the bacterial inoculum but no this compound is also prepared.
-
The tubes are incubated at a temperature suitable for bacterial growth (e.g., 37°C) for a specified period (e.g., 24-48 hours).
-
The minimum inhibitory concentration (MIC) is determined as the lowest concentration of this compound at which no visible bacterial growth (turbidity) is observed.
Recent studies have provided more precise quantitative data on this compound's antibacterial and anti-biofilm activity against clinically relevant pathogens.
| Parameter | Organism | Concentration | Reference |
| Minimum Inhibitory Concentration (MIC) | MRSA | 32 µg/ml | [5] |
| Minimum Inhibitory Concentration (MIC) | P. aeruginosa | 32 µg/ml | [5] |
| Minimum Biofilm Eradication Concentration (MBEC) | MRSA | 320 µg/ml | [5] |
| Minimum Biofilm Eradication Concentration (MBEC) | P. aeruginosa | 320 µg/ml | [5] |
A Deeper Insight: DNA Intercalation
A pivotal discovery in understanding this compound's mechanism of action was the finding that its planar acridine ring structure allows it to intercalate between the base pairs of DNA.[6] This was a concept pioneered by Leonard Lerman in the early 1960s through his work with acridines.[7][8] This intercalation physically distorts the DNA double helix, interfering with critical cellular processes such as DNA replication and transcription.[5]
One of the classic methods used to demonstrate the intercalation of a small molecule into DNA is to measure the change in the viscosity of a DNA solution. Intercalation causes the DNA helix to unwind and lengthen, leading to an increase in its viscosity.
Materials:
-
Purified, high molecular weight DNA (e.g., from calf thymus)
-
Buffer solution (e.g., a saline-citrate buffer)
-
This compound solution of known concentration
-
Viscometer (e.g., an Ostwald viscometer)
-
Constant temperature water bath
Procedure:
-
A solution of DNA in the buffer is prepared.
-
The flow time of the DNA solution through the viscometer is measured at a constant temperature.
-
Aliquots of the this compound solution are added to the DNA solution to achieve a range of this compound-to-DNA ratios.
-
After each addition and an equilibration period, the flow time is remeasured.
-
The relative viscosity of the solution is calculated for each this compound concentration.
-
An increase in the relative viscosity of the DNA solution upon the addition of this compound is indicative of intercalation.
Caption: Experimental workflow for viscometric analysis of DNA intercalation.
The Modern Perspective: Inhibition of Key Cellular Enzymes and Pathways
More recent research has unveiled that this compound's biological effects are not limited to DNA intercalation. It also functions as an inhibitor of crucial cellular enzymes, including topoisomerases and Hypoxia-Inducible Factor 1 (HIF-1).
Topoisomerases are enzymes that regulate the topology of DNA and are essential for DNA replication and transcription.[9][10] this compound has been shown to inhibit both topoisomerase I and topoisomerase II.[6] It acts as a "topoisomerase poison" by stabilizing the transient covalent complex between the topoisomerase and the cleaved DNA strand, which prevents the re-ligation of the DNA and leads to the accumulation of DNA strand breaks.[11]
The inhibitory activity of this compound against topoisomerases can be assessed using a DNA relaxation assay. This assay measures the ability of the enzyme to relax supercoiled plasmid DNA.
Materials:
-
Supercoiled plasmid DNA
-
Purified human topoisomerase I or IIα
-
Reaction buffer appropriate for the specific topoisomerase
-
This compound solution at various concentrations
-
Agarose gel electrophoresis equipment
-
DNA staining agent (e.g., ethidium bromide)
-
UV transilluminator and imaging system
Procedure:
-
In separate reaction tubes, combine the supercoiled plasmid DNA, reaction buffer, and the topoisomerase enzyme.
-
Add this compound at a range of final concentrations to different tubes. Include a positive control with a known topoisomerase inhibitor and a negative control with no inhibitor.
-
Incubate the reactions at the optimal temperature for the enzyme (e.g., 37°C) for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding a stop buffer (containing a chelating agent and a loading dye).
-
Load the samples onto an agarose gel and perform electrophoresis to separate the different forms of the plasmid DNA (supercoiled, relaxed, and nicked).
-
Stain the gel with a DNA-binding fluorescent dye and visualize the DNA bands under UV light.
-
Inhibition of topoisomerase activity is indicated by the persistence of the supercoiled DNA band and a decrease in the amount of relaxed DNA compared to the no-inhibitor control.
A significant breakthrough in this compound research was the discovery by Gregg L. Semenza and colleagues that it is a potent inhibitor of Hypoxia-Inducible Factor 1 (HIF-1).[1] HIF-1 is a transcription factor that plays a central role in the cellular response to low oxygen levels (hypoxia) and is a key driver of tumor growth and angiogenesis.[5] this compound inhibits HIF-1 by binding directly to the HIF-1α subunit and preventing its dimerization with the HIF-1β subunit, which is a prerequisite for its transcriptional activity.[5]
The identification of this compound as a HIF-1 inhibitor was facilitated by a cell-based screening assay designed to detect the dimerization of HIF-1α and HIF-1β. A common approach is a split-luciferase complementation assay.
Materials:
-
Mammalian cell line (e.g., HEK293)
-
Expression vectors encoding HIF-1α fused to one half of a split luciferase reporter and HIF-1β fused to the other half.
-
Cell culture medium and reagents
-
Transfection reagent
-
This compound solution
-
Luciferase assay substrate
-
Luminometer
Procedure:
-
Co-transfect the mammalian cells with the two expression vectors.
-
Plate the transfected cells in a multi-well plate and allow them to adhere.
-
Treat the cells with various concentrations of this compound. Include appropriate vehicle controls.
-
Induce hypoxia to stabilize HIF-1α or use a hypoxia-mimetic agent.
-
After the treatment period, lyse the cells and add the luciferase substrate.
-
Measure the luminescence using a luminometer. A decrease in the luminescence signal in the presence of this compound indicates inhibition of HIF-1α/HIF-1β dimerization.
Caption: The HIF-1 signaling pathway and the inhibitory action of this compound.
Conclusion
The journey of this compound from a simple antiseptic dye to a molecule of interest in modern cancer and antiviral research is a testament to the enduring value of chemical discovery and the continuous evolution of our understanding of pharmacology. Its multifaceted mechanisms of action, including DNA intercalation and the inhibition of key cellular pathways like topoisomerase function and HIF-1 signaling, underscore its potential as a lead compound for the development of novel therapeutics. This technical guide has provided a comprehensive overview of the history, synthesis, and scientific investigation of this compound, offering a valuable resource for researchers and professionals in the field of drug development. The detailed experimental protocols and summary of quantitative data serve as a foundation for future research into this remarkable and enduring molecule.
References
- 1. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 2. Ethidium bromide - Wikipedia [en.wikipedia.org]
- 3. quora.com [quora.com]
- 4. Ethidium Bromide [sigmaaldrich.com]
- 5. pnas.org [pnas.org]
- 6. This compound, an Acridine Derivative for Biomedical Application: Current State of the Art - PMC [pmc.ncbi.nlm.nih.gov]
- 7. garfield.library.upenn.edu [garfield.library.upenn.edu]
- 8. Structural considerations in the interaction of DNA and acridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Topoisomerase inhibitor - Wikipedia [en.wikipedia.org]
- 10. Mechanism of action of DNA topoisomerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. DNA topoisomerase inhibition with the HIF inhibitor this compound promotes transcription of lncRNAs in endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Structure and Properties of Acriflavine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acriflavine hydrochloride is a versatile fluorescent dye and antiseptic agent with a rich history of scientific exploration. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and multifaceted mechanisms of action. Notably, it delves into its well-established roles as a DNA intercalator and an inhibitor of the Hypoxia-Inducible Factor 1 (HIF-1) signaling pathway. Detailed experimental protocols for key assays and visualizations of relevant biological pathways are included to facilitate further research and drug development efforts.
Chemical Structure and Identification
This compound hydrochloride is not a single molecular entity but a mixture of two active components: 3,6-diamino-10-methylacridinium chloride (the methylated derivative often referred to as this compound) and 3,6-diaminoacridine (proflavine). This mixture is crucial for its biological activity. The hydrochloride salt form enhances its solubility in aqueous solutions.
Component Structures:
-
3,6-diamino-10-methylacridinium chloride (this compound)
-
Chemical Formula: C₁₄H₁₄ClN₃
-
Molecular Weight: 259.74 g/mol
-
-
3,6-diaminoacridine (Proflavine)
-
Chemical Formula: C₁₃H₁₁N₃
-
Molecular Weight: 209.25 g/mol
-
The overall chemical identity and properties of this compound hydrochloride can vary depending on the ratio of these two components in a given preparation.
Physicochemical Properties
A summary of the key physicochemical properties of this compound hydrochloride is presented in the tables below.
Table 1: General and Physical Properties of this compound Hydrochloride
| Property | Value | Reference(s) |
| Appearance | Brownish-orange to yellow or red-brown crystalline powder | |
| CAS Number | 8063-24-9 | |
| Melting Point | 260 °C (decomposes) | |
| Solubility | Freely soluble in water; Soluble in methanol and DMSO |
Table 2: Spectral Properties of this compound Hydrochloride
| Spectral Property | Wavelength (nm) | Conditions | Reference(s) |
| UV-Vis Absorption (λmax) | ~260 and ~452 | Varies with solvent | |
| Fluorescence Emission (λem) | ~510 - 540 | Dependent on solvent and excitation wavelength |
Mechanism of Action and Biological Pathways
This compound hydrochloride exerts its biological effects through two primary mechanisms: DNA intercalation and inhibition of the HIF-1 signaling pathway.
DNA Intercalation
As a planar aromatic molecule, this compound can insert itself between the base pairs of DNA. This intercalation distorts the double helix structure, thereby interfering with DNA replication and transcription. This mechanism is the basis for its antiseptic and antimicrobial properties, as it is lethal to many microorganisms.
HIF-1 Signaling Pathway Inhibition
This compound hydrochloride is a potent inhibitor of Hypoxia-Inducible Factor 1 (HIF-1), a key transcription factor in the cellular response to low oxygen levels (hypoxia). It functions by preventing the dimerization of the HIF-1α and HIF-1β subunits, which is a prerequisite for its transcriptional activity. The HIF-1 pathway is implicated in tumor progression and angiogenesis, making this compound a compound of interest in cancer research.
The PI3K/AKT/mTOR signaling pathway is a known upstream regulator of HIF-1α expression. This compound's inhibitory action on this pathway further contributes to its anti-cancer effects.
Caption: HIF-1 signaling pathway and points of inhibition by this compound Hydrochloride.
Experimental Protocols
The following are representative protocols for assessing the key biological activities of this compound hydrochloride.
DNA Intercalation Assay (Gel Mobility Shift Assay)
This protocol provides a method to qualitatively assess the intercalation of this compound hydrochloride into DNA by observing changes in its electrophoretic mobility.
Materials:
-
Plasmid DNA (e.g., pBR322)
-
This compound hydrochloride solution (in sterile water or appropriate buffer)
-
Agarose
-
Tris-acetate-EDTA (TAE) buffer
-
6X DNA loading dye
-
DNA visualization agent (e.g., Ethidium Bromide or SYBR Safe)
-
UV transilluminator and gel documentation system
Procedure:
-
Prepare a 1% agarose gel in 1X TAE buffer.
-
Set up reaction mixtures: In separate microcentrifuge tubes, mix a constant amount of plasmid DNA (e.g., 200 ng) with increasing concentrations of this compound hydrochloride (e.g., 0, 1, 5, 10, 20 µM). The final volume of each reaction should be constant (e.g., 20 µL).
-
Incubate the reactions at room temperature for 30 minutes in the dark.
-
Add 6X DNA loading dye to each reaction mixture.
-
Load the samples into the wells of the agarose gel.
-
Perform electrophoresis at a constant voltage (e.g., 80-100 V) until the dye front has migrated an appropriate distance.
-
Stain the gel with the DNA visualization agent according to the manufacturer's instructions.
-
Visualize the DNA bands under UV illumination and document the results. Intercalation will cause a change in the supercoiling of the plasmid DNA, leading to a shift in its migration pattern on the gel.
Caption: Experimental workflow for the DNA intercalation gel mobility shift assay.
HIF-1α Inhibition Assay (Western Blot)
This protocol details the assessment of this compound hydrochloride's ability to inhibit the expression of HIF-1α in cultured cells under hypoxic conditions.
Materials:
-
Cancer cell line (e.g., HeLa, HepG2)
-
Cell culture medium and supplements
-
This compound hydrochloride
-
Hypoxia chamber or chemical hypoxia-inducing agent (e.g., CoCl₂)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-HIF-1α, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in culture plates and allow them to adhere. Treat the cells with various concentrations of this compound hydrochloride for a specified time (e.g., 24 hours).
-
Induce Hypoxia: Transfer the plates to a hypoxia chamber (1% O₂) or treat with a chemical inducer for the last 4-6 hours of the drug treatment period.
-
Cell Lysis: Wash the cells with cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-HIF-1α antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
-
Signal Detection: Capture the chemiluminescent signal using an imaging system.
-
Analysis: Normalize the HIF-1α band intensity to the β-actin loading control to determine the relative protein expression.
Caption: Experimental workflow for HIF-1α inhibition analysis by Western Blot.
Conclusion
This compound hydrochloride remains a compound of significant interest due to its well-defined chemical properties and dual mechanisms of action. Its ability to intercalate into DNA underpins its long-standing use as an antiseptic, while its more recently characterized role as an inhibitor of the critical HIF-1 signaling pathway has opened new avenues for its investigation in oncology. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers and drug development professionals seeking to further explore the therapeutic potential of this versatile molecule.
Acriflavine and Proflavine Mixtures: A Technical Guide to Composition, Analysis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of acriflavine, a topical antiseptic notable for its composition as a mixture of proflavine and its methylated derivative. We will delve into the quantitative composition of these mixtures, detail the experimental protocols for their analysis, and explore the distinct and overlapping mechanisms of action of its components, focusing on key cellular signaling pathways.
Defining the Components: this compound and Proflavine
This compound is not a single chemical entity but a mixture of two primary active components derived from acridine. The core distinction lies in the methylation of one of the nitrogen atoms on the acridine ring.
-
Proflavine (3,6-diaminoacridine): The parent compound, an acridine dye that functions primarily as a DNA intercalator.
-
Acriflavinium Chloride (3,6-diamino-10-methylacridinium chloride): The N-methylated derivative of proflavine. Commercial this compound is often the hydrochloride salt of this mixture.[1][2]
The relationship between these components is illustrated below.
Figure 1: Composition of Commercial this compound.
Quantitative Composition of this compound Mixtures
The precise ratio of proflavine to its methylated derivative in commercial this compound can vary. Analysis of different batches and adherence to pharmacopoeial standards are crucial for reproducible research and clinical application. Below are tables summarizing the composition from a detailed analysis of a commercial batch and a pharmacopoeial standard.
Table 1: Example Composition of a Commercial this compound Batch
| Component | Percentage by HPLC-MS and 1H-NMR Analysis |
| Proflavine (PF) | 56% |
| Acriflavinium (ACF) | 17% |
| Side Methylated Proflavine (PF) | 22-23% |
| Side Methylated Acriflavinium | 4% |
Table 2: Acriflavinium Chloride Composition per European Pharmacopoeia
| Component | Peak Area Percentage |
| First Principal Peak | 30.0% to 40.0% |
| Second Principal Peak | 50.0% to 60.0% |
| Any Other Peak | Maximum 6.0% |
Mechanisms of Action and Signaling Pathways
The biological effects of this compound are a composite of the activities of its components. While both can intercalate into DNA, this compound (the methylated form) has been identified as a potent inhibitor of Hypoxia-Inducible Factor 1 (HIF-1).
Proflavine: DNA Intercalation
Proflavine exerts its bacteriostatic and cytotoxic effects primarily by inserting itself between the base pairs of DNA. This intercalation physically distorts the DNA double helix, which can inhibit DNA replication and transcription, leading to errors in the copied strands and ultimately preventing cell division.[1]
Figure 2: Mechanism of Proflavine DNA Intercalation.
This compound: Inhibition of HIF-1 Dimerization
This compound has been identified as a direct inhibitor of the HIF-1 signaling pathway.[1] Under hypoxic (low oxygen) conditions, a common feature of solid tumors, the HIF-1α subunit is stabilized and translocates to the nucleus. There, it dimerizes with the constitutively expressed HIF-1β subunit. This HIF-1 heterodimer then binds to Hypoxia Response Elements (HREs) on DNA, activating the transcription of genes involved in angiogenesis, glucose metabolism, and cell survival. This compound physically binds to the PAS-B subdomain of HIF-1α, preventing its dimerization with HIF-1β, thereby blocking the entire downstream signaling cascade.
Figure 3: this compound Inhibition of HIF-1 Dimerization.
The PI3K/Akt Pathway and HIF-1α Regulation
Under non-hypoxic (normoxic) conditions, HIF-1α can still be upregulated in cancer cells through oncogenic signaling pathways such as the PI3K/Akt/mTOR pathway. Activation of this pathway can lead to increased HIF-1α protein synthesis. This compound has been shown to inhibit the phosphorylation of AKT, a key kinase in this pathway. This suggests a secondary mechanism by which this compound may reduce HIF-1α levels, even in the absence of hypoxia.
Figure 4: PI3K/Akt Pathway in HIF-1α Regulation.
Experimental Protocols
This section provides detailed methodologies for the analysis of this compound-proflavine mixtures and for assessing their biological activity.
Protocol for HPLC-UV/MS Analysis of this compound/Proflavine Mixtures
This protocol is designed for the separation and quantification of the components in a commercial this compound sample.
Figure 5: Workflow for HPLC Analysis of this compound.
Methodology:
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system: Dionex UltiMate 3000 or equivalent.
-
Mass Spectrometer (MS): Thermo Finnigan LCQ fleet or equivalent.
-
Column: Waters X-Bridge C18 (4.6 x 30 mm, 3.5 µm).
-
-
Mobile Phase:
-
Solvent A: Water with 0.1% formic acid (v/v).
-
Solvent B: Acetonitrile with 0.1% formic acid (v/v).
-
-
Gradient Elution:
-
Initial to 9.5 min: 5% to 10% Solvent B.
-
9.5 to 13.5 min: 10% to 20% Solvent B.
-
13.5 to 14.5 min: 20% to 95% Solvent B.
-
Flow rate: 0.6 mL/min.
-
-
Detection:
-
UV-Vis Detector: Set to 254 nm.
-
Mass Spectrometer: ESI source, configured for positive ion mode to detect the molecular weights of proflavine and acriflavinium.
-
-
Quantification:
-
Identify peaks based on retention time and mass-to-charge ratio (m/z) compared to pure standards.
-
Integrate the area under each peak in the UV chromatogram.
-
Calculate the relative percentage of each component.
-
Protocol for Cell-Based HIF-1 Dimerization Assay
This assay identifies inhibitors of the HIF-1α/HIF-1β interaction.[3]
Principle: This assay utilizes a split-Renilla luciferase (Rluc) complementation system. The N-terminal and C-terminal halves of Rluc are fused to the bHLH-PAS domains of HIF-1α and HIF-1β, respectively. Dimerization of the HIF-1 subunits brings the two halves of Rluc into close proximity, reconstituting its enzymatic activity, which can be measured by luminescence.
Methodology:
-
Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., HEK293) in appropriate media.
-
Co-transfect cells with two plasmids: one encoding HIF-1α-N-Rluc and the other encoding HIF-1β-C-Rluc.
-
-
Compound Treatment and Hypoxia Induction:
-
Plate the transfected cells in a multi-well plate.
-
Treat cells with varying concentrations of this compound or a vehicle control.
-
Induce hypoxia by placing the cells in a hypoxic chamber (e.g., 1% O2) for 4-6 hours. Maintain a parallel set of plates under normoxic conditions (20% O2).
-
-
Luminescence Measurement:
-
Lyse the cells using a suitable luciferase assay lysis buffer.
-
Add the luciferase substrate (e.g., coelenterazine).
-
Measure the luminescence signal using a luminometer.
-
-
Data Analysis:
-
Normalize the luminescence readings to cell viability (e.g., using a parallel MTT assay).
-
Calculate the percent inhibition of HIF-1 dimerization for each concentration of this compound compared to the vehicle control under hypoxic conditions.
-
Determine the IC50 value.
-
-
Confirmation (Co-Immunoprecipitation):
-
Treat cells as described above.
-
Lyse cells and perform immunoprecipitation (IP) using an anti-HIF-1α antibody.
-
Run the immunoprecipitated proteins on an SDS-PAGE gel and perform a Western blot using an anti-HIF-1β antibody.
-
A decrease in the HIF-1β band in this compound-treated samples confirms the inhibition of dimerization.
-
Protocol for DNA Intercalation Assay using Fluorescence Spectroscopy
This protocol assesses the ability of proflavine to intercalate into DNA by measuring the quenching of its intrinsic fluorescence.
Principle: Proflavine is a fluorescent molecule. Upon intercalation into the DNA double helix, its fluorescence is typically quenched. This change in fluorescence intensity can be monitored to determine the binding affinity.
Methodology:
-
Preparation of Solutions:
-
Prepare a stock solution of proflavine in a suitable buffer (e.g., PBS, pH 7.4).
-
Prepare a stock solution of double-stranded DNA (e.g., calf thymus DNA) in the same buffer. Determine the DNA concentration accurately by UV absorbance at 260 nm.
-
-
Fluorescence Titration:
-
In a quartz cuvette, place a fixed concentration of proflavine (e.g., 5 µM).
-
Record the initial fluorescence emission spectrum (e.g., excitation at 440 nm, emission scan from 460-600 nm) using a spectrofluorometer.
-
Sequentially add small aliquots of the DNA stock solution to the cuvette.
-
After each addition, mix gently and allow the solution to equilibrate for 2-3 minutes before recording the new fluorescence emission spectrum.
-
-
Data Analysis:
-
Correct the fluorescence intensity values for the dilution effect caused by the addition of the DNA solution.
-
Plot the change in fluorescence intensity (F0/F) against the concentration of DNA, where F0 is the initial fluorescence and F is the fluorescence at a given DNA concentration.
-
Analyze the data using the Stern-Volmer equation or other appropriate binding models to calculate the binding constant (Ka) and the number of binding sites (n). A linear Stern-Volmer plot is indicative of a single type of quenching mechanism (static or dynamic).[4]
-
References
An In-depth Technical Guide to the Synthesis and Biological Activity of Acriflavine and its Analogues
For Researchers, Scientists, and Drug Development Professionals
Acriflavine, a fluorescent disinfectant and antiseptic, has garnered significant attention in the scientific community for its broad spectrum of biological activities. Initially synthesized in 1912 by Paul Ehrlich, it was widely used as a topical antibacterial agent, especially during World War I.[1] Today, its potential extends far beyond its antiseptic properties, with research revealing potent anticancer, antiviral, and antimalarial activities.[1][2][3] this compound is chemically a mixture of 3,6-diamino-10-methylacridinium chloride (trypaflavine) and its unmethylated precursor, 3,6-diaminoacridine (proflavine).[1][2]
This guide provides a comprehensive overview of the synthetic methodologies for creating this compound and its diverse analogues, details key experimental protocols, summarizes quantitative biological data, and illustrates the critical signaling pathways involved in its mechanism of action.
Core Synthesis of the Acridine Scaffold
The tricyclic acridine framework is the foundational structure for this compound and its derivatives. Several classical methods are employed for its synthesis, with the Ullmann and Bernthsen syntheses being the most prominent.
-
Ullmann Synthesis: This prevalent method involves the condensation of a primary amine with an aromatic carboxylic or aldehyde in the presence of a strong acid, followed by a cyclization step to yield an acridone intermediate. Subsequent reduction and dehydrogenation produce the acridine core.[4][5]
-
Bernthsen Synthesis: This approach utilizes the reaction of a diphenylamine with a carboxylic acid, catalyzed by zinc chloride at high temperatures, to form a 9-substituted acridine.[4][6]
-
Friedländer Synthesis: This method can be adapted to produce specific substituted acridines. For instance, 9-methylacridine can be synthesized by treating a salt of anthranilic acid with 2-cyclohexenone.[4]
Caption: General workflow of the Ullmann synthesis for the acridine core.
Synthesis of this compound
This compound is produced through a two-stage process: first, the synthesis of proflavine (3,6-diaminoacridine), followed by a methylation step to produce trypaflavine (3,6-diamino-10-methylacridinium chloride).
The synthesis of proflavine typically involves the condensation of m-phenylenediamine (or its dihydrochloride salt) with glycerin, often in the presence of a dehydrating agent like zinc chloride or oxalic acid, at elevated temperatures.[7] The resulting proflavine base is then methylated. This is achieved by reacting the proflavine with a methylating agent, such as dimethyl sulfate, in a solvent like nitrobenzene.[7] The final product, this compound, is a mixture of the resulting methylated salt (trypaflavine) and any remaining unreacted proflavine.
Caption: Synthetic pathway from starting materials to the this compound mixture.
Synthesis of this compound Analogues
The development of this compound analogues aims to enhance therapeutic efficacy and reduce side effects. Modifications are typically made at the 9-position of the acridine ring or by functionalizing the 3,6-diamino groups of proflavine.
A common strategy involves the synthesis of 9-chloroacridine as a versatile intermediate. This is often prepared from N-phenylanthranilic acid and phosphorus oxychloride (POCl₃).[2] The highly reactive chlorine atom at the 9-position can then be displaced by various nucleophiles, such as amines or phenols, to generate a diverse library of 9-substituted acridine analogues.[2][5] Furthermore, the amino groups of proflavine can be derivatized to form conjugates with molecules like ureas, thioureas, or imidazolidinones, leading to compounds with novel biological activities.[3][8]
Caption: General experimental workflow for the synthesis and screening of acridine analogues.
Experimental Protocols
Protocol 1: Synthesis of Proflavine
This protocol is adapted from described methodologies.[7]
-
Preparation: Add 2.5 parts of glycerin to a reaction vessel equipped with a stirrer and heating mantle. Heat to 110-120°C and stir for 20 minutes to remove moisture.
-
Reaction Initiation: Add 1 part of m-phenylenediamine dihydrochloride to the hot glycerin and stir until dissolved.
-
Condensation: Add 0.22 parts of paraformaldehyde. Rapidly increase the temperature to 150-155°C and maintain with vigorous stirring for 40-60 minutes. Monitor the reaction's completion using Thin Layer Chromatography (TLC).
-
Work-up: Once the starting material is consumed, stop stirring and cool the mixture to below 100°C.
-
Precipitation: Pour the reaction mixture into a dilute sodium hydroxide solution to precipitate the proflavine free base.
-
Purification: Filter the precipitate and wash with water until the filtrate is neutral. Dry the solid at 90-100°C. The crude product can be recrystallized from ethanol to yield bright yellow crystals.
Protocol 2: Synthesis of 9-Aminoacridine Analogue via 9-Chloroacridine
This protocol is based on the general method for producing 9-aminoacridines.[2]
-
Synthesis of N-phenylanthranilic Acid: Perform an Ullmann condensation between aniline and 2-chlorobenzoic acid using a copper catalyst to produce N-phenylanthranilic acid.
-
Synthesis of 9-Chloroacridine: Stir N-phenylanthranilic acid in excess phosphorus oxychloride (POCl₃) and heat at reflux until the reaction is complete (monitored by TLC). Carefully quench the excess POCl₃ with ice. The precipitated 9-chloroacridine is filtered, washed, and dried.
-
Synthesis of 9-Phenoxyacridine (Intermediate): React 9-chloroacridine with phenol in a suitable solvent to form the 9-phenoxyacridine intermediate. This step improves the reactivity for the subsequent amination.[2]
-
Amination: React the 9-phenoxyacridine with the desired primary or secondary amine in a suitable solvent (e.g., phenol or a high-boiling alcohol) at elevated temperatures to yield the final 9-aminoacridine analogue.
-
Purification: The final product is purified using standard techniques such as column chromatography or recrystallization.
Quantitative Biological Data
The biological activity of this compound and its analogues has been extensively studied against various pathological models. The following tables summarize key quantitative data.
Table 1: Anticancer Activity of this compound and Analogues
| Compound/Analogue | Cell Line | Activity Metric | Value | Reference |
|---|---|---|---|---|
| 9-[(3′-Trifluoromethyl)phenylamino]acridine | HeLa (Cervical Cancer) | CTC₅₀ | 31.25 µg/mL | [4] |
| 9-[(3′-Trifluoromethyl)phenylamino]acridine | A-549 (Lung Cancer) | CTC₅₀ | 36.25 µg/mL | [4] |
| 6-Chloro-2-methoxy-N-benzylacridin-9-amine | K562 (Leukemia) | IC₅₀ | 0.65 µM | [4] |
| 6-Chloro-2-methoxy-N-benzylacridin-9-amine | HepG-2 (Hepatoma) | IC₅₀ | 1.40 µM | [4] |
| Proflavine-dialkyldithioureas | HL-60 (Leukemia) | IC₅₀ | 7.2 - 34.0 µM | [3] |
| Palladium-Proflavine Complex | SK-BR-3 (Breast Cancer) | LC₅₀ | Lower than cisplatin | [3] |
| this compound | Colorectal & Ovarian Cancer Cells | - | More active than 5-FU, irinotecan |[9] |
Table 2: Antimalarial and Antiviral Activity
| Compound/Analogue | Target Organism/Virus | Strain/Target Protein | Activity Metric | Value | Reference |
|---|---|---|---|---|---|
| Artemisinin-acridine hybrid (82a) | Plasmodium falciparum | NF54 (chloroquine-sensitive) | IC₅₀ | 2.6 nM | [2] |
| Artemisinin-acridine hybrid (82a) | Plasmodium falciparum | Dd2 (chloroquine-resistant) | IC₅₀ | 35.3 nM | [2] |
| This compound (ACF) | SARS-CoV-2 | Mpro | IC₅₀ | 5.60 µM | [10] |
| Proflavine Hemisulfate (PRF) | SARS-CoV-2 | Mpro | IC₅₀ | 2.07 µM | [10] |
| This compound (ACF) | SARS-CoV-2 | PLpro | IC₅₀ | 1.66 µM | [10] |
| This compound (ACF) | SARS-CoV-2 (in cell culture) | - | IC₅₀ | 0.15 µM | [10] |
| Proflavine Hemisulfate (PRF) | SARS-CoV-2 (in cell culture) | - | IC₅₀ | 0.13 µM |[10] |
Mechanism of Action and Signaling Pathways
This compound's diverse biological effects stem from its ability to interact with multiple cellular targets. Its primary mechanisms include DNA intercalation and the inhibition of key signaling pathways, most notably the Hypoxia-Inducible Factor-1 (HIF-1) pathway.
HIF-1 Pathway Inhibition
Under hypoxic conditions, common in solid tumors, the HIF-1α protein subunit is stabilized. It then translocates to the nucleus and dimerizes with the HIF-1β subunit, forming the active HIF-1 transcription factor. HIF-1 drives the expression of over 100 genes that promote tumor survival, angiogenesis (e.g., VEGF), and metabolic adaptation (e.g., GLUT-1).[1][11]
This compound has been identified as a potent inhibitor of this process.[1][12] It directly binds to the PAS-B domain of HIF-1α, physically blocking its heterodimerization with HIF-1β.[11] This prevents the formation of the functional HIF-1 complex, thereby inhibiting the transcription of its target genes and suppressing tumor growth and vascularization.[1][11]
Caption: Inhibition of the HIF-1 signaling pathway by this compound.
Other Mechanisms
-
DNA Intercalation: The planar, electron-deficient acridine ring structure allows this compound and its analogues to insert themselves between the base pairs of DNA.[2][13] This intercalation distorts the double helix, interfering with the processes of DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.
-
Enzyme Inhibition: this compound is known to be an inhibitor of several key enzymes, including topoisomerases I and II, which are crucial for managing DNA topology during replication.[1]
-
Signaling Pathway Modulation: It can modulate other oncogenic pathways, including inhibiting STAT5 signaling and the phosphorylation of AKT and RSK2, further contributing to its anticancer effects.[1][14]
-
Antibacterial Action: In bacteria such as Staphylococcus aureus, this compound induces a significant thickening of the cell wall, which is believed to be a key part of its antimicrobial mechanism.[1][15]
References
- 1. This compound, an Acridine Derivative for Biomedical Application: Current State of the Art - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent developments in the synthesis and biological activity of acridine/acridone analogues - RSC Advances (RSC Publishing) DOI:10.1039/C7RA01026E [pubs.rsc.org]
- 3. Proflavine/acriflavine derivatives with versatile biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Acridine and Its Derivatives: Synthesis, Biological, and Anticorrosion Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ptfarm.pl [ptfarm.pl]
- 6. firsthope.co.in [firsthope.co.in]
- 7. Page loading... [guidechem.com]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. This compound and proflavine hemisulfate as potential antivirals by targeting Mpro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
- 12. This compound, an Acridine Derivative for Biomedical Application: Current State of the Art - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis of proflavine derivatives and study of how they bind to DNA as potential chemotherapeutic agents | Scholar [scholar.stlawu.edu]
- 14. This compound, a Potent Inhibitor of HIF-1α, Disturbs Glucose Metabolism and Suppresses ATF4-Protective Pathways in Melanoma under Non-hypoxic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mechanisms of action of this compound: electron microscopic study of cell wall changes induced in Staphylococcus aureus by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Acriflavine in Inhibiting Topoisomerases: A Technical Guide
Executive Summary: Acriflavine (ACF), a fluorescent dye and antiseptic, has garnered significant attention in biomedical research for its potent anticancer properties. While initially investigated for its ability to inhibit Hypoxia-Inducibile Factor 1 (HIF-1), compelling evidence now demonstrates that its primary mechanism of cytotoxic action involves the inhibition of DNA topoisomerases. This compound functions as a dual inhibitor, targeting both topoisomerase I (TopI) and topoisomerase II (TopII). It acts as a "topoisomerase poison" by intercalating into DNA and stabilizing the transient DNA-enzyme cleavage complex. This action prevents the re-ligation of DNA strands, leading to the accumulation of single and double-strand breaks, which subsequently trigger DNA damage responses, cell cycle arrest, and apoptosis. This guide provides an in-depth analysis of this compound's interaction with topoisomerases, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams.
Introduction to Topoisomerases and this compound
DNA topoisomerases are essential nuclear enzymes that resolve topological challenges in the genome arising during critical cellular processes like DNA replication, transcription, and chromosome segregation.[1][2][3] They function by creating transient breaks in the DNA backbone, allowing strands to pass through one another before resealing the break.[4] Humans express two main types:
-
Topoisomerase I (TopI): Creates single-strand breaks to relax DNA supercoiling.[2][3]
-
Topoisomerase II (TopII): Creates double-strand breaks, requiring ATP to catalyze the passage of another DNA duplex through the break. This activity is vital for decatenating intertwined daughter chromosomes after replication.[2][3][4]
Due to their critical role in proliferating cells, topoisomerases are well-established targets for cancer chemotherapy.[5][6] Inhibitors are broadly classified as "poisons," which trap the enzyme-DNA cleavage complex, or "catalytic inhibitors," which interfere with other steps of the enzymatic cycle, such as ATP binding or DNA binding.[5][7][8]
This compound is an acridine dye, a class of compounds known for their ability to intercalate into DNA.[1][9][10] This planar molecule inserts itself between DNA base pairs, distorting the helical structure.[10][11] While also known as a potent HIF-1 inhibitor, recent studies suggest its primary anticancer effects stem from its potent inhibition of both TopI and TopII.[9][10][12]
Mechanism of Action: this compound as a Topoisomerase Poison
This compound exerts its inhibitory effect not by preventing the topoisomerase from binding to or cleaving DNA, but by preventing the final, crucial step of the reaction: the re-ligation of the DNA break.[5][9] This transforms the essential topoisomerase enzyme into a potent cellular toxin that generates permanent DNA lesions.[1][5]
The proposed mechanism proceeds as follows:
-
DNA Intercalation: this compound, due to its planar aromatic structure, intercalates into the DNA double helix, likely near the topoisomerase binding site.[1][9][10]
-
Formation of the Cleavage Complex: Topoisomerase (I or II) proceeds with its normal function, binding to the DNA and cleaving one or both strands, forming a covalent intermediate known as the cleavage complex.[5][6]
-
Stabilization of the Complex: The presence of intercalated this compound stabilizes this cleavage complex.[1][9] This hinders the conformational changes required for the enzyme to re-ligate the broken DNA strands.
-
Generation of DNA Strand Breaks: The stalled, covalently-bound topoisomerase on the DNA results in a persistent single-strand break (from TopI) or double-strand break (from TopII).[9] When a replication fork collides with this complex, the transient break is converted into a permanent and highly cytotoxic double-strand break.[6][13]
-
Induction of Apoptosis: The accumulation of these DNA double-strand breaks activates the DNA Damage Response (DDR) pathway, leading to cell cycle arrest and, ultimately, programmed cell death (apoptosis).[6][9][14]
Figure 1: this compound interrupts the topoisomerase catalytic cycle by stabilizing the cleavage complex.
Quantitative Inhibitory Data
This compound demonstrates a dose-dependent inhibitory effect on cell survival and topoisomerase activity. While specific IC50 values against purified enzymes are subjects of ongoing research, cell-based assays provide clear evidence of its potent cytotoxic and function-inhibiting effects at micromolar concentrations.
| Parameter | Cell Line / System | Value | Reference |
| Cell Survival (IC50) | Human Umbilical Vein Endothelial Cells (HUVECs) | ~16 µM (16h treatment) | [9] |
| Cell Viability (IC50) | 9L, GL261, U87 Glioma Cells | 2 - 3.5 µM (24h treatment) | [15] |
| Cell Viability (IC50) | F98 Glioma, Brain Tumor Stem Cells (BTSCs) | 5.37 - 7.02 µM (24h treatment) | [15] |
| Effective Inhibitory Concentration | Recombinant Human TopI & TopIIA | 10 µM (in DNA unwinding assay) | [9] |
Cellular Consequences and Downstream Signaling
The generation of persistent DNA double-strand breaks by this compound-trapped topoisomerase II is a critical event that triggers a cascade of cellular responses, culminating in apoptosis.
-
DNA Damage Sensing: The exposed double-strand breaks are recognized by sensor proteins of the DNA Damage Response (DDR) pathway, primarily the ATM (Ataxia-Telangiectasia Mutated) kinase.
-
Signal Transduction: Activated ATM phosphorylates a host of downstream targets, including the histone variant H2AX (creating γH2AX, a key marker of DNA damage) and checkpoint kinases like Chk1/2.[14]
-
Cell Cycle Arrest: The activated DDR pathway enforces cell cycle checkpoints, typically at the G2/M phase, to prevent cells with damaged DNA from entering mitosis.[14]
-
Apoptosis Induction: If the DNA damage is too extensive to be repaired, the DDR signaling will activate pro-apoptotic pathways, often involving the p53 tumor suppressor, leading to the activation of caspases and the execution of programmed cell death.[6][9]
Figure 2: Pathway from TopoII inhibition by this compound to apoptosis.
Experimental Protocols
The inhibitory activity of this compound on topoisomerases can be reliably assessed using in vitro DNA relaxation or decatenation assays.
Topoisomerase I DNA Relaxation Assay
Principle: Topoisomerase I relaxes supercoiled plasmid DNA. In the presence of an inhibitor, the enzyme's activity is reduced, and the DNA remains supercoiled. The different DNA topoisomers (supercoiled, relaxed, and nicked) can be separated by agarose gel electrophoresis.[2][16]
Materials:
-
Supercoiled plasmid DNA (e.g., pUC19), 200 ng/µL stock.
-
Recombinant Human Topoisomerase I (e.g., 1-5 units/µL).
-
10x Topoisomerase I Reaction Buffer (e.g., 100 mM Tris-HCl pH 7.9, 10 mM EDTA, 1.5 M KCl, 5 mM DTT, 50% glycerol).
-
This compound stock solution (e.g., 1 mM in DMSO).
-
Stop Solution/Loading Dye (e.g., 1% SDS, 10 mM EDTA, 0.025% bromophenol blue, 50% glycerol).
-
Nuclease-free water.
-
1% Agarose gel with Ethidium Bromide or SYBR Safe.
Protocol:
-
On ice, prepare a 20 µL reaction mix for each sample in a microcentrifuge tube. Add components in the following order:
-
Nuclease-free water (to final volume of 20 µL).
-
2 µL of 10x Topo I Reaction Buffer.
-
1 µL of supercoiled pUC19 DNA (final amount 200 ng).
-
Test compound: Add this compound to the desired final concentration (e.g., 10 µM). For a negative control, add an equivalent volume of DMSO.
-
-
Pre-incubate the mixture at 37°C for 10 minutes.
-
Initiate the reaction by adding 1 µL of Topoisomerase I enzyme (1-5 units). For a "no enzyme" control, add 1 µL of nuclease-free water.
-
Incubate the reaction at 37°C for 30 minutes.
-
Stop the reaction by adding 5 µL of Stop Solution/Loading Dye and vortexing briefly.
-
Load the entire sample into a well of a 1% agarose gel.
-
Perform electrophoresis at 5-10 V/cm for 2-3 hours.
-
Visualize the DNA bands under UV light.
Expected Results:
-
No Enzyme Control: A single fast-migrating band (supercoiled DNA).
-
Enzyme (DMSO) Control: A slower-migrating band or ladder of bands (relaxed DNA).
-
This compound Treated: A band pattern closer to the "No Enzyme" control, indicating inhibition of relaxation (persistence of supercoiled DNA).
Experimental Workflow Diagram
Figure 3: General experimental workflow for assessing topoisomerase inhibition via DNA relaxation.
Conclusion
This compound is a multifaceted compound with significant potential in oncology. While its activity as a HIF-1 inhibitor is established, a substantial body of evidence highlights its role as a potent dual inhibitor of topoisomerase I and II. By intercalating into DNA and acting as a topoisomerase poison, this compound generates cytotoxic DNA double-strand breaks, effectively triggering apoptotic pathways in cancer cells. This dual-targeting mechanism makes it an attractive candidate for further drug development and for sensitizing tumors to other chemotherapeutic agents. Understanding its precise interactions with the topoisomerase-DNA complex and the resulting cellular responses is crucial for optimizing its therapeutic application.
References
- 1. Targeting DNA Topoisomerase II in Antifungal Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Review and Current Perspectives on DNA Topoisomerase I and II Enzymes of Fungi as Study Models for the Development of New Antifungal Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijabbr.com [ijabbr.com]
- 5. Topoisomerase inhibitor - Wikipedia [en.wikipedia.org]
- 6. Mechanism of action of DNA topoisomerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Discovery of New Catalytic Topoisomerase II Inhibitors for Anticancer Therapeutics [frontiersin.org]
- 8. Catalytic inhibitors of DNA topoisomerase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. DNA topoisomerase inhibition with the HIF inhibitor this compound promotes transcription of lncRNAs in endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound, an Acridine Derivative for Biomedical Application: Current State of the Art - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Topo II inhibition and DNA intercalation by new phthalazine-based derivatives as potent anticancer agents: design, synthesis, anti-proliferative, docking, and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. DNA topoisomerase inhibition with the HIF inhibitor this compound promotes transcription of lncRNAs in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Topoisomerase IIα‐dependent induction of a persistent DNA damage response in response to transient etoposide exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A novel topoisomerase I inhibitor DIA-001 induces DNA damage mediated cell cycle arrest and apoptosis in cancer cell - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
Acriflavine's Effect on Viral and Bacterial Pathogens: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acriflavine (ACF), a synthetic acridine dye derivative developed in 1912, has a long history as a topical antiseptic.[1] Initially used during World War I to treat sleeping sickness, its application has been varied, from a topical antiseptic to a fluorescent label for high molecular weight RNA.[1] Recent research has reignited interest in this compound, revealing its potent antiviral and antibacterial properties. This document provides a comprehensive technical overview of this compound's mechanisms of action, summarizes its efficacy through quantitative data, details relevant experimental protocols, and visualizes key molecular pathways and workflows. Its multifaceted activity, targeting both viral and host-cell machinery as well as fundamental bacterial processes, positions this compound as a compelling candidate for drug repurposing and development in an era of growing antimicrobial resistance.
Antiviral Effects of this compound
This compound demonstrates broad-spectrum antiviral activity, particularly against betacoronaviruses, by engaging in a multi-pronged attack on the viral lifecycle.
Mechanism of Action
This compound's primary antiviral mechanisms involve the direct inhibition of essential viral enzymes and the modulation of host cellular pathways that viruses exploit for replication.
-
Inhibition of Viral Proteases: A key target of this compound is the Papain-like protease (PLpro), an essential enzyme for coronaviruses like SARS-CoV-2.[2][3][4][5] PLpro is crucial for processing the viral polyprotein into functional units and plays a role in attenuating the host's innate immune response.[3][5] this compound binds directly to the PLpro catalytic pocket, blocking its enzymatic activity.[2][3] This not only disrupts viral protein maturation but also helps restore the host's cellular defense mechanisms.[6] While it is a potent PLpro inhibitor, this compound is a very weak inhibitor of the main protease (Mpro).[3] However, some studies suggest it may also inhibit Mpro to a lesser extent, potentially acting as a dual-target inhibitor.[7]
-
Inhibition of Hypoxia-Inducible Factor 1 (HIF-1): this compound is a potent inhibitor of HIF-1, a critical transcription factor in cellular adaptation to hypoxia.[8][9][10][11][12] It functions by binding directly to the HIF-1α and HIF-2α subunits, which prevents their dimerization with the HIF-1β subunit.[8][9][13][14] This inhibition of HIF-1 dimerization blocks its transcriptional activity.[8][9][10][11] Many viruses exploit the HIF-1 pathway to enhance their replication and promote a favorable cellular environment. By disrupting this pathway, this compound can indirectly suppress viral propagation.
Quantitative Data: Antiviral Efficacy
The antiviral activity of this compound has been quantified against several viruses, primarily betacoronaviruses. The data below is summarized from in vitro and ex vivo studies.
| Virus | Cell Line | IC50 | CC50 | Selectivity Index (SI) | Reference |
| SARS-CoV-2 | Vero | 64 nM | 3.4 µM | 53 | [2][3] |
| SARS-CoV-2 | A549-ACE2+ | 86 nM | 3.1 µM | 36 | [2][3] |
| SARS-CoV-2 | HAE (ex vivo) | 500 nM (Effective Conc.) | N/A | N/A | [2][5] |
| MERS-CoV | Vero | 21 nM | 3.4 µM | 162 | [3] |
| HCoV-OC43 | HCT-8 | 105 nM | 2.1 µM (approx.) | 27 | [3] |
| HCoV-OC43 | BHK-21 | 28.62 nM | N/A | N/A | [7] |
| SARS-CoV-2 PLpro (Enzymatic) | N/A | 1.66 µM | N/A | N/A | [2][3] |
| SARS-CoV-2 Mpro (Enzymatic) | N/A | 5.60 µM | N/A | N/A | [7] |
-
IC50 (Half-maximal Inhibitory Concentration): The concentration of this compound required to inhibit viral replication by 50%.
-
CC50 (Half-maximal Cytotoxic Concentration): The concentration of this compound that results in 50% death of the host cells.
-
Selectivity Index (SI = CC50/IC50): A measure of the drug's therapeutic window. A higher SI indicates greater selectivity for the virus over the host cell.
Experimental Protocols
1.3.1. SARS-CoV-2 PLpro Inhibition Assay (Fluorescence-based)
This protocol assesses the direct inhibitory effect of this compound on the enzymatic activity of SARS-CoV-2 PLpro.
-
Reagents & Materials: Recombinant SARS-CoV-2 PLpro, fluorogenic substrate (e.g., RLRGG-AMC or ISG15-AMC), this compound, DMSO, assay buffer (e.g., 20 mM HEPES, 150 mM NaCl, 1 mM DTT, pH 7.5), 96-well black plates, fluorescence plate reader.
-
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then dilute into the assay buffer.
-
Add a fixed concentration of recombinant PLpro to the wells of a 96-well plate.
-
Add the this compound dilutions to the wells containing PLpro and incubate for a predefined period (e.g., 30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Immediately begin monitoring the increase in fluorescence (e.g., Excitation: 360 nm, Emission: 460 nm) over time using a plate reader.
-
Calculate the rate of reaction for each this compound concentration.
-
Plot the reaction rates against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[2][3]
-
1.3.2. Antiviral Replication Assay (Cell-based)
This protocol measures the ability of this compound to inhibit viral replication in a host cell culture model.
-
Reagents & Materials: Susceptible host cells (e.g., Vero E6 or A549-ACE2+), SARS-CoV-2 viral stock of known titer, cell culture medium (e.g., DMEM with 10% FBS), this compound, 96-well cell culture plates, equipment for RT-qPCR or plaque assay.
-
Procedure:
-
Seed host cells into 96-well plates and incubate until they form a subconfluent monolayer.
-
Prepare serial dilutions of this compound in the cell culture medium.
-
Infect the cells with SARS-CoV-2 at a specific multiplicity of infection (MOI) in the presence of the different this compound concentrations. Include a "no drug" (vehicle control) and "no virus" (mock) control.
-
Incubate the infected plates for a specified duration (e.g., 24-48 hours) at 37°C.[5]
-
After incubation, quantify the viral yield. This can be done by:
-
RT-qPCR: Harvest the cell culture supernatant, extract viral RNA, and perform quantitative reverse transcription PCR to measure the number of viral RNA copies.
-
Plaque Assay: Collect the supernatant, perform serial dilutions, and use these to infect a fresh monolayer of cells under an agarose overlay to count plaque-forming units (PFU).[7]
-
-
Determine the IC50 value by plotting the percentage of viral inhibition against the log of this compound concentration.[3]
-
Visualizations: Signaling Pathways and Workflows
Caption: this compound inhibits SARS-CoV-2 replication by blocking the PLpro enzyme.
Caption: this compound blocks HIF-1 signaling by preventing HIF-1α/HIF-1β dimerization.
Antibacterial Effects of this compound
This compound is a bacteriostatic agent effective against many gram-positive bacteria and has shown efficacy against clinically relevant pathogens like Methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa.[15][16]
Mechanism of Action
The primary antibacterial mechanism of this compound is its interaction with bacterial DNA.
-
DNA Intercalation: this compound acts by intercalating into bacterial DNA.[15][17] This non-covalent insertion between adjacent base pairs distorts the DNA double helix, thereby disrupting critical cellular processes like DNA replication and transcription. This interference with genetic processes ultimately inhibits bacterial cell division and growth.[15][16]
-
Plasmid Curing: this compound has been shown to "cure" or eliminate plasmids from bacteria.[1] Since many antibiotic resistance genes are carried on plasmids, this activity suggests a potential role for this compound in combating antibiotic resistance.
Quantitative Data: Antibacterial Efficacy
| Bacterium | Test | Concentration (µg/mL) | Reference |
| MRSA (clinical isolate) | MIC | 32 | [15] |
| P. aeruginosa (clinical isolate) | MIC | 32 | [15] |
| MRSA (clinical isolate) | MBEC | 320 | [15] |
| P. aeruginosa (clinical isolate) | MBEC | 320 | [15] |
-
MIC (Minimum Inhibitory Concentration): The lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
-
MBEC (Minimum Biofilm Eradication Concentration): The minimum concentration of an antimicrobial agent required to eradicate a mature biofilm.
Experimental Protocols
2.3.1. Minimum Inhibitory Concentration (MIC) Assay
This protocol determines the lowest concentration of this compound that inhibits bacterial growth.
-
Reagents & Materials: Bacterial strain (e.g., MRSA), appropriate broth medium (e.g., Mueller-Hinton Broth), this compound, 96-well microtiter plates, spectrophotometer.
-
Procedure:
-
Prepare a twofold serial dilution of this compound in the broth medium across the wells of a 96-well plate.
-
Prepare a standardized bacterial inoculum (e.g., adjusted to a 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Include a positive control (bacteria, no drug) and a negative control (broth, no bacteria).
-
Incubate the plate at 37°C for 16-20 hours.
-
Determine the MIC by visual inspection for the lowest concentration of this compound that shows no visible turbidity (growth). The result can be confirmed by reading the optical density at 600 nm.[18]
-
2.3.2. Minimum Biofilm Eradication Concentration (MBEC) Assay
This protocol assesses the concentration of this compound needed to kill bacteria within a pre-formed biofilm.
-
Reagents & Materials: Bacterial strain, broth medium, this compound, 96-well plate, crystal violet stain, AlamarBlue reagent, plate reader.
-
Procedure:
-
Grow a mature bacterial biofilm in the wells of a 96-well plate by inoculating with a standardized bacterial culture and incubating for 24-48 hours.
-
After incubation, gently wash the wells with a sterile saline solution to remove planktonic (free-floating) bacteria.
-
Add fresh broth containing serial dilutions of this compound to the wells with the established biofilms.
-
Incubate for another 24 hours to allow the drug to act on the biofilm.
-
Wash the wells again and assess the viability of the remaining biofilm. This can be done by:
-
Crystal Violet Staining: Stains the total biofilm biomass. The stain is solubilized and absorbance is measured to quantify the remaining biofilm.
-
Metabolic Assays (e.g., AlamarBlue): Measures the metabolic activity of viable cells within the biofilm. A colorimetric or fluorometric change is measured.[15]
-
-
The MBEC is the lowest concentration of this compound that results in a significant reduction in biofilm biomass or viability compared to the untreated control.
-
Visualizations: Signaling Pathways and Workflows
Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC).
Safety and Toxicology
This compound has a long history of topical use in humans. While generally considered safe for this purpose, it can cause skin and eye irritation.[1][19] In some clinical trials, such as those against HIV, daily oral doses of up to 100 mg were administered over several months without observed adverse effects.[2] However, its chemical structure suggests a potential for DNA intercalation and liver toxicity, though this was not borne out in those specific studies.[2][6] It is classified as harmful if swallowed and may cause respiratory irritation.[19] Additionally, this compound is noted to be toxic to aquatic life.[19][20]
Conclusion
This compound is a repurposed drug with significant potential as a broad-spectrum antimicrobial agent. Its antiviral efficacy is primarily driven by the inhibition of the coronavirus PLpro enzyme and the disruption of the host HIF-1 signaling pathway, demonstrating a dual-action mechanism. Its antibacterial properties stem from the fundamental process of DNA intercalation, which hinders bacterial replication. The existing quantitative data shows potent activity at nanomolar to low-micromolar concentrations against relevant viral and bacterial pathogens. While its historical use provides some safety data, further rigorous preclinical and clinical evaluation is necessary to fully establish its therapeutic index and role in treating systemic infections. The multifaceted mechanisms of this compound make it a promising candidate for future antimicrobial drug development.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound, a clinically approved drug, inhibits SARS-CoV-2 and other betacoronaviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. This compound, a clinically approved drug, inhibits SARS-CoV-2 and other betacoronaviruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. iris.cnr.it [iris.cnr.it]
- 6. news-medical.net [news-medical.net]
- 7. This compound and proflavine hemisulfate as potential antivirals by targeting Mpro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. This compound inhibits HIF-1 dimerization, tumor growth, and vascularization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 11. ohsu.elsevierpure.com [ohsu.elsevierpure.com]
- 12. selleckchem.com [selleckchem.com]
- 13. Frontiers | this compound, a HIF-1 inhibitor, preserves vision in an experimental autoimmune encephalomyelitis model of optic neuritis [frontiersin.org]
- 14. This compound inhibits HIF-1 dimerization, tumor growth, and vascularization - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In vitro safety and anti‐bacterial efficacy assessment of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 16. go.drugbank.com [go.drugbank.com]
- 17. This compound, an Acridine Derivative for Biomedical Application: Current State of the Art - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. cdhfinechemical.com [cdhfinechemical.com]
- 20. westliberty.edu [westliberty.edu]
A Legacy in Antiseptics: The Historical Utility of Acriflavine as a Topical Agent
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Acriflavine, a synthetic acridine dye, holds a significant place in the history of antimicrobial agents. First synthesized in 1912 by the German scientist Paul Ehrlich, it emerged as a crucial topical antiseptic during a time of limited options for combating bacterial infections.[1] Widely used during World War I for the treatment of wounds and to combat the parasites responsible for sleeping sickness, this compound represented a pivotal advancement in medical and surgical practice.[1] This technical guide provides a comprehensive overview of the historical use of this compound as a topical antiseptic, detailing its mechanism of action, spectrum of activity, and the experimental protocols used to evaluate its efficacy in the early 20th century.
Mechanism of Action
Historically, the primary mechanism of this compound's antimicrobial action was attributed to its ability to intercalate with microbial DNA. This interaction disrupts DNA replication and transcription, ultimately inhibiting bacterial growth and division. More recent research has unveiled a more complex mechanism, revealing that this compound also stimulates the host's innate immune system. It has been shown to activate the cGAS-STING (cyclic GMP-AMP synthase-stimulator of interferon genes) signaling pathway.[2][3][4] This pathway is crucial for detecting cytosolic DNA, a hallmark of viral and some bacterial infections, and initiating an immune response through the production of type I interferons and other inflammatory cytokines.[2][3][4][5]
Spectrum of Activity: Historical Quantitative Data
Early 20th-century studies meticulously documented the bactericidal and bacteriostatic properties of this compound against various pathogens. The research conducted by Browning, Gulbransen, and Thornton, published in the British Medical Journal in 1917, provides valuable quantitative data on its efficacy.[6][7][8][9] The following tables summarize the Minimum Inhibitory Concentrations (MICs) of this compound against Staphylococcus aureus and Bacillus coli (now known as Escherichia coli) in different media.
| Bacterium | Medium | Highest Dilution Preventing Growth (MIC) |
| Staphylococcus aureus | Peptone Water | 1 in 20,000 |
| Staphylococcus aureus | Serum | 1 in 100,000 |
| Bacterium | Medium | Highest Dilution Preventing Growth (MIC) |
| B. coli (Escherichia coli) | Peptone Water | 1 in 2,000 |
| B. coli (Escherichia coli) | Serum | 1 in 20,000 |
Historical Experimental Protocols
The evaluation of antiseptics in the early 20th century relied on methodologies that, while foundational, differ from modern standardized procedures. The protocols employed by researchers like Browning and his colleagues were designed to assess the bactericidal and inhibitory properties of substances in conditions that mimicked, to some extent, the clinical environment.
The Rideal-Walker Method: A Precursor to Standardized Testing
One of the earliest standardized methods for comparing the efficacy of disinfectants was the Rideal-Walker test, developed in 1903.[1][10][11] This method compared the bactericidal activity of a chemical agent against that of phenol, using Salmonella typhi as the test organism.[1][10][11] The test involved exposing the bacteria to various dilutions of the disinfectant and phenol for a set period and then determining the highest dilution that killed the organisms.[1][10][11] While influential, this method was criticized for its use of a single organism and for not accounting for the presence of organic matter, which can inactivate some antiseptics.[12]
Browning and Colleagues' Method for this compound Evaluation (1917)
The protocol used by Browning, Gulbransen, and Thornton to test this compound was a significant step forward as it included testing in the presence of serum, a crucial factor in wound infections.
Objective: To determine the concentration of this compound that inhibits the growth of bacteria in both a simple nutrient medium and in a medium containing serum.
Materials:
-
Test organisms: 24-hour broth cultures of Staphylococcus aureus and B. coli.
-
Culture media:
-
Peptone water
-
Fresh, sterile serum
-
-
Antiseptic solution: this compound dissolved in distilled water to create a stock solution.
-
Sterile test tubes and pipettes.
-
Incubator.
Procedure:
-
Preparation of Dilutions: A series of dilutions of the this compound stock solution were prepared in both peptone water and serum.
-
Inoculation: A standard inoculum of the test organism was added to each dilution of the antiseptic in both media. The inoculum was prepared to ensure a consistent number of bacteria in each test tube.
-
Incubation: The inoculated tubes were incubated at 37°C for 48 hours.
-
Observation: After incubation, the tubes were visually inspected for turbidity, indicating bacterial growth.
-
Determination of MIC: The highest dilution of this compound that showed no visible growth was recorded as the Minimum Inhibitory Concentration (MIC).
This protocol's inclusion of serum was a critical innovation, as it demonstrated that the antiseptic activity of this compound was not diminished, and in fact was enhanced, in the presence of protein-rich fluids found in wounds.[13]
Signaling Pathway Visualization
The following diagram illustrates the cGAS-STING signaling pathway, which is activated by this compound, leading to an innate immune response.
Caption: The cGAS-STING signaling pathway activated by cytosolic DNA.
Conclusion
This compound served as a cornerstone of topical antiseptic therapy in the early 20th century, bridging the gap between the rudimentary antiseptic practices of the 19th century and the dawn of the antibiotic era. Its effectiveness, particularly in the challenging environment of wound infections, was a testament to the early scientific approaches to antimicrobial evaluation. The historical data and experimental protocols not only highlight the evolution of antiseptic testing but also provide a valuable perspective for modern researchers exploring novel antimicrobial agents and immunomodulatory therapies. The rediscovery of its immune-stimulating properties underscores the potential for repurposing historical compounds in the ongoing battle against infectious diseases.
References
- 1. youtube.com [youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. cGAS–STING cytosolic DNA sensing pathway - Wikipedia [en.wikipedia.org]
- 6. THE ANTISEPTIC PROPERTIES OF this compound AND PROFLAVINE, AND BRILLIANT GREEN: WITH SPECIAL REFERENCE TO SUITABILITY FOR WOUND THERAPY - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. THE ANTISEPTIC PROPERTIES OF this compound AND PROFLAVINE, AND BRILLIANT GREEN: WITH SPECIAL REFERENCE TO SUITABILITY FOR WOUND THERAPY - PMC [pmc.ncbi.nlm.nih.gov]
- 8. FLAVINE AND BRILLIANT GREEN, POWERFUL ANTISEPTICS WITH LOW TOXICITY TO THE TISSUES: THEIR USE IN THE TREATMENT OF INFECTED WOUNDS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. FLAVINE AND BRILLIANT GREEN, POWERFUL ANTISEPTICS WITH LOW TOXICITY TO THE TISSUES: THEIR USE IN THE TREATMENT OF INFECTED WOUNDS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bio.libretexts.org [bio.libretexts.org]
- 11. alliedguru.com [alliedguru.com]
- 12. Rideal–Walker coefficient - Wikipedia [en.wikipedia.org]
- 13. Serum bactericidal test - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: Acriflavine for Fluorescent Staining of RNA
Introduction
Acriflavine is a fluorescent dye belonging to the acridine family, known for its antiseptic and antibacterial properties. In the context of molecular biology and cell analysis, acridine derivatives are valuable tools for visualizing nucleic acids. This compound, and the closely related compound Acridine Orange, can differentially stain DNA and RNA, allowing for the assessment of RNA content and localization within cells or in vitro. This is achieved through distinct fluorescent signals that depend on the dye's interaction with single-stranded versus double-stranded nucleic acids. While Acridine Orange is more extensively documented for this purpose, the principles and protocols are largely adaptable for this compound, offering a versatile method for researchers in molecular biology, cell biology, and drug development.
The mechanism of action involves the electrostatic interaction and intercalation of the planar this compound molecule with nucleic acid structures. When intercalated into double-stranded DNA, the dye emits a green fluorescence. In contrast, its interaction with single-stranded RNA results in an agglomeration of the dye, leading to a shift in the emission spectrum to red.[1][2] This metachromatic property is the foundation for its use in distinguishing between these two crucial cellular macromolecules.
Key Applications
-
Cellular RNA Visualization: Qualitative and semi-quantitative assessment of total RNA content and distribution in fixed cells.
-
Analysis of Transcriptional Activity: Changes in cellular RNA content in response to experimental treatments can be monitored.[3]
-
In-Gel RNA Detection: Visualization of RNA bands in polyacrylamide or agarose gels post-electrophoresis.
-
Flow Cytometry: Quantification of cellular RNA content in high-throughput screening.
Mechanism of Interaction
This compound's utility in RNA staining stems from its photophysical properties when interacting with nucleic acids. The dye's planar aromatic structure allows it to bind to nucleic acids in two primary modes, resulting in different fluorescent emissions.
-
Intercalation: When this compound encounters double-stranded nucleic acids, primarily DNA, it inserts itself between the stacked base pairs. In this intercalated state, the dye molecules are isolated from each other, and upon excitation with blue light, they emit a bright green fluorescence (maximum emission ~502-530 nm).[2][4][5]
-
Electrostatic Stacking: In the presence of single-stranded nucleic acids like most cellular RNA, this compound binds electrostatically to the phosphate backbone. This allows the dye molecules to stack and form aggregates. These aggregates exhibit a red-shifted fluorescence emission (maximum ~640 nm) due to interactions between the stacked dye molecules.[1][2]
For differential staining to be effective, it is crucial that cellular RNA is in a single-stranded conformation. Protocols often include steps with chelating agents to selectively denature any double-stranded RNA regions while leaving the DNA double helix intact.[2][6]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. An improved acridine orange staining of DNA/RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Is this compound an efficient co-drug in chemotherapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound: an efficient green fluorescent probe for sensitive analysis of aceclofenac in pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Differential staining of DNA and RNA in intact cells and isolated cell nuclei with acridine orange - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Acriflavine for Plasmid Curing in Bacteria
Introduction
Acriflavine is an acridine dye and a DNA intercalating agent historically used as an antiseptic.[1] In molecular biology, it serves as a chemical agent for plasmid curing, which is the process of eliminating plasmids from bacterial cells.[2][3] This technique is crucial for researchers studying plasmid biology, antibiotic resistance, and bacterial pathogenesis, as it allows for a direct comparison between plasmid-harboring and plasmid-free cells to determine the function of plasmid-encoded genes.[3][4] this compound is effective against plasmids in a wide variety of bacterial genera.[2]
Mechanism of Action
This compound's primary mechanism for plasmid curing involves the inhibition of plasmid DNA replication.[3] As a DNA intercalating agent, it inserts itself between the base pairs of the DNA double helix.[1][3] This action is thought to interfere more significantly with the replication of extrachromosomal DNA, like plasmids, than with the host's chromosomal DNA, leading to the failure of plasmids to replicate and segregate into daughter cells during cell division.[2] Over successive generations in the presence of this compound, the plasmid is diluted out of the bacterial population. The efficiency of this process can vary widely depending on the specific plasmid, the bacterial host, and the treatment conditions.[2]
Experimental Protocols
This section provides detailed methodologies for plasmid curing using this compound, from determining the optimal concentration to verifying plasmid loss.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
Before proceeding with plasmid curing, it is essential to determine the sub-inhibitory concentration of this compound for the specific bacterial strain. The curing agent should be used at a concentration just below that which inhibits bacterial growth.[2]
Methodology:
-
Prepare this compound Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in sterile deionized water. Since acridine dyes are light-sensitive, the solution should be stored in a container protected from light.[5]
-
Culture Preparation: Inoculate the plasmid-harboring bacteria in a suitable liquid medium (e.g., Luria-Bertani (LB) broth) and incubate until it reaches the early to mid-logarithmic growth phase.[6]
-
Microdilution Setup: In a 96-well microplate, add 50 µL of sterile broth to each well. Add 50 µL of the this compound stock solution to the first well and perform a two-fold serial dilution across the plate.[6]
-
Inoculation: Dilute the overnight bacterial culture (e.g., to 10⁻⁴) in fresh broth.[6] Add 50 µL of the diluted culture to each well of the microplate.[6] Include a positive control well (bacteria with no this compound) and a negative control well (broth only).
-
Incubation: Incubate the microplate at the optimal temperature for the bacterial strain (e.g., 37°C) for 24 hours.[6]
-
Determine MIC: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth. The sub-inhibitory concentration used for curing will be the highest concentration that still allows for detectable growth.[6]
Protocol 2: this compound-Mediated Plasmid Curing
Methodology:
-
Primary Culture: Inoculate a single colony of the plasmid-harboring bacteria into 5 mL of appropriate broth and grow overnight at the optimal temperature with shaking.
-
Curing Culture: Inoculate 1 mL of the overnight culture into 100 mL of fresh broth containing the predetermined sub-inhibitory concentration of this compound.[6]
-
Incubation: Incubate the culture for 24 hours at the optimal temperature (e.g., 37°C) with shaking.[6] Crucially, the incubation must be carried out in the dark to prevent the degradation of this compound.[2][5]
-
Plating: After incubation, prepare serial dilutions (e.g., 10⁻⁵, 10⁻⁶, 10⁻⁷) of the culture in sterile saline or broth.
-
Spread Plating: Plate 100 µL of the appropriate dilutions onto non-selective agar plates (e.g., LB agar). Incubate the plates at the optimal temperature for 24 hours to obtain single colonies.[6]
Protocol 3: Verification of Plasmid Loss
Methodology:
-
Replica Plating:
-
Prepare a master plate with well-isolated colonies from the non-selective agar (from Protocol 2, Step 5).
-
Using a sterile velvet cloth or replica-plating tool, transfer the colonies from the master plate to two new plates: one non-selective agar plate and one selective agar plate (containing the antibiotic for which the plasmid confers resistance).[6]
-
Ensure the orientation of the plates is consistent.
-
Incubate both plates overnight at the optimal temperature.
-
-
Analysis and Calculation of Curing Efficiency:
-
Compare the growth on the selective and non-selective plates.[6] Colonies that grow on the non-selective plate but fail to grow on the selective plate are considered cured (plasmid-free).
-
Calculate the curing efficiency using the following formula:
-
Curing Efficiency (%) = (Number of Cured Colonies / Total Number of Colonies Tested) x 100
-
-
-
Molecular Confirmation (Optional but Recommended):
-
Select several potential cured colonies and a non-cured (control) colony.
-
Perform plasmid DNA extraction from overnight cultures of these selected colonies.
-
Analyze the extracted DNA using agarose gel electrophoresis. The absence of the plasmid band in the lanes corresponding to the cured colonies confirms successful plasmid elimination.[6]
-
Data Presentation
The effectiveness of this compound for plasmid curing varies significantly based on the bacterial species, the specific plasmid, and the concentration of the agent used.
| Bacterial Species | This compound Concentration (µg/mL) | Treatment Duration | Curing Efficiency (%) | Reference |
| Escherichia coli | 70 - 150 | 24 hours | Substantial, but may be incomplete | [6] |
| Lactobacillus plantarum | 10 | Not Specified | Effective Curing | [7] |
| Lactobacillus plantarum | 100 | 24 hours | High level of cured derivatives | [7] |
| Lactobacillus acidophilus | Not Specified | Not Specified | No curing activity observed in one study | [7] |
| Escherichia coli (Donor Strain) | 12.5 - 50 | Overnight | Insignificant curing observed in this context |
Note: The variability in results highlights the importance of optimizing the protocol for each specific bacterial strain and plasmid combination.[2]
Visualization
The following diagrams illustrate the logical workflow for a plasmid curing experiment using this compound.
References
- 1. This compound, an Acridine Derivative for Biomedical Application: Current State of the Art - PMC [pmc.ncbi.nlm.nih.gov]
- 2. vlab.amrita.edu [vlab.amrita.edu]
- 3. ijrpr.com [ijrpr.com]
- 4. tsijournals.com [tsijournals.com]
- 5. scribd.com [scribd.com]
- 6. tsijournals.com [tsijournals.com]
- 7. researchgate.net [researchgate.net]
Acriflavine in Cell Culture: A Detailed Guide for Researchers
Application Notes and Protocols for the Investigation of Acriflavine's Cellular Effects
This compound (ACF), a fluorescent dye and topical antiseptic, has garnered significant interest in the scientific community for its potent anti-cancer properties.[1] Primarily recognized as a powerful inhibitor of Hypoxia-Inducible Factor 1 (HIF-1), this compound presents a valuable tool for studying cellular responses to hypoxia and for the development of novel cancer therapeutics.[2][3] These application notes provide a comprehensive overview of this compound's use in cell culture experiments, including effective concentrations, detailed experimental protocols, and the underlying signaling pathways.
I. Mechanism of Action
This compound's primary mechanism of action involves the inhibition of HIF-1α dimerization with HIF-1β, a crucial step for the transcriptional activation of genes that enable tumor cells to adapt to hypoxic environments.[3][4] By preventing this dimerization, this compound effectively blocks the expression of downstream HIF-1 target genes involved in angiogenesis, glucose metabolism, and cell survival, such as Vascular Endothelial Growth Factor (VEGF) and Glucose Transporter 1 (GLUT1).[3][5] Beyond its well-documented role as a HIF-1 inhibitor, this compound has been shown to exert its anti-cancer effects through various other mechanisms, including:
-
Induction of Apoptosis: this compound treatment can trigger programmed cell death in cancer cells through both HIF-1α-dependent and independent pathways.[1][2] This often involves the activation of caspases, such as caspase-3, and the cleavage of Poly (ADP-ribose) polymerase (PARP).[1][2]
-
Autophagy Modulation: In some cell lines, such as human osteosarcoma cells, this compound has been observed to induce autophagy.[2][6]
-
Inhibition of Topoisomerases I and II: this compound can intercalate with DNA and inhibit the activity of topoisomerases, enzymes essential for DNA replication and transcription.[1]
-
Modulation of Signaling Pathways: this compound has been reported to interfere with key oncogenic signaling pathways, including AKT, STAT3, and ERK.[1]
II. Quantitative Data Summary
The effective concentration of this compound can vary significantly depending on the cell line and the experimental endpoint. The following table summarizes quantitative data from various studies to guide dose-selection for your experiments.
| Cell Line | Cancer Type | Effective Concentration Range | IC50 | Treatment Duration | Observed Effects | Reference(s) |
| Mahlavu | Hepatocellular Carcinoma | 0-40 µM | ~10 µM | 48 hours | Dose-dependent suppression of cell viability, induction of Sub-G1 population, decreased Bcl-2 expression, caspase-3 activation. | [7] |
| A549 | Lung Adenocarcinoma | Not specified | Not specified | 48 hours | Concentration- and time-dependent suppression of viability, G2/M phase arrest, decreased Bcl-2, increased Bax expression. | [5] |
| MG-63 | Human Osteosarcoma | > 5 µM | Not specified | Not specified | Inhibition of cell growth, promotion of apoptosis (PARP cleavage, caspase activation), induction of autophagy. | [1][2] |
| K562 | Myeloid Leukemia | Not specified | ~2.5 µM (MTT), ~5 µM (Trypan Blue) | 72 hours | Decreased cell viability, induction of apoptosis (Annexin V staining). | [8] |
| 9L, F98, U87, GL261, BTSCs | Brain Cancer | 0-25 µM | Varies by cell line | 24 hours | Dose-dependent inhibition of cell viability, induction of apoptosis. | [9] |
| Primary Hemangioblastoma | Hemangioblastoma | 1-100 µM | Not specified | 24, 48, 72 hours | Decreased cell viability, induction of apoptosis and necrosis. | [10] |
| Acanthamoeba spp. | N/A (Protozoa) | 15-500 µg/mL | Not specified | Time-dependent | Dose- and time-dependent cytotoxicity to trophozoites and cysts. | [11] |
III. Experimental Protocols
A. Preparation of this compound Stock Solution
-
Reconstitution: this compound is typically supplied as a powder. To prepare a stock solution, dissolve it in a suitable solvent such as DMSO or water.[12][13] For example, to create a 10 mM stock solution in DMSO, dissolve the appropriate weight of this compound in the calculated volume of DMSO.
-
Storage: Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles. Protect the solution from light due to this compound's photosensitivity.
B. Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is a standard method to assess the effect of this compound on cell proliferation.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Treatment: The following day, remove the culture medium and add fresh medium containing various concentrations of this compound. Include a vehicle control (e.g., DMSO) at the same concentration used for the highest this compound dose.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO or a specialized solubilization buffer, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
C. Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of this compound for the chosen duration.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine them with the supernatant.
-
Washing: Wash the cells with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-fluorochrome conjugate (e.g., FITC, APC) and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
IV. Visualizations
Signaling Pathways and Experimental Workflow
The following diagrams, generated using Graphviz, illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its use in cell culture.
Caption: this compound's multifaceted mechanism of action.
Caption: A typical workflow for this compound cell culture experiments.
References
- 1. This compound, an Acridine Derivative for Biomedical Application: Current State of the Art - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. This compound inhibits HIF-1 dimerization, tumor growth, and vascularization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 5. Antitumor Activity of this compound in Lung Adenocarcinoma Cell Line A549 | Anticancer Research [ar.iiarjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. Antitumor Activity of this compound in Human Hepatocellular Carcinoma Cells | Anticancer Research [ar.iiarjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Cytotoxic effect of this compound against clinical isolates of Acanthamoeba spp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
- 13. This compound 8048-52-0 [sigmaaldrich.com]
Application Notes and Protocols for Acriflavine in Fluorescence Microscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acriflavine is a versatile fluorescent dye belonging to the acridine family. Its ability to intercalate with nucleic acids, primarily DNA and RNA, makes it a valuable tool in fluorescence microscopy for visualizing cellular structures and processes.[1] This document provides detailed application notes and protocols for the effective use of this compound in various fluorescence microscopy applications, including staining of fixed and live cells, and its use as a probe for studying specific signaling pathways.
This compound's fluorescence emission is sensitive to its environment, including the solvent and pH, which can be leveraged for different experimental aims.[2][3] It is a mixture of 3,6-diamino-10-methylacridinium chloride and 3,6-diaminoacridine (proflavine).[1] Its biological activity is primarily attributed to its effective intercalation with DNA.[1]
Data Presentation
Spectral Properties of this compound
The excitation and emission maxima of this compound are dependent on the solvent environment. The following table summarizes the spectral properties of this compound in various solvents, which is critical for selecting appropriate filter sets for fluorescence microscopy.
| Solvent | Excitation Maximum (λex) | Emission Maximum (λem) | Quantum Yield (Φf) |
| Water | 414 nm | 505 nm | 0.81[4] |
| Ethanol | 426 nm | 524 nm | - |
| Methanol | 424 nm | 518 nm | - |
| N,N-Dimethylformamide (DMF) | - | 497 nm | 0.84[4] |
| Dimethyl Sulfoxide (DMSO) | - | 501 nm | 0.83[4] |
Recommended Filter Sets
Based on the spectral data, the following filter combinations are recommended for fluorescence microscopy with this compound:
| Application | Excitation Filter | Dichroic Mirror | Emission Filter |
| General Nucleic Acid Staining | 450-490 nm (Blue) | ~500 nm | >515 nm (Long Pass) |
| Differentiating DNA and RNA (Hypothetical) | 420-490 nm (Violet/Blue) | ~500 nm | BP 515-565 nm (Green for DNA), LP >610 nm (Red for RNA) |
Experimental Protocols
Protocol 1: General Nucleic Acid Staining in Fixed Mammalian Cells
This protocol provides a general procedure for staining nucleic acids in fixed mammalian cells grown on coverslips.
Materials:
-
Cells grown on sterile glass coverslips
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
4% Paraformaldehyde (PFA) in PBS (freshly prepared)
-
0.1% Triton X-100 in PBS
-
This compound staining solution (0.01% w/v in PBS)
-
Antifade mounting medium
-
Microscope slides
Procedure:
-
Cell Culture: Culture mammalian cells on sterile glass coverslips in a petri dish or multi-well plate until they reach the desired confluency.
-
Washing: Gently wash the cells twice with PBS to remove culture medium.
-
Fixation: Fix the cells by incubating with 4% PFA in PBS for 15-20 minutes at room temperature.[5]
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10-15 minutes at room temperature to allow the dye to access intracellular structures.[5]
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Staining: Incubate the cells with 0.01% this compound solution for 5-10 minutes at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS for 5 minutes each to remove excess stain.
-
Mounting: Mount the coverslip onto a microscope slide using a drop of antifade mounting medium.
-
Imaging: Visualize the stained cells using a fluorescence microscope with the appropriate filter set (e.g., blue excitation). Nuclei should appear brightly fluorescent.
Protocol 2: Live-Cell Imaging of Nucleic Acids
This protocol describes a method for staining nucleic acids in live mammalian cells. Note that this compound can be toxic to cells, so it is crucial to use the lowest possible concentration and incubation time that provides adequate signal.[6]
Materials:
-
Mammalian cells cultured in a glass-bottom dish or chamber slide
-
Cell culture medium (phenol red-free medium is recommended to reduce background fluorescence)
-
This compound stock solution (e.g., 1 mg/mL in sterile water)
-
Pre-warmed cell culture medium
Procedure:
-
Cell Culture: Culture cells in a suitable imaging vessel (e.g., glass-bottom dish) to the desired confluency.
-
Staining Solution Preparation: Prepare a working solution of this compound by diluting the stock solution in pre-warmed, phenol red-free cell culture medium to a final concentration of 1-5 µg/mL. The optimal concentration should be determined empirically for each cell type.
-
Staining: Remove the existing culture medium and replace it with the this compound-containing medium.
-
Incubation: Incubate the cells for 15-30 minutes at 37°C in a CO2 incubator.
-
Washing: Gently wash the cells two to three times with pre-warmed, phenol red-free medium to remove unbound dye.
-
Imaging: Immediately image the cells on a fluorescence microscope equipped with a live-cell imaging chamber to maintain temperature, humidity, and CO2 levels. Use the lowest possible excitation light intensity to minimize phototoxicity.[7]
Protocol 3: Staining of Labyrinthulomycetes
This protocol is adapted for the staining of marine protists and can be modified for other microorganisms.[8]
Materials:
-
Cell culture of Labyrinthulomycetes
-
0.22 µm membrane filter
-
Artificial seawater (filter-sterilized)
-
0.1 M Citrate buffer, pH 3.0
-
This compound staining solution (0.05% w/v in 0.1 M citrate buffer, pH 3.0)
-
75% Isopropyl alcohol
-
Sterile distilled water
-
Microscope slides and coverslips
-
Immersion oil (optional)
Procedure:
-
Cell Collection: Collect approximately 100 µL of live cell culture on a 0.22 µm membrane filter. This protocol can also be used with formaldehyde-fixed cells.[8]
-
Washing: Rinse the cells on the filter with filter-sterilized artificial seawater.[8]
-
Staining: Add 3-4 mL of 0.05% this compound staining solution to the cells on the filter and let it stand for 4 minutes.[8]
-
Destaining: Apply a vacuum to drain the stain and, while still under vacuum, add 2 mL of 75% isopropyl alcohol to destain.[8]
-
Washing: Once the alcohol has been drained, rinse the filter with sterile distilled water.[8]
-
Mounting: Place the filter on a microscope slide, add a drop of water or immersion oil, and place a coverslip on top.[8]
-
Imaging: Observe under an epifluorescence microscope. Labyrinthulomycete cells are expected to show a red-fluorescent cell wall and green-fluorescent cytoplasm.[8]
Mandatory Visualizations
Caption: Experimental workflow for this compound staining of fixed cells.
Caption: this compound inhibits the HIF-1 signaling pathway by preventing dimerization.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No or Weak Signal | Low dye concentration | Increase this compound concentration or incubation time. |
| Incomplete permeabilization | Ensure adequate permeabilization with Triton X-100 for fixed cells. | |
| Incorrect filter set | Verify that the excitation and emission filters match the spectral properties of this compound in the used buffer. | |
| Photobleaching | Minimize exposure to excitation light. Use an antifade mounting medium.[9] | |
| High Background | Incomplete washing | Increase the number and duration of washing steps after staining. |
| Autofluorescence | Use a phenol red-free medium for live-cell imaging. Consider using a background subtraction algorithm during image processing.[10] | |
| Dye precipitation | Ensure this compound is fully dissolved in the staining buffer. Filter the staining solution if necessary. | |
| Phototoxicity in Live Cells | High dye concentration | Use the lowest effective concentration of this compound. |
| Prolonged light exposure | Minimize the duration and intensity of light exposure. Use a sensitive camera to reduce required exposure times.[7] | |
| Non-specific Staining | Dye binding to other cellular components | Optimize staining and washing conditions. For differentiating DNA and RNA, consider enzymatic digestion controls (RNase or DNase). |
Conclusion
This compound is a valuable fluorescent probe for a variety of applications in microscopy. By understanding its spectral properties and optimizing staining protocols, researchers can effectively visualize nucleic acids in both fixed and living cells. Furthermore, its ability to interfere with specific cellular pathways, such as HIF-1 signaling, opens up avenues for its use in drug development and cancer research. Careful consideration of potential issues like phototoxicity and background fluorescence, and implementation of appropriate troubleshooting measures, will ensure the acquisition of high-quality, reliable data.
References
- 1. PHYSICAL CHEMICAL STUDIES ON THE SPECIFIC INTERACTION OF AN this compound-PHOSPHOTUNGSTIC ACID COMPLEX WITH DOUBLE-STRANDED NUCLEIC ACIDS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound: an efficient green fluorescent probe for sensitive analysis of aceclofenac in pharmaceutical formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Fluorescent (ICC) Immunocytochemistry Protocol of Cells on Coverslips: R&D Systems [rndsystems.com]
- 6. Safety and performance analysis of this compound and methylene blue for in vivo imaging of precancerous lesions using fibered confocal fluorescence microscopy (FCFM): an experimental study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. feinberg.northwestern.edu [feinberg.northwestern.edu]
- 8. This compound Direct Detection Technique for Labyrinthulomycetes [protocols.io]
- 9. Cellular Fluorescence Microscopy Troubleshooting & Best Practices | AAT Bioquest [aatbio.com]
- 10. Slide scanning: Troubleshooting for fluorescence microscopy [mbfbioscience.com]
Acriflavine as a Topical Contrast Agent for In Vivo Imaging: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acriflavine, a fluorescent dye with a long history of use as a topical antiseptic, is gaining traction as a versatile contrast agent for in vivo imaging. Its ability to intercalate with nucleic acids and its role as an inhibitor of Hypoxia-Inducible Factor 1 (HIF-1) make it a valuable tool for visualizing cellular and subcellular structures and for studying cancer biology and other pathological conditions.[1][2] This document provides detailed application notes and experimental protocols for the use of this compound as a topical contrast agent in preclinical research.
Applications
This compound's fluorescent properties enable its use in various in vivo imaging modalities to visualize tissue micro-architecture and cellular details. Key applications include:
-
Confocal Laser Endomicroscopy (CLE) and Fibered Confocal Fluorescence Microscopy (FCFM): this compound is used as a topical stain to highlight cell nuclei and mucosal architecture in real-time, aiding in the differentiation of normal, dysplastic, and malignant tissues in preclinical models.[3][4]
-
Cancer Research: As a potent inhibitor of HIF-1α, this compound can be used to study tumor hypoxia and the effects of HIF-1 inhibition on tumor growth and vascularization.[5][6][7] Its fluorescence allows for the visualization of its distribution within tumor tissues.
-
Dermatology and Skin Imaging: Topical application of this compound can be used with techniques like two-photon microscopy to visualize cellular structures within the skin, assess drug delivery, and study skin diseases.[8][9]
-
Corneal Imaging: Studies have shown its potential in inhibiting corneal fibrosis, where its topical application can be visualized to assess its distribution and therapeutic effect.[10]
Data Presentation
This compound Fluorescence Properties
| Solvent | Excitation Wavelength (λex) | Emission Wavelength (λem) |
| Water | 416 nm | 514 nm |
| Methanol | 424 nm | 518 nm |
| Ethanol | 426 nm | 524 nm |
| Propanol | 430 nm | 512 nm |
| Butanol | 430 nm | 526 nm |
| Formamide | 434 nm | 524 nm |
| Glycerol | 432 nm | 540 nm |
Data sourced from Sigma-Aldrich product information.
In Vivo Imaging Parameters
| Imaging Modality | Concentration Range | Excitation Wavelength | Key Findings | Reference |
| Fibered Confocal Fluorescence Microscopy (FCFM) | 0.025% (w/v) | 448 nm / 488 nm | Increased cellular density from hyperplasia to high-grade dysplasia. DNA damage observed with prolonged light exposure. | [3][4] |
| Confocal Laser Endomicroscopy (CLE) | 0.005% - 0.05% (w/v) | Not specified | 0.02% showed the best nuclei staining and preserved image quality. 0.005% resulted in significantly decreased image quality. | |
| Brain Cancer Therapy (local administration) | 25% in wafers | Not applicable for topical imaging | Downregulation of HIF-1α and its downstream targets (VEGF, PGK-1) in vivo. | [5][11] |
Signaling Pathway
This compound is a known inhibitor of the HIF-1 signaling pathway. Under hypoxic conditions, the HIF-1α subunit is stabilized and translocates to the nucleus, where it dimerizes with HIF-1β. This heterodimer then binds to Hypoxia-Response Elements (HREs) in the promoter regions of target genes, activating the transcription of genes involved in angiogenesis, glucose metabolism, and cell survival. This compound inhibits the dimerization of HIF-1α and HIF-1β, thereby blocking this transcriptional activation.
Experimental Protocols
General Workflow for Topical this compound In Vivo Imaging
The following diagram outlines the general workflow for using this compound as a topical contrast agent for in vivo imaging.
Detailed Protocol for Topical Application and In Vivo Imaging of Skin
This protocol provides a general guideline for the topical application of this compound for in vivo fluorescence imaging of skin in a preclinical animal model. Note: All animal procedures must be performed in accordance with institutional and national guidelines for animal care and use.
Materials:
-
This compound powder
-
Phosphate-buffered saline (PBS), sterile
-
Anesthetic agent (e.g., isoflurane)
-
Hair removal cream or clippers
-
Cotton swabs or micropipette
-
Gauze
-
In vivo imaging system (e.g., confocal microscope, two-photon microscope)
Procedure:
-
Animal Preparation:
-
Anesthetize the animal using an approved protocol.
-
Carefully remove hair from the imaging area using clippers and/or a depilatory cream. Ensure the skin is clean and dry.
-
Position the animal on the microscope stage, ensuring the imaging area is stable and accessible.
-
-
This compound Solution Preparation:
-
Prepare a stock solution of this compound (e.g., 0.1% w/v in PBS).
-
From the stock solution, prepare a working solution of the desired concentration (e.g., 0.02% w/v in PBS). The optimal concentration may need to be determined empirically for your specific application.[12]
-
-
Topical Application:
-
Apply a small volume of the this compound working solution to the prepared skin area using a cotton swab or by gently pipetting a small drop.
-
Ensure even coverage of the area of interest.
-
-
Incubation:
-
Allow the this compound solution to incubate on the skin for a defined period, typically 2-5 minutes. Incubation time may need to be optimized.
-
-
Rinsing:
-
Gently rinse the area with sterile PBS to remove excess, unbound this compound.
-
Carefully blot the area dry with gauze.
-
-
Image Acquisition:
-
Set up the microscope with the appropriate objective and filters for this compound fluorescence.
-
Use an excitation wavelength in the range of 420-490 nm.[13]
-
Set the emission detection to capture the fluorescence signal, which is typically around 514 nm in an aqueous environment.
-
Acquire images at the desired depth and resolution. For deeper tissue imaging, two-photon microscopy may be beneficial.[9]
-
-
Post-Imaging:
-
Clean the skin area of the animal.
-
Monitor the animal during recovery from anesthesia.
-
Safety and Handling
This compound is a chemical that requires careful handling.
-
Personal Protective Equipment (PPE): Wear gloves, a lab coat, and eye protection when handling this compound powder and solutions.
-
Toxicity: this compound is harmful if swallowed and can cause skin and serious eye irritation.[14][15] Avoid direct contact with skin and eyes.
-
Phototoxicity: this compound can exhibit phototoxicity, leading to DNA damage upon light exposure.[3][4] Minimize the light exposure time and intensity during imaging to reduce phototoxic effects and photobleaching.[16][17]
-
Disposal: Dispose of this compound waste according to institutional and local regulations for chemical waste.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or Weak Fluorescence Signal | - Incorrect excitation/emission filter set.- this compound concentration is too low.- Insufficient incubation time.- Excessive rinsing. | - Verify filter specifications are appropriate for this compound.- Increase this compound concentration incrementally.- Increase incubation time.- Rinse more gently or for a shorter duration. |
| High Background Fluorescence | - Incomplete rinsing of excess this compound.- Autofluorescence from the tissue. | - Ensure thorough but gentle rinsing.- Acquire a pre-stain image to assess autofluorescence and use it for background subtraction. |
| Photobleaching (Signal Fades Quickly) | - High laser power.- Long exposure times. | - Reduce laser power to the minimum required for a good signal-to-noise ratio.- Decrease the image acquisition time or use frame averaging with lower laser power.- Use an anti-fade mounting medium if applicable for ex vivo validation.[16] |
| Phototoxicity (Visible Tissue Damage) | - Excessive light exposure (high intensity or long duration). | - Reduce laser power and exposure time.- Limit the total imaging time on a single area. |
Conclusion
This compound is a readily available and effective topical contrast agent for a variety of in vivo imaging applications. By understanding its properties and following standardized protocols, researchers can leverage this fluorescent dye to gain valuable insights into cellular and tissue-level biology in living systems. Careful consideration of concentration, incubation time, and imaging parameters is crucial for obtaining high-quality data while minimizing potential phototoxicity.
References
- 1. Spectrally and spatially resolved laser‐induced photobleaching of endogenous flavin fluorescence in cardiac myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Safety and performance analysis of this compound and methylene blue for in vivo imaging of precancerous lesions using fibered confocal fluorescence microscopy (FCFM): an experimental study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. repositori.udl.cat [repositori.udl.cat]
- 7. This compound inhibits HIF-1 dimerization, tumor growth, and vascularization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Two-photon microscopy and its application to skin imaging [clzoptics.com]
- 9. Research Techniques Made Simple: Two-Photon Intravital Imaging of the Skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Imaging and quantifying drug delivery in skin – Part 2: fluorescence and vibrational spectroscopic imaging methods - PMC [pmc.ncbi.nlm.nih.gov]
- 11. HIF-1α- Targeting this compound Provides Long Term Survival and Radiological Tumor Response in Brain Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chemicalbook.com [chemicalbook.com]
- 13. This compound Direct Detection Technique for Labyrinthulomycetes [protocols.io]
- 14. cdhfinechemical.com [cdhfinechemical.com]
- 15. westliberty.edu [westliberty.edu]
- 16. biocompare.com [biocompare.com]
- 17. Overcoming Photobleaching and Phototoxicity in Imaging [oxinst.com]
Application Notes and Protocols for Fluorescence Analysis of DNA with Acriflavine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acriflavine is a versatile fluorescent dye widely recognized for its application in the quantitative analysis of DNA. As a nucleic acid intercalator, its fluorescence is significantly enhanced upon binding to DNA, making it a valuable tool for various research and drug development applications, particularly in the analysis of cellular DNA content and cell cycle distribution. This document provides detailed protocols for the use of this compound in DNA analysis and discusses its suitability for the dual analysis of proteins.
Principle of DNA Analysis with this compound
This compound is a metachromatic dye belonging to the acridine family. Its planar aromatic structure allows it to intercalate between the base pairs of double-stranded DNA.[1] This intercalation process results in a significant increase in the dye's fluorescence quantum yield. The intensity of the fluorescence emission is directly proportional to the amount of DNA present, allowing for quantitative analysis. This property is extensively utilized in techniques like flow cytometry and fluorescence microscopy to determine cellular DNA content and analyze cell cycle phases (G0/G1, S, G2/M).[2][3]
Quantitative Data: Spectral Properties of this compound
The fluorescence emission of this compound undergoes a spectral shift and an increase in intensity upon binding to DNA. The precise wavelengths can vary depending on the solvent and instrumental setup.
| State of this compound | Excitation Maxima (nm) | Emission Maximum (nm) | Reference |
| Free in solution | ~265, ~451 | ~512 | [1][4] |
| Bound to DNA | ~304, ~465 | ~502 | [3] |
Experimental Protocol: Cell Cycle Analysis by Flow Cytometry
This protocol details the staining of mammalian cells with this compound for the analysis of DNA content.
A. Materials
-
This compound powder (Sigma-Aldrich or equivalent)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Ethanol, 70% (chilled at -20°C)
-
RNase A solution (100 µg/mL in PBS)
-
This compound Staining Solution (1-5 µg/mL in PBS)
-
Cell culture medium
-
Centrifuge tubes (15 mL)
-
Flow cytometer
B. Cell Preparation
-
Harvest cells (approximately 1 x 10⁶ cells per sample) from culture. For adherent cells, use trypsinization and neutralize with serum-containing medium.
-
Transfer the cell suspension to a 15 mL centrifuge tube.
-
Centrifuge at 300 x g for 5 minutes at 4°C. Discard the supernatant.
-
Wash the cell pellet by resuspending in 5 mL of cold PBS, then repeat the centrifugation. Discard the supernatant.
C. Fixation
-
Gently resuspend the cell pellet in 1 mL of cold PBS.
-
While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to the cell suspension. This prevents cell clumping.
-
Incubate the cells for at least 30 minutes at 4°C for fixation. For longer storage, cells can be kept at -20°C for several weeks.
D. Staining
-
Centrifuge the fixed cells at 500 x g for 5 minutes. Discard the ethanol.
-
Wash the cells with 5 mL of PBS and centrifuge again. Discard the supernatant.
-
Resuspend the cell pellet in 1 mL of RNase A solution (100 µg/mL).
-
Incubate for 30 minutes at 37°C to ensure only DNA is stained.
-
Add 1 mL of this compound Staining Solution (final concentration 1-5 µg/mL) to the cell suspension.
-
Incubate for 15-30 minutes at room temperature, protected from light.
E. Flow Cytometry Analysis
-
Analyze the stained cells on a flow cytometer.
-
Use a 488 nm laser for excitation and collect the emission signal using a filter appropriate for green/yellow fluorescence (e.g., 530/30 nm bandpass filter).
-
Collect data for at least 10,000 events per sample.
-
Gate the cell population to exclude debris and doublets.
-
Generate a histogram of fluorescence intensity to visualize the cell cycle distribution (G0/G1, S, and G2/M peaks).
Applications in Research and Drug Development
-
Cell Cycle Analysis: A primary application is the study of cell cycle progression. Many anti-cancer drugs function by inducing cell cycle arrest. This compound staining can be used in high-throughput screens to identify compounds that alter the cell cycle distribution of cancer cells.[5]
-
Apoptosis Detection: Sub-G1 peaks in a DNA content histogram can indicate apoptotic cells with fragmented DNA, providing a method to screen for apoptosis-inducing agents.
-
DNA Damage Response: this compound is also known to interact with components of the DNA damage response pathway, such as DNA-PKcs, making it a tool for studying these processes.[6]
Discussion on Dual Protein and DNA Analysis with this compound
The simultaneous staining and quantification of both total protein and DNA content is a powerful tool in cell biology, providing insights into cell size, metabolic state, and cell cycle progression. While this compound is an excellent stain for DNA, its use for the quantitative analysis of total protein is not an established or validated method.
Limitations of this compound for Protein Staining:
-
Lack of Binding Specificity: There is no significant body of evidence demonstrating that this compound binds to the general protein population in a stoichiometric manner that would allow for quantitative analysis via fluorescence. In fact, some studies indicate that certain this compound complexes do not bind to proteins.[7]
-
Fluorescence Mechanism: The fluorescence enhancement of this compound is mechanistically linked to the specific environment created by intercalation into the DNA double helix. A similar generic interaction with proteins that results in a predictable and proportional fluorescence signal has not been described.
-
Interaction with Specific Residues: While some acridine dyes can interact with proteins and quench the intrinsic fluorescence of tryptophan residues, this is a distinct phenomenon.[8] It does not provide a mechanism for the dye itself to become fluorescent in proportion to the total protein mass.
Alternative Approaches for Dual DNA and Protein Analysis
For researchers requiring simultaneous measurement of DNA and protein, a dual-staining approach using two different dyes with distinct spectral properties is the standard and recommended method. This is routinely performed in flow cytometry.
Common Dye Combinations:
| Target | Dye Example | Common Excitation Laser | Common Emission Filter |
| DNA | DAPI | UV (e.g., 355 nm) | Blue (e.g., 450/50 nm) |
| Propidium Iodide (PI) | Blue (e.g., 488 nm) | Red (e.g., 610/20 nm) | |
| Total Protein | FITC (Fluorescein isothiocyanate) | Blue (e.g., 488 nm) | Green (e.g., 530/30 nm) |
| Amine-reactive dyes (e.g., Pacific Blue™) | Violet (e.g., 405 nm) | Blue (e.g., 450/50 nm) |
In such a protocol, cells are first fixed and permeabilized, then stained with an amine-reactive dye that covalently binds to all proteins. Subsequently, the cells are treated with RNase and stained with a DNA-specific dye like DAPI or PI. The two distinct fluorescence signals can then be measured simultaneously in different channels of a flow cytometer.
References
- 1. research.pasteur.fr [research.pasteur.fr]
- 2. researchgate.net [researchgate.net]
- 3. Fluorescent labeling of DNA in solution with covalently bound acriflavin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Is this compound an efficient co-drug in chemotherapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 6. Simultaneous quantifications of protein-DNA interactions and transcriptomes in single cells with scDam&T-seq - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PHYSICAL CHEMICAL STUDIES ON THE SPECIFIC INTERACTION OF AN this compound-PHOSPHOTUNGSTIC ACID COMPLEX WITH DOUBLE-STRANDED NUCLEIC ACIDS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Photo-activated proflavine degrades protein and impairs enzyme activity: Involvement of hydroxyl radicals - PMC [pmc.ncbi.nlm.nih.gov]
Acriflavine in Selective Media: A Detailed Guide for Microbiological Applications
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Acriflavine, a fluorescent acridine dye, has long been utilized in microbiology as a topical antiseptic and, more pertinently to modern research, as a selective agent in culture media. Its mechanism of action, primarily through DNA intercalation, allows it to inhibit the growth of a broad spectrum of bacteria. This property is harnessed to formulate selective media for the isolation of specific microorganisms from mixed populations. By carefully adjusting the concentration of this compound, researchers can suppress the growth of susceptible background flora while allowing more resistant organisms of interest to proliferate.
The selectivity of this compound is concentration-dependent and varies between different bacterial species. Generally, many Gram-positive bacteria are more susceptible to this compound than Gram-negative bacteria, although notable exceptions exist. This differential susceptibility is the basis for its use in selective media for organisms such as Listeria monocytogenes and Klebsiella pneumoniae. Furthermore, this compound's inherent fluorescence allows for its use in fluorescent staining techniques, adding to its versatility in the microbiology laboratory.
This document provides detailed protocols for the preparation of this compound-based selective media, a summary of its inhibitory concentrations against various bacteria, and a deeper look into its mechanism of action.
Mechanism of Action: DNA Intercalation
This compound exerts its antimicrobial effect by inserting itself between the base pairs of bacterial DNA. This intercalation distorts the DNA helix, thereby interfering with critical cellular processes.[1]
Caption: this compound's mechanism of action through DNA intercalation.
Quantitative Data: Minimum Inhibitory Concentrations (MIC)
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The following table summarizes the MIC values of this compound against a range of bacteria, providing a basis for determining appropriate concentrations for selective media.
| Microorganism | Gram Stain | MIC (µg/mL) | Reference(s) |
| Staphylococcus aureus (MRSA) | Gram-positive | 32 | [1] |
| Staphylococcus epidermidis | Gram-positive | <1.3 - 1.5 (significant reduction) | |
| Listeria monocytogenes | Gram-positive | Resistant at 10-40 µg/mL | |
| Helicobacter pylori | Gram-negative | ~3.2 (10x lower than E. coli) | |
| Escherichia coli | Gram-negative | ~32 | |
| Pseudomonas aeruginosa | Gram-negative | 32 | [1] |
| Klebsiella pneumoniae | Gram-negative | Resistant at 10-15 µg/mL | |
| Salmonella Typhimurium | Gram-negative | 31.3 - >128 | |
| Myxobacteria | Gram-negative | 0.05 - 0.5 |
Experimental Protocols
Protocol 1: Preparation of this compound-Containing Agar Plates (General Workflow)
This protocol outlines the general steps for preparing a selective agar medium supplemented with this compound.
References
In Vivo Application of Acriflavine in Mouse Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acriflavine (ACF) is an acridine dye originally utilized as a topical antiseptic.[1][2] In recent years, it has garnered significant attention for its potent anticancer and anti-inflammatory properties, primarily attributed to its role as an inhibitor of Hypoxia-Inducible Factor 1 (HIF-1).[1][2][3][4] HIF-1 is a critical transcription factor in cellular adaptation to hypoxia and is a key player in tumor progression and angiogenesis.[3] By preventing the dimerization of HIF-1α and HIF-1β subunits, this compound effectively blocks the transcriptional activity of HIF-1.[3][4] This document provides a comprehensive overview of the in vivo applications of this compound in various mouse models, complete with detailed experimental protocols and quantitative data summaries to guide researchers in their study design.
Mechanism of Action: HIF-1 Inhibition
Under hypoxic conditions, typically found in solid tumors, HIF-1α stabilizes and translocates to the nucleus, where it dimerizes with HIF-1β (also known as ARNT). This heterodimer then binds to hypoxia-response elements (HREs) in the promoter regions of target genes, activating their transcription. These genes are involved in crucial processes for tumor survival and growth, including angiogenesis (e.g., VEGF), glucose metabolism (e.g., GLUT1), and cell proliferation. This compound disrupts this pathway by directly binding to HIF-1α and HIF-2α, thereby inhibiting their dimerization with HIF-1β.[3][4] This leads to a downstream suppression of tumor growth and vascularization.[3][4]
Caption: this compound inhibits the dimerization of HIF-1α and HIF-1β, blocking downstream signaling.
In Vivo Applications and Quantitative Data
This compound has demonstrated therapeutic efficacy in a range of mouse models. The following tables summarize the key quantitative findings from various studies.
Table 1: Anticancer Efficacy of this compound in Mouse Models
| Cancer Type | Mouse Model | This compound Dosage & Administration | Key Findings | Reference |
| Prostate Cancer | PC-3 xenografts in nude mice | 5 mg/kg/day, i.p. | Pretreatment prevented tumor growth; treatment of established tumors resulted in growth arrest. | [3][4] |
| Hepatocellular Carcinoma | Mahlavu cell xenografts in nude mice | 2 mg/kg/day, i.p. for 5 weeks | Tumor volume was approximately 500 mm³ in the treated group compared to ~2000 mm³ in the control group. | [5] |
| Colorectal Cancer | Colitis-associated colon cancer (CAC) model in immunocompetent mice | Not specified | Decreased tumor number, size, and advancement. Reduced macrophage infiltration and vascularity. | [6][7] |
| Breast Cancer | 4T1 orthotopic model | Not specified (ACF-loaded nanoparticles) | Higher antitumor efficacy with reduced number of administrations from 12 to 2. | [1] |
| Pancreatic Cancer | Human PDAC xenografts | Not specified | Significantly suppressed tumor growth in moderately differentiated PDAC model. | [8] |
| Ehrlich Carcinoma | Subcutaneous implantation in ICR mice | 15 mg/kg/day, i.m. for 14 days (with guanosine) | ~65% inhibition in tumor growth rate and a 96% decrease in tumor weight. | [9] |
Table 2: this compound in Non-Oncological Mouse Models
| Disease Model | Mouse Strain | This compound Dosage & Administration | Key Findings | Reference |
| Optic Neuritis (EAE model) | C57BL/6J | 5 mg/kg/day, i.p. | Preserved visual function and structure. | [10] |
| Preeclampsia | Placental Phd2 knockout mice | Not specified (daily injections from E7.5 or E10.5) | Ameliorated maternal, fetal, and placental preeclampsia-like features. | [11] |
| Malaria | P. berghei infected Swiss albino mice | 5 mg/kg/day, i.p. for 4 days | Significantly suppressed parasite growth and resulted in 100% survivability. | [12][13] |
Detailed Experimental Protocols
The following are detailed protocols for key in vivo experiments using this compound, synthesized from the cited literature.
Protocol 1: Evaluation of this compound in a Prostate Cancer Xenograft Model
This protocol is based on the methodology used to assess the antitumor effects of this compound on prostate cancer xenografts.[3][4]
1. Animal Model and Cell Line:
- Mouse Strain: Male athymic nude mice (4-6 weeks old).
- Cell Line: PC-3 human prostate cancer cells.
2. Tumor Implantation:
- Culture PC-3 cells to ~80% confluency.
- Harvest cells and resuspend in a 1:1 mixture of serum-free medium and Matrigel.
- Subcutaneously inject 2 x 10⁶ cells in a volume of 100 µL into the flank of each mouse.
- Allow tumors to grow to a palpable size (e.g., 50-100 mm³).
3. This compound Preparation and Administration:
- Prepare a stock solution of this compound (Sigma-Aldrich) in sterile phosphate-buffered saline (PBS).
- For a 5 mg/kg dose, dilute the stock solution accordingly based on the average weight of the mice.
- Administer this compound or vehicle (PBS) via intraperitoneal (i.p.) injection daily.
4. Experimental Design and Workflow:
Caption: Workflow for evaluating this compound in a prostate cancer mouse model.
5. Monitoring and Endpoints:
- Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (length x width²)/2.
- Monitor the body weight of the mice to assess toxicity.
- At the end of the study (e.g., after 3-4 weeks of treatment or when tumors in the control group reach a predetermined size), euthanize the mice.
- Excise tumors for weight measurement, histological analysis, and immunohistochemistry (IHC) for markers of proliferation (e.g., Ki-67) and angiogenesis (e.g., CD31).
Protocol 2: Assessment of this compound in a Mouse Model of Optic Neuritis (EAE)
This protocol is adapted from studies investigating the neuroprotective effects of this compound in an experimental autoimmune encephalomyelitis (EAE) model.[10]
1. Animal Model and EAE Induction:
- Mouse Strain: Female C57BL/6J mice (6-8 weeks old).
- Induction: Immunize mice subcutaneously with an emulsion of MOG₃₅₋₅₅ peptide in complete Freund's adjuvant (CFA).
- Administer pertussis toxin intraperitoneally on the day of immunization and 48 hours later.
2. This compound Administration:
- Begin daily systemic injections of this compound at 5 mg/kg (i.p.) starting from a specific time point post-immunization (e.g., day 7).
- The control group should receive placebo (vehicle) injections.
3. Monitoring and Functional Assessment:
- Monitor clinical EAE scores daily to assess motor-sensory impairments.
- Perform functional visual assessments at regular intervals, such as optokinetic response (OKR) to measure visual acuity.
- Structural analysis of the retina and optic nerve can be performed using optical coherence tomography (OCT).
4. Histological and Molecular Analysis:
- At the study endpoint, perfuse the mice and collect optic nerves and spinal cords.
- Perform histological analysis to assess inflammation and demyelination (e.g., H&E and Luxol Fast Blue staining).
- Analyze the expression of HIF-1 downstream genes (e.g., Vegf, Glut1) in relevant tissues via qRT-PCR.
Protocol 3: Investigating this compound's Efficacy Against Malaria
This protocol is based on the 4-day suppressive test for evaluating antimalarial drugs in vivo.[12][13]
1. Animal Model and Infection:
- Mouse Strain: Swiss albino mice.
- Parasite: Plasmodium berghei.
- Inoculate mice intraperitoneally with parasitized red blood cells.
2. This compound Treatment:
- Divide the mice into treatment and control groups.
- Administer this compound (5 mg/kg, i.p.) or placebo (PBS) daily for four consecutive days, starting on the day of infection.
3. Monitoring Parasitemia and Survival:
- Prepare Giemsa-stained thin blood smears from tail blood every other day to determine the percentage of parasitemia.
- Monitor the survival of the mice daily.
Signaling Pathways and Logical Relationships
This compound's effects extend beyond HIF-1 inhibition, also impacting other signaling pathways such as STAT5.
Caption: this compound inhibits STAT5 phosphorylation and reduces its expression in myeloid leukemia cells.[14]
Toxicity and Pharmacokinetics
While generally well-tolerated at therapeutic doses in mouse models, researchers should remain vigilant for signs of toxicity.[1][12] Pharmacokinetic studies in rats have shown that this compound is widely distributed in tissues, particularly the kidneys, and is eliminated slowly.[15][16] The intramuscular route of administration can prolong the plasma levels of this compound's components, trypaflavine and proflavine.[15][16] When co-administered with guanosine, the antitumor effects of this compound may be enhanced, potentially due to alterations in its pharmacokinetic profile.[9][16]
Conclusion
This compound is a versatile compound with significant therapeutic potential demonstrated in a variety of in vivo mouse models. Its primary mechanism of action, the inhibition of HIF-1, makes it a compelling candidate for anticancer therapies. Furthermore, its efficacy in models of inflammatory and infectious diseases highlights its broader therapeutic applicability. The protocols and data presented here provide a solid foundation for researchers to design and execute their own in vivo studies with this compound, contributing to the further exploration of this promising therapeutic agent.
References
- 1. This compound, an Acridine Derivative for Biomedical Application: Current State of the Art - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pnas.org [pnas.org]
- 4. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 5. Antitumor Activity of this compound in Human Hepatocellular Carcinoma Cells | Anticancer Research [ar.iiarjournals.org]
- 6. Inhibition of hypoxia-inducible factors limits tumor progression in a mouse model of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of hypoxia-inducible factors limits tumor progression in a mouse model of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anti-Cancer Activity of this compound as Metabolic Inhibitor of OXPHOS in Pancreas Cancer Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enhanced anti-tumour effects of this compound in combination with guanosine in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | this compound, a HIF-1 inhibitor, preserves vision in an experimental autoimmune encephalomyelitis model of optic neuritis [frontiersin.org]
- 11. HIF1 inhibitor this compound rescues early-onset preeclampsia phenotype in mice lacking placental prolyl hydroxylase domain protein 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Potent Antimalarial Activity of this compound In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Potent antimalarial activity of this compound in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound targets oncogenic STAT5 signaling in myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pharmacokinetics and metabolism of this compound in rats following intravenous or intramuscular administration of AG60, a mixture of this compound and guanosine, a potential antitumour agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Effects of guanosine on the pharmacokinetics of this compound in rats following the administration of a 1:1 mixture of this compound and guanosine, a potential antitumor agent - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Staining Cell Nuclei with Acriflavine for Microscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acriflavine is a fluorescent dye derived from acridine that has been historically used as a topical antiseptic.[1] In the realm of cellular and molecular biology, it serves as a valuable tool for staining cell nuclei, enabling visualization and analysis through fluorescence microscopy. This compound is a mixture of 3,6-diamino-10-methylacridinium chloride (trypaflavine) and 3,6-diaminoacridine (proflavine).[2] Its ability to intercalate with DNA makes it a specific marker for nuclear material.[2] These application notes provide detailed protocols for using this compound to stain cell nuclei for various microscopic applications, including qualitative visualization and quantitative analysis.
Mechanism of Action
This compound's utility as a nuclear stain stems from its molecular structure, which allows it to intercalate between the base pairs of DNA.[2] This interaction is non-covalent and results in a significant increase in the fluorescence of the this compound molecule. The planar aromatic rings of the acridine structure insert themselves between the stacked bases of the DNA double helix. This binding is relatively specific to DNA, which leads to the bright fluorescence of the cell nucleus against a darker cytoplasmic background.[3]
Quantitative Data Summary
The following table summarizes key quantitative parameters for the use of this compound in fluorescence microscopy.
| Parameter | Value | Solvent/Conditions | Reference |
| Excitation Wavelength (λex) | ~450 nm | General | [4] |
| 424 nm | Methanol | ||
| 426 nm | Ethanol | ||
| 430 nm | Propanol, Butanol | ||
| 434 nm | Formamide | ||
| 416 nm | Water | ||
| 420-490 nm (violet-to-blue) | Epifluorescence Microscopy | [5] | |
| 450-490 nm (blue) | Epifluorescence Microscopy | [5] | |
| Emission Wavelength (λem) | ~540 nm | General | [4] |
| 518 nm | Methanol | ||
| 524 nm | Ethanol, Formamide | ||
| 512 nm | Propanol | ||
| 526 nm | Butanol | ||
| 540 nm | Glycerol | ||
| 514 nm | Water | ||
| Working Concentration | 100-200 µg/ml | Staining Solution (Feulgen-type) | [3] |
| 0.05% (w/v) | Staining Solution (Direct) | [5] | |
| 10 µM | Staining of human skin | [6] | |
| Incubation Time | 20-30 minutes | Feulgen-type staining | [3] |
| 4 minutes | Direct staining | [5] |
Experimental Protocols
Protocol 1: Feulgen-Type this compound Staining for Fungal Nuclei and Meiotic Chromosomes
This protocol is adapted from procedures used for staining Neurospora and is suitable for detailed analysis of nuclear morphology and chromosome structure.[3][4]
Materials:
-
4N Hydrochloric Acid (HCl)
-
This compound staining solution (100-200 µg/ml this compound and 5 mg/ml K2S2O5 in 0.1N HCl)
-
HCl-ethanol wash solution (2:98 v/v concentrated HCl:70% ethanol)
-
Distilled water
-
25% Glycerol
-
Microscope slides and coverslips
Procedure:
-
Fixation (Optional but Recommended): Fix cells in ethanol:acetic acid (3:1) for at least 10 minutes.
-
Hydrolysis: Hydrolyze unfixed or fixed cells in 4N HCl for 15-30 minutes at 30°C. The shorter time is for conidia and mycelia, while the longer time is for asci within intact perithecia.[3]
-
Rinsing: Rinse the sample once with distilled water.
-
Staining: Incubate the sample in the this compound staining solution for 20-30 minutes at 30°C.[4]
-
Washing:
-
Mounting: Mount the sample in a drop of 25% glycerol on a microscope slide and apply a coverslip.
-
Microscopy: Observe using an epifluorescence microscope with excitation around 450 nm and emission detection around 540 nm.[4] this compound-stained nuclei will fluoresce a golden-yellow color.[3]
Protocol 2: Direct this compound Staining for Rapid Detection of Protists
This protocol is a simpler, direct staining method modified from a procedure for detecting and enumerating labyrinthulomycetes.[5]
Materials:
-
0.5% (w/v) this compound stock solution in distilled water
-
0.1 M Citrate buffer (pH 3.0)
-
This compound working solution (0.05% this compound in 0.1 M citrate buffer, pH 3.0)
-
75% Isopropyl alcohol
-
Sterile distilled water or artificial seawater
-
Microscope slides and coverslips
Procedure:
-
Cell Collection: Collect cells on a 0.22 µm membrane filter or centrifuge to form a pellet.
-
Rinsing: Rinse the cells with a suitable buffer (e.g., filter-sterilized artificial seawater).
-
Staining: Add the 0.05% this compound working solution to the cells and let stand for 4 minutes.[5]
-
Destaining/Washing:
-
For filtered samples, vacuum drain the stain and wash with 75% isopropyl alcohol, followed by a rinse with sterile distilled water.[5]
-
For pelleted cells, centrifuge to remove the staining solution, resuspend in 75% isopropyl alcohol to destain, centrifuge again, and finally wash with sterile distilled water or artificial seawater.
-
-
Mounting: Resuspend the cells in a small volume of water or buffer, place a drop on a microscope slide, and apply a coverslip.
-
Microscopy: Observe under an epifluorescence microscope using a violet-to-blue (420-490 nm) or blue (450-490 nm) excitation filter.[5]
Visualizations
Caption: Experimental workflow for staining cell nuclei with this compound.
Caption: Mechanism of this compound intercalation into DNA leading to fluorescence.
Important Considerations
-
Phototoxicity and Genotoxicity: this compound can be phototoxic and has shown potential for genotoxicity, especially upon illumination.[7][8] It is crucial to minimize the exposure of stained live cells to excitation light to avoid inducing cellular damage or artifacts.[9][10] For live-cell imaging, use the lowest possible light intensity and exposure time.
-
Stain Specificity: While this compound shows high affinity for DNA, it can also bind to RNA, though typically with lower fluorescence enhancement. For applications requiring strict DNA specificity, co-staining with a DNA-specific counterstain or performing an RNase digestion step may be necessary.
-
Cell Type Variability: The optimal staining concentration and incubation time can vary between different cell types. It is recommended to perform an initial optimization experiment to determine the best conditions for your specific application.
-
Safety Precautions: this compound is a dye and will stain skin and clothing. It may be harmful if inhaled or comes into contact with eyes.[1] Always wear appropriate personal protective equipment (PPE), including gloves and safety glasses, when handling this compound powder and solutions.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound, an Acridine Derivative for Biomedical Application: Current State of the Art - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fgsc.net [fgsc.net]
- 4. fgsc.net [fgsc.net]
- 5. This compound Direct Detection Technique for Labyrinthulomycetes [protocols.io]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Safety and performance analysis of this compound and methylene blue for in vivo imaging of precancerous lesions using fibered confocal fluorescence microscopy (FCFM): an experimental study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. publications.mpi-cbg.de [publications.mpi-cbg.de]
- 10. Overcoming Photobleaching and Phototoxicity in Imaging [oxinst.com]
Application Note: Preparation and Use of Acriflavine Solutions in a Laboratory Setting
Audience: Researchers, scientists, and drug development professionals.
Introduction: Acriflavine is a versatile fluorescent dye and topical antiseptic derived from acridine.[1] First discovered in 1912 by Paul Ehrlich, it has a long history of use as an antibacterial agent and was notably used as an antiseptic during World War I.[2][3] Commercial preparations are often a mixture of 3,6-diamino-10-methylacridinium chloride (trypaflavine) and 3,6-diaminoacridine (proflavine).[2] In modern laboratory settings, this compound is utilized for a range of applications including fluorescent labeling of high molecular weight RNA, as a potent inhibitor of the Hypoxia-Inducible Factor 1 (HIF-1) pathway in cancer research, and as an antiviral agent.[1][4] It is also used in microbiology for strain selection and as a topical antiseptic.[5][6]
This document provides detailed protocols for the preparation, sterilization, and application of this compound solutions for common laboratory uses.
Physicochemical and Fluorescent Properties
This compound is typically supplied as a reddish-brown or orange powder.[1][6][7] It is available as a neutral form or as a hydrochloride salt; the salt form is generally preferred for its enhanced solubility in aqueous solutions.[6][8]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| Appearance | Orange or Brownish-Orange Powder | [1][3][6] |
| Molecular Formula | C₂₇H₂₅ClN₆ (Mixture) | [9] |
| Solubility (Water) | Freely soluble; reported values include 1 mg/mL and 0.33 g/mL. | [5][6][9] |
| Solubility (DMSO) | 2 mg/mL | |
| Storage Temperature | Room Temperature | [5] |
| Stability | Stable under normal conditions; incompatible with strong oxidizing agents. |[5][7] |
Table 2: Fluorescent Properties of this compound in Various Solvents
| Solvent | Excitation (λex) | Emission (λem) |
|---|---|---|
| Water | 416 nm | 514 nm |
| Methanol | 424 nm | 518 nm |
| Ethanol | 426 nm | 524 nm |
| Formamide | 434 nm | 524 nm |
| Glycerol | 432 nm | 540 nm |
Preparation of this compound Stock Solutions
Proper preparation of a stock solution is critical for accuracy and reproducibility in experiments. Due to its higher solubility, this compound Hydrochloride is recommended for preparing aqueous stock solutions.
Materials:
-
This compound Hydrochloride powder (or this compound, neutral)
-
Nuclease-free water or appropriate solvent (e.g., DMSO)
-
Calibrated analytical balance
-
Sterile conical tubes (e.g., 15 mL or 50 mL)
-
Sterile 0.22 µm syringe filter
-
Sterile syringe
-
Vortex mixer
Protocol for 10 mg/mL Aqueous Stock Solution:
-
Weighing: Accurately weigh 100 mg of this compound Hydrochloride powder using an analytical balance.
-
Dissolving: Transfer the powder to a sterile 15 mL conical tube. Add 10 mL of nuclease-free water to achieve a final concentration of 10 mg/mL.
-
Mixing: Vortex the solution thoroughly until all the powder is completely dissolved. Gentle warming (up to 60°C) or sonication can aid dissolution if needed.[4]
-
Sterilization: Draw the solution into a sterile syringe. Attach a sterile 0.22 µm syringe filter and push the solution through the filter into a new sterile conical tube. This method is preferred over autoclaving to prevent potential degradation of the compound.
-
Storage: Store the stock solution protected from light at 2-8°C for short-term use (weeks) or in aliquots at -20°C for long-term storage (months).
Workflow for this compound Stock Solution Preparation
Caption: Workflow for preparing a sterile this compound stock solution.
Experimental Protocols & Applications
Working solutions should be freshly prepared by diluting the stock solution in the appropriate buffer or cell culture medium for each specific application.
Protocol 3.1: Antiseptic and Antifungal Applications
This compound is widely used as a topical antiseptic and for treating external fungal infections, particularly in aquaculture.[1][3] A common working concentration is 0.1% w/v.
Preparation of 0.1% (1 mg/mL) this compound Solution:
-
Prepare a 10 mg/mL stock solution as described in Section 2.
-
Dilute the stock solution 1:10 in sterile distilled water or phosphate-buffered saline (PBS). For example, add 1 mL of the 10 mg/mL stock to 9 mL of sterile water.
-
Mix thoroughly. The solution is now ready for use as a topical antiseptic or for addition to aqueous environments like fish tanks.[3]
Protocol 3.2: Fluorescent Staining of Nucleic Acids
This compound's ability to intercalate with nucleic acids makes it a useful fluorescent stain for high molecular weight RNA.[10]
Preparation of Staining Solution (e.g., for RNA gel electrophoresis):
-
Prepare a 1 mg/mL stock solution in nuclease-free water.
-
Dilute the stock solution to a final working concentration of 1-10 µg/mL in the appropriate staining buffer.
-
After electrophoresis, incubate the gel in the this compound staining solution for 15-30 minutes, protected from light.
-
Destain with the buffer for 10-20 minutes if necessary to reduce background fluorescence.
-
Visualize the gel using a UV or blue-light transilluminator with appropriate emission filters (see Table 2).
Protocol 3.3: Inhibition of HIF-1 Pathway in Cell Culture
This compound is a potent inhibitor of the HIF-1 transcription factor, a key regulator in cancer progression and hypoxia response.[2][6] It acts by preventing the dimerization of the HIF-1α and HIF-1β subunits.[4][11]
Table 3: Recommended Concentrations for In Vitro and In Vivo HIF-1 Inhibition
| Application | Organism/Cell Type | Concentration/Dosage | Duration | Source(s) |
|---|---|---|---|---|
| In Vitro (Cell Culture) | Neurosphere-derived cells | 1-25 µM | 72 hours | [4][11] |
| In Vitro (Antiviral) | Vero, A549ACE2+ cells | 1-10 µM | 24 hours | [4][11] |
| In Vivo (Tumor Model) | Mice | 4 mg/kg/day (i.p.) | Daily | [2] |
| In Vivo (Tumor Model) | NOG Mice | 8 mg/kg (i.p.) | Daily |[4] |
Protocol for Treating Cancer Cell Lines:
-
Calculate the required volume of this compound stock solution to achieve the desired final concentration (e.g., 5 µM) in your cell culture medium.
-
For example, to make 10 mL of medium with a 5 µM this compound concentration from a 10 mM stock solution (assuming MW ~259.7 g/mol for the active component):
-
V₁ = (C₂ * V₂) / C₁ = (5 µM * 10 mL) / 10,000 µM = 0.005 mL = 5 µL.
-
-
Add 5 µL of the 10 mM stock solution to 10 mL of complete cell culture medium.
-
Vortex gently and apply to cells. Ensure a vehicle control (e.g., water or DMSO) is run in parallel.
-
Incubate for the desired period (e.g., 24-72 hours) before proceeding with downstream analysis (e.g., western blot for HIF-1α, qPCR for target genes, or cell viability assays).
Mechanism of HIF-1 Inhibition by this compound
Caption: this compound inhibits the dimerization of HIF-1α and HIF-1β.
Safety and Handling Precautions
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
This compound is a dye and will stain skin, clothing, and surfaces.[1]
-
May be harmful if inhaled or swallowed.[1][7] The hydrochloride form is reported to be more irritating than the neutral form.[1][8]
-
Avoid generating dust when handling the powder.
-
Consult the Safety Data Sheet (SDS) for detailed safety information.[7]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound, an Acridine Derivative for Biomedical Application: Current State of the Art - PMC [pmc.ncbi.nlm.nih.gov]
- 3. macsenlab.com [macsenlab.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound hydrochloride - CD Formulation [formulationbio.com]
- 6. toku-e.com [toku-e.com]
- 7. lobachemie.com [lobachemie.com]
- 8. researchgate.net [researchgate.net]
- 9. Development and Optimization of this compound-Loaded Polycaprolactone Nanoparticles Using Box–Behnken Design for Burn Wound Healing Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound | C27H25ClN6 | CID 443101 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Acriflavine Concentration
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with acriflavine. The focus is on optimizing its concentration to balance therapeutic efficacy with cytotoxicity in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound that leads to cytotoxicity?
A1: this compound's primary cytotoxic mechanism involves the inhibition of the Hypoxia-Inducible Factor-1 (HIF-1) pathway. It directly binds to HIF-1α and HIF-2α, preventing their dimerization with HIF-1β.[1][2][3] This disruption inhibits the transcription of genes crucial for tumor survival and proliferation, such as those involved in angiogenesis (e.g., VEGF) and glucose metabolism (e.g., GLUT-1).[1][4] Additionally, this compound can intercalate with DNA and inhibit topoisomerases I and II, further contributing to its cytotoxic effects.[1]
Q2: I am observing higher-than-expected cytotoxicity at low this compound concentrations. What could be the cause?
A2: Several factors could contribute to this observation:
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to this compound. For instance, brain tumor cell lines have shown IC50 values in the low micromolar range (2-7 µM), while other cancer cell lines may be less sensitive.[5]
-
Phototoxicity: this compound is a fluorescent compound and can be phototoxic.[6] Exposure to light, especially during microscopy or routine handling, can induce the formation of reactive oxygen species (ROS), leading to increased cell death.[7] It is crucial to minimize light exposure after adding this compound to your cell cultures.
-
Solvent Toxicity: If using a solvent like DMSO to dissolve this compound, ensure the final concentration in your culture medium is non-toxic to your cells.[8] It is recommended to run a vehicle control (medium with the same concentration of solvent) to rule out solvent-induced cytotoxicity.
Q3: My this compound solution appears to have a precipitate after dilution in culture medium. How can I improve its solubility?
A3: this compound can have solubility issues, particularly in complex solutions like culture media.[4] To improve solubility:
-
Prepare a Concentrated Stock Solution: Dissolve this compound in a suitable solvent like DMSO at a high concentration before diluting it in your culture medium.[4]
-
Warm the Medium: Gently warming the culture medium to 37°C before adding the this compound stock solution can help.
-
Vortexing: Ensure thorough mixing by vortexing the diluted solution before adding it to the cells.
-
pH of the Medium: While this compound is water-soluble, extreme pH shifts in the medium could potentially affect its solubility. Ensure your medium is properly buffered.
Q4: How long should I treat my cells with this compound to observe a significant effect?
A4: The optimal treatment duration is cell-type and concentration-dependent. Studies have shown significant effects on cell viability after 24 hours of treatment.[5] However, longer incubation times (48-72 hours) may be necessary to observe maximal effects or to study long-term responses like apoptosis.[5] It is advisable to perform a time-course experiment (e.g., 24, 48, and 72 hours) to determine the optimal endpoint for your specific experimental goals.
Troubleshooting Guides
Issue 1: Inconsistent or Non-reproducible Cytotoxicity Results
| Possible Cause | Troubleshooting Step |
| Inaccurate Drug Concentration | Ensure accurate and consistent preparation of your this compound stock and working solutions. Use calibrated pipettes. |
| Cell Seeding Density | Inconsistent cell numbers at the start of the experiment can lead to variable results. Ensure a uniform cell density across all wells. |
| Edge Effects in Multi-well Plates | Evaporation from the outer wells of a multi-well plate can concentrate the drug and affect cell viability. Avoid using the outermost wells for treatment and fill them with sterile PBS or medium instead.[9] |
| Light Exposure | Minimize light exposure to the cells after adding this compound to prevent phototoxicity-induced cell death.[6][7] |
| Contamination | Microbial contamination can affect cell health and confound cytotoxicity results. Regularly check for and test for contamination.[1] |
Issue 2: High Background or False Positives in Cytotoxicity Assays
| Possible Cause | Troubleshooting Step |
| This compound Interference with Assay Reagents | This compound's fluorescent properties might interfere with assays that use fluorescence as a readout. Run a control with this compound in cell-free medium to check for any direct interaction with the assay reagents. |
| Precipitation of this compound | Precipitated drug can scatter light and interfere with absorbance-based assays. Visually inspect the wells for any precipitate before adding assay reagents. |
| Phenol Red in Medium | Phenol red in the culture medium can interfere with some colorimetric and fluorescent assays. Consider using a phenol red-free medium for the duration of the assay.[9] |
Data Presentation
Table 1: IC50 Values of this compound in Various Cancer Cell Lines (24-hour treatment)
| Cell Line | Cancer Type | IC50 (µM) |
| 9L | Gliosarcoma | ~2.5[5] |
| GL261 | Glioma | ~3.0[5] |
| U87 | Glioblastoma | ~3.5[5] |
| F98 | Glioma | ~5.4[5] |
| A549 | Lung Adenocarcinoma | ~5.0 (at 48h)[10] |
| HeLa | Cervical Cancer | >10 (at 48h)[7][11] |
| HMEC-1 | Dermal Microvascular Endothelium (Non-cancerous) | >50 (at 48h)[7] |
Note: IC50 values can vary depending on the specific experimental conditions and the cytotoxicity assay used.
Experimental Protocols
Protocol: Determining the Optimal this compound Concentration using a Cell Viability Assay (e.g., MTT Assay)
-
Cell Seeding:
-
Seed your cells in a 96-well plate at a predetermined optimal density.
-
Allow the cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO₂.
-
-
This compound Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in your complete cell culture medium to achieve a range of final concentrations (e.g., 0.1, 0.5, 1, 2.5, 5, 10, 25, 50 µM).
-
Prepare a vehicle control containing the highest concentration of DMSO used in the treatments.
-
-
Cell Treatment:
-
Carefully remove the old medium from the wells.
-
Add 100 µL of the prepared this compound dilutions and the vehicle control to the respective wells.
-
Include a "no treatment" control with fresh medium only.
-
Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
-
MTT Assay:
-
Add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until formazan crystals are visible.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the "no treatment" control.
-
Plot the cell viability against the this compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
Mandatory Visualizations
References
- 1. A Beginner’s Guide to Cell Culture: Practical Advice for Preventing Needless Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, an Acridine Derivative for Biomedical Application: Current State of the Art - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phototoxicity testing in vitro: evaluation of mammalian cell culture techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Safety and performance analysis of this compound and methylene blue for in vivo imaging of precancerous lesions using fibered confocal fluorescence microscopy (FCFM): an experimental study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cellular Phototoxicity | Nikon’s MicroscopyU [microscopyu.com]
- 8. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 11. pubs.acs.org [pubs.acs.org]
Acriflavine Phototoxicity Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to address potential issues related to acriflavine phototoxicity during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound phototoxicity and what is its underlying mechanism?
This compound is a fluorescent dye and topical antiseptic that functions by intercalating with DNA.[1][2] However, like many fluorescent molecules with aromatic ring structures, it can act as a photosensitizer.[1][3] When exposed to light, particularly in the UV-A (320-400 nm) and blue light regions of the spectrum, this compound absorbs photons and transitions to an excited state.[4][5] This energy can then be transferred to molecular oxygen, generating reactive oxygen species (ROS) such as singlet oxygen and superoxide anions.[1][6][7] These highly reactive molecules can cause oxidative damage to cellular components, including DNA, lipids, and proteins, leading to cell stress and death—a phenomenon known as phototoxicity.[8][9]
Q2: I'm observing unexpected cell death and stress in my this compound-treated cell cultures. Could this be phototoxicity?
Unforeseen cytotoxicity in experiments involving this compound is frequently attributable to its phototoxic effects, especially if the cells are exposed to ambient light. Signs of phototoxicity can range from subtle to severe and include:
-
Plasma membrane blebbing[10]
-
Formation of large vacuoles[10]
-
Reduced cell proliferation
-
Cell detachment from culture vessels[10]
-
Apoptosis or necrosis[13]
If you observe these phenomena, especially after procedures involving light, such as fluorescence microscopy or even prolonged exposure to laboratory lighting, phototoxicity should be considered a primary cause.
Q3: How can I test if my experimental conditions are inducing this compound phototoxicity?
The standard method is to perform a comparative cytotoxicity assay. The most widely accepted in vitro assay is the 3T3 Neutral Red Uptake Phototoxicity Test (3T3 NRU-PT), which has been validated and adopted as OECD Test Guideline 432.[3][14] The core principle is to compare the viability of cells treated with this compound in the presence and absence of light exposure. A significantly higher toxicity in the irradiated group indicates a phototoxic potential.[3]
Troubleshooting Guide
Issue: High background signal or rapid photobleaching during fluorescence microscopy with this compound.
While this may seem like a signal-to-noise issue, it is often linked to the same processes that cause phototoxicity. High excitation light intensity can accelerate both photobleaching and the production of ROS.[13]
-
Solution 1: Optimize Microscope Settings. Reduce the excitation light intensity to the minimum level required for adequate signal. Decrease the exposure time per image and increase camera gain if necessary.[10]
-
Solution 2: Use Efficient Detectors. Employ sensitive detectors, such as cooled CCD or sCMOS cameras, which allow for shorter exposure times and lower excitation energy.[10]
-
Solution 3: Minimize Overall Light Exposure. Instead of continuous illumination for time-lapse imaging, use intermittent imaging. Keep the shutter closed when not acquiring images.
Issue: Experimental results are inconsistent or not reproducible.
Subtle, non-lethal phototoxicity can alter cellular physiology and lead to inconsistent data.[15][16] ROS generated during light exposure can affect signaling pathways and mitochondrial function, impacting the very processes you may be studying.[17][18]
-
Solution 1: Implement Strict Light Control. Treat light as a critical experimental variable. Perform all this compound incubation steps in the dark by wrapping culture dishes in foil and using a darkroom with a safelight for manipulations.
-
Solution 2: Incorporate Antioxidants. Supplement your cell culture medium with antioxidants to neutralize ROS as they are formed. This can buffer the cells against phototoxic stress.[15][19]
-
Solution 3: Deoxygenate Media. Since ROS generation is oxygen-dependent, using oxygen-scavenging systems or bubbling the medium with nitrogen can reduce phototoxicity.[13] Note that this is only suitable for cells that can tolerate hypoxia.[13]
Data & Protocols
Table 1: Common Antioxidants for Mitigating Phototoxicity
| Antioxidant | Typical Working Concentration | Key Considerations | Reference(s) |
| Ascorbic Acid (Vitamin C) | 50 - 200 µM | Water-soluble. Can be unstable in culture media; fresh preparation is recommended. Its benefit should be empirically tested for each specific setup. | [15][19] |
| N-acetylcysteine (NAC) | 1 - 10 mM | Precursor to glutathione, a major intracellular antioxidant. | |
| Trolox | 100 - 500 µM | A water-soluble analog of Vitamin E. | |
| Rutin | 10 - 50 µM | A natural flavonoid with ROS scavenging properties. | [15] |
| Quercetin | 10 - 50 µM | A flavonoid that can reduce levels of inflammatory cytokines and increase endogenous antioxidant enzymes. | [20] |
Experimental Protocol: 3T3 Neutral Red Uptake (NRU) Phototoxicity Test
This protocol is adapted from the OECD Guideline 432 for assessing the phototoxic potential of a test substance.[3]
1. Cell Culture:
- Culture Balb/c 3T3 fibroblasts in a suitable medium (e.g., DMEM with 10% FBS, L-glutamine, and antibiotics).
- Seed cells into two 96-well plates at a density that ensures they are sub-confluent at the time of treatment (e.g., 1x10⁴ cells/well). Incubate for 24 hours.
2. Treatment:
- Prepare a range of this compound concentrations. A pre-test for cytotoxicity in the dark is recommended to determine the appropriate concentration range.
- Remove the culture medium and wash cells with PBS.
- Add the various concentrations of this compound (or vehicle control) to the wells of both plates.
3. Irradiation:
- Incubate both plates for a short period (e.g., 60 minutes) at 37°C.
- Expose one plate (+Irr) to a non-cytotoxic dose of UV-A light (e.g., 5 J/cm²). A solar simulator is the ideal light source.[3]
- Keep the second plate (-Irr) in a dark box at the same temperature for the duration of the irradiation.
4. Post-Incubation:
- Wash the cells in both plates with PBS and replace with fresh culture medium.
- Incubate for another 24 hours.
5. Viability Assessment (Neutral Red Uptake):
- Remove the medium and add medium containing Neutral Red (e.g., 50 µg/mL). Incubate for 3 hours.
- Wash the cells with PBS.
- Add a destaining solution (e.g., 1% acetic acid, 50% ethanol in water) and shake for 10 minutes.
- Measure the absorbance at 540 nm.
6. Data Analysis:
- Calculate the cell viability for each concentration relative to the vehicle control for both the +Irr and -Irr plates.
- Determine the IC50 value (the concentration that reduces viability by 50%) for both conditions.
- Calculate the Photo-Irritation-Factor (PIF) using the formula: PIF = IC50 (-Irr) / IC50 (+Irr)
- A PIF > 5 suggests a high phototoxic potential.
Visual Guides
Signaling Pathway: this compound-Induced Phototoxicity
Caption: Mechanism of this compound phototoxicity via ROS generation.
Experimental Workflow: Phototoxicity Assessment
Caption: Workflow for the 3T3 Neutral Red Uptake phototoxicity assay.
Troubleshooting Logic: Unexpected Cytotoxicity
References
- 1. This compound, an Acridine Derivative for Biomedical Application: Current State of the Art - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Phototoxicity: Its Mechanism and Animal Alternative Test Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Direct Detection Technique for Labyrinthulomycetes [protocols.io]
- 5. The phenomenon of phototoxicity and long-term risks of commonly prescribed and structurally diverse drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vitro Evaluation of the Photoreactivity and Phototoxicity of Natural Polyphenol Antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Latest Evidence Regarding the Effects of Photosensitive Drugs on the Skin: Pathogenetic Mechanisms and Clinical Manifestations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Drug‐induced photosensitivity: culprit drugs, potential mechanisms and clinical consequences - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phototoxicity in Live-Cell Imaging | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. Acrolein is a mitochondrial toxin: effects on respiratory function and enzyme activities in isolated rat liver mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Ultraviolet radiation inhibits mitochondrial bioenergetics activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Between life and death: strategies to reduce phototoxicity in super-resolution microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. criver.com [criver.com]
- 15. publications.mpi-cbg.de [publications.mpi-cbg.de]
- 16. Phototoxicity in live fluorescence microscopy, and how to avoid it - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Exposure to long wavelength light that improves aged mitochondrial function shifts acute cytokine expression in serum and the retina - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Exploring Immediate Photon Effects From 635 nm Light on Mitochondrial Bioenergetics - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Antioxidants from Plants Protect against Skin Photoaging - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Natural Antioxidants: Multiple Mechanisms to Protect Skin From Solar Radiation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Acriflavine Resistance in Bacterial Strains
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming Acriflavine resistance in bacterial strains.
Frequently Asked Questions (FAQs)
Q1: My bacterial strain shows high resistance to this compound. What are the common resistance mechanisms?
A1: The most common mechanism of this compound resistance in bacteria, particularly in Gram-negative bacteria like Escherichia coli, is the active efflux of the drug from the cell.[1][2] This is primarily mediated by multi-drug efflux pumps, with the AcrAB-TolC system being a major contributor.[1][2][3] The AcrB protein, a component of this pump, is a transporter that recognizes and expels a wide variety of substrates, including this compound.[1][3] Overexpression of the genes encoding these efflux pumps, such as acrA and acrB, is a key factor in high-level resistance.[1] In some bacteria, mutations in genes regulating efflux pump expression can also lead to increased resistance.[4] Additionally, changes in the outer membrane permeability can contribute to resistance by reducing the uptake of this compound.[4]
Q2: I suspect efflux pump activity is responsible for the observed resistance. How can I confirm this?
A2: To confirm the involvement of efflux pumps, you can perform a potentiation assay using an efflux pump inhibitor (EPI). EPIs are compounds that block the activity of efflux pumps. If the resistance is due to efflux, the addition of an EPI will significantly decrease the Minimum Inhibitory Concentration (MIC) of this compound, making the bacteria more susceptible. A common EPI used in research is Phenylalanine-Arginine β-Naphthylamide (PAβN).
Q3: What are some common efflux pump inhibitors (EPIs) that can be used in combination with this compound?
A3: Several compounds have been investigated for their ability to inhibit bacterial efflux pumps. Some commonly studied EPIs include:
-
Phenylalanine-Arginine β-Naphthylamide (PAβN): A well-characterized EPI that has been shown to inhibit the AcrAB-TolC efflux system in E. coli.[5]
-
Carbonyl cyanide m-chlorophenylhydrazone (CCCP): A protonophore that disrupts the proton motive force, which is the energy source for many efflux pumps.[6]
-
Thioridazine: A phenothiazine that has shown efflux pump inhibitory activity.
-
Verapamil: A calcium channel blocker that can also inhibit some bacterial efflux pumps.
The choice of EPI may depend on the bacterial species and the specific efflux pump system being targeted.
Q4: Can this compound be used synergistically with other antimicrobial agents?
A4: Yes, there is potential for synergistic effects when combining this compound with other drugs. By overcoming resistance mechanisms, such as through the use of EPIs, the efficacy of this compound can be restored. Furthermore, this compound itself has been investigated for its ability to cure plasmids that carry antimicrobial resistance genes, which could potentially re-sensitize bacteria to other antibiotics.[7]
Troubleshooting Guides
Problem 1: Inconsistent Minimum Inhibitory Concentration (MIC) values for this compound.
-
Possible Cause 1: Variation in experimental protocol.
-
Solution: Ensure strict adherence to a standardized protocol for MIC determination. Factors such as the density of the initial bacterial inoculum, the duration of incubation, and the specific growth medium used can all influence the MIC value.[8] It is crucial to maintain consistency across all experiments.
-
-
Possible Cause 2: Degradation of this compound solution.
-
Solution: this compound is a dye and can be light-sensitive. Prepare fresh solutions of this compound for each experiment and store them protected from light.
-
-
Possible Cause 3: Contamination of bacterial culture.
-
Solution: Before starting the MIC assay, ensure the purity of your bacterial culture by streaking on an appropriate agar plate and checking for uniform colony morphology.
-
Problem 2: Efflux pump inhibitor (EPI) fails to potentiate this compound activity.
-
Possible Cause 1: The EPI is not effective against the specific efflux pump in your bacterial strain.
-
Possible Cause 2: The concentration of the EPI is suboptimal.
-
Solution: Perform a dose-response experiment to determine the optimal, non-toxic concentration of the EPI for your specific bacterial strain.
-
-
Possible Cause 3: Resistance is not primarily mediated by efflux pumps.
-
Solution: Investigate other potential resistance mechanisms, such as target modification or enzymatic degradation of this compound. This may require more advanced molecular techniques like genome sequencing to identify relevant mutations.
-
Data Presentation
Table 1: Example of this compound MIC Values in the Presence and Absence of an Efflux Pump Inhibitor (EPI)
| Bacterial Strain | This compound MIC (µg/mL) | This compound MIC + EPI (µg/mL) | Fold Decrease in MIC |
| Wild-Type (this compound-sensitive) | 4 | 2 | 2 |
| Resistant Strain 1 (AcrB Overexpression) | 64 | 4 | 16 |
| Resistant Strain 2 (Unknown Mechanism) | 32 | 32 | 1 |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is a standard method for determining the MIC of an antimicrobial agent against a bacterial strain.[10][11]
Materials:
-
Sterile 96-well microtiter plates
-
Bacterial culture in logarithmic growth phase
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
This compound stock solution
-
Pipettes and sterile tips
-
Incubator
Procedure:
-
Prepare this compound Dilutions: a. Prepare a 2-fold serial dilution of this compound in CAMHB directly in the 96-well plate. The final volume in each well should be 50 µL. The concentration range should bracket the expected MIC.
-
Prepare Bacterial Inoculum: a. Dilute the bacterial culture in CAMHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Inoculate the Plate: a. Add 50 µL of the diluted bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL per well. b. Include a positive control well (bacteria in broth without this compound) and a negative control well (broth only).
-
Incubation: a. Cover the plate and incubate at 37°C for 18-24 hours.
-
Determine MIC: a. The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
Protocol 2: Efflux Pump Inhibition Assay
This assay is used to determine if efflux pump activity contributes to this compound resistance.
Materials:
-
Same materials as for the MIC protocol
-
Efflux Pump Inhibitor (EPI) stock solution (e.g., PAβN)
Procedure:
-
Determine the non-inhibitory concentration of the EPI: a. Perform an MIC assay with the EPI alone to find the highest concentration that does not inhibit bacterial growth.
-
Perform MIC Assay with this compound and EPI: a. Prepare a 96-well plate with serial dilutions of this compound as described in Protocol 1. b. To each well, add the pre-determined non-inhibitory concentration of the EPI. c. Inoculate the plate with the bacterial suspension as described in Protocol 1. d. Include appropriate controls: bacteria + this compound only, bacteria + EPI only, and bacteria only.
-
Incubation and MIC Determination: a. Incubate the plate and determine the MIC of this compound in the presence of the EPI.
-
Analysis: a. A significant reduction (typically ≥4-fold) in the this compound MIC in the presence of the EPI suggests that efflux is a major mechanism of resistance.
Visualizations
Caption: this compound efflux mediated by the AcrAB-TolC pump and its inhibition.
Caption: Troubleshooting workflow for investigating this compound resistance.
References
- 1. This compound resistance protein family - Wikipedia [en.wikipedia.org]
- 2. pnas.org [pnas.org]
- 3. AcrB [collab.its.virginia.edu]
- 4. Mutation to this compound resistance in some myxobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Extending the Potency and Lifespan of Antibiotics: Inhibitors of Gram-Negative Bacterial Efflux Pumps - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibiting Bacterial Drug Efflux Pumps via Phyto-Therapeutics to Combat Threatening Antimicrobial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. Variations in MIC value caused by differences in experimental protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
Issues with Acriflavine solubility and precipitation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with acriflavine. The information is designed to address common issues related to solubility and precipitation encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common forms?
This compound is a topical antiseptic and fluorescent dye derived from acridine.[1] In research, it is known as an inhibitor of Hypoxia-Inducible Factor-1 (HIF-1), a key transcription factor in cancer progression.[2][3] It is commercially available in two main forms: this compound hydrochloride and the neutral form.[1][4] The hydrochloride salt is generally more soluble in aqueous solutions.[4]
Q2: In which solvents is this compound soluble?
This compound's solubility varies depending on the solvent and its form (hydrochloride vs. neutral). It is generally soluble in water, methanol, and DMSO.[4] The hydrochloride form is freely soluble in water.[4][5]
Q3: Why is my this compound precipitating out of solution?
Precipitation of this compound can occur due to several factors:
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Solvent Change: this compound, especially when dissolved in a high-concentration organic solvent like DMSO, can precipitate when diluted into an aqueous buffer or cell culture medium.[6]
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pH Shift: The pH of the solution can significantly impact the solubility of this compound. Changes in pH upon dilution can lead to precipitation.
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Temperature: Lower temperatures generally decrease the solubility of solid compounds.[7] A solution prepared at room temperature might show precipitation when stored at colder temperatures.
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Concentration: Exceeding the maximum solubility of this compound in a particular solvent will lead to precipitation.
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Salt Concentration: The presence of certain salts in the dilution buffer can affect solubility. For instance, this compound hydrochloride's solubility is lower in normal saline compared to water.[5]
Q4: How can I prevent this compound from precipitating in my cell culture experiments?
To prevent precipitation in cell culture:
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Use the Hydrochloride Form: this compound hydrochloride has better aqueous solubility.[4][8]
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Optimize DMSO Concentration: When using a DMSO stock, ensure the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.5%) to avoid solvent-induced precipitation and cellular toxicity.
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Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your high-concentration stock in your desired buffer or medium.
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Pre-warm Medium: Pre-warming the cell culture medium to 37°C before adding the this compound stock can help maintain solubility.
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Gentle Mixing: Mix the solution gently but thoroughly after adding the this compound stock to ensure it is evenly dispersed.
Troubleshooting Guide: this compound Solubility and Precipitation
This guide provides a systematic approach to resolving common issues with this compound in your experiments.
Problem 1: this compound powder does not dissolve completely.
| Possible Cause | Troubleshooting Step |
| Incorrect Solvent | Verify that you are using an appropriate solvent. For aqueous solutions, this compound hydrochloride is recommended.[4][8] For stock solutions, DMSO or methanol can be used.[4] |
| Low Temperature | Gently warm the solution in a water bath. For most substances, solubility increases with temperature.[7] |
| Insufficient Mixing | Vortex or sonicate the solution to aid dissolution. |
| Reached Solubility Limit | Check the solubility data for this compound in your chosen solvent and ensure you have not exceeded the maximum concentration. |
Problem 2: this compound precipitates after dilution of a DMSO stock into aqueous media.
| Possible Cause | Troubleshooting Step |
| High Final DMSO Concentration | Keep the final DMSO concentration in your aqueous solution as low as possible (ideally ≤ 0.5%). |
| Rapid Dilution | Add the this compound-DMSO stock to the aqueous medium dropwise while gently vortexing to ensure rapid and even mixing. |
| pH Incompatibility | Check the pH of your final solution. Adjust the pH of the aqueous buffer if necessary to maintain a range where this compound is soluble. |
| Low Temperature of Aqueous Medium | Ensure your aqueous medium is at the experimental temperature (e.g., 37°C for cell culture) before adding the this compound stock. |
Problem 3: this compound solution becomes cloudy or shows precipitation over time.
| Possible Cause | Troubleshooting Step |
| Unstable Solution | Prepare fresh solutions before each experiment. Some solutions may not be stable for long-term storage, even when frozen. |
| Storage Temperature | If storing the solution, ensure it is at an appropriate temperature. For some compounds, refrigeration can cause precipitation. |
| Light Sensitivity | Store this compound solutions protected from light, as it is a fluorescent dye and may be light-sensitive. |
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | This compound Form | Solubility | Reference |
| Water | Hydrochloride | Freely soluble[4][5] | [4][5] |
| Water | Neutral | 0.33 g/mL[9][10][11] | [9][10][11] |
| Methanol | Not specified | Soluble[4] | [4] |
| DMSO | Not specified | 94 mg/mL[3] | [3] |
| Ethanol | Not specified | Sparingly soluble[5] | [5] |
| Chloroform | Not specified | Insoluble[12] | [12] |
| Ether | Not specified | Insoluble[12] | [12] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
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Materials:
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This compound powder (neutral form or hydrochloride)
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Anhydrous Dimethyl Sulfoxide (DMSO)
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Sterile microcentrifuge tubes
-
Vortex mixer
-
-
Procedure:
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Calculate the mass of this compound required to make a 10 mM solution. (Molecular Weight of this compound Hydrochloride ≈ 295.78 g/mol ; Neutral form is a mixture)
-
Weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.
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Add the appropriate volume of anhydrous DMSO to the tube.
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Vortex the tube until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.
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Store the stock solution in small aliquots at -20°C, protected from light.
-
Protocol 2: Dilution of this compound for Cell Culture Experiments
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) complete cell culture medium
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Sterile microcentrifuge tubes
-
-
Procedure:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
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Perform serial dilutions of the stock solution in pre-warmed cell culture medium to achieve the desired final concentrations.
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For example, to prepare a 10 µM working solution from a 10 mM stock, first prepare an intermediate dilution (e.g., 1 mM or 100 µM).
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Add the final diluted this compound solution to the cell culture plates and mix gently by swirling the plate.
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Ensure the final DMSO concentration is below the toxic level for your specific cell line (typically ≤ 0.5%).
-
Visualizations
Signaling Pathway of this compound Action
Caption: this compound inhibits the dimerization of HIF-1α and HIF-1β.
Experimental Workflow for Troubleshooting this compound Precipitation
Caption: A logical workflow for troubleshooting this compound precipitation.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 3. selleckchem.com [selleckchem.com]
- 4. nbinno.com [nbinno.com]
- 5. bhm-chemicals.com [bhm-chemicals.com]
- 6. researchgate.net [researchgate.net]
- 7. dechra.dk [dechra.dk]
- 8. researchgate.net [researchgate.net]
- 9. This compound 8048-52-0 [sigmaaldrich.com]
- 10. This compound | 8048-52-0 [chemicalbook.com]
- 11. This compound CAS#: 8048-52-0 [m.chemicalbook.com]
- 12. This compound HCl | CAS 8063-24-9 | S10011 | TriStains | Histology [tristains.com]
Improving signal-to-noise ratio in Acriflavine fluorescence imaging
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their Acriflavine fluorescence imaging experiments and improve the signal-to-noise ratio (SNR).
Troubleshooting Guides & FAQs
This section addresses common issues encountered during this compound fluorescence imaging.
Q1: What are the optimal excitation and emission wavelengths for this compound?
A1: The optimal excitation and emission wavelengths for this compound can vary depending on the solvent. It is crucial to use the correct filter sets in your microscope to match the spectral properties of this compound in your specific experimental conditions to maximize signal collection.
Q2: My this compound signal is very weak. How can I increase the fluorescence intensity?
A2: A weak fluorescence signal can be due to several factors. Here are some troubleshooting steps:
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Optimize this compound Concentration: Ensure you are using an appropriate concentration of this compound. Concentrations that are too low will result in a weak signal, while excessively high concentrations can lead to fluorescence quenching and increased background. A concentration of 0.02% has been suggested as optimal for preserving image quality while ensuring good nuclear staining.[1]
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Check pH of Staining Solution: The fluorescence of this compound is pH-sensitive. For certain applications, a slightly acidic pH of 3.0 has been used in the staining buffer.[2] However, in other contexts, a pH of 8.5 was found to be optimal for the formation of a stable ion-pair complex, though this was in the context of fluorescence quenching.[3][4] It is recommended to test a range of pH values to find the optimum for your specific sample and application.
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Increase Excitation Light Intensity: A higher intensity of the excitation light can lead to a stronger fluorescence signal. However, be cautious as this can also accelerate photobleaching and induce phototoxicity.[5][6]
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Optimize Incubation Time: Insufficient incubation time with the this compound solution can lead to incomplete staining. Try increasing the incubation period to allow for better penetration and binding of the dye.
Q3: I am observing high background fluorescence in my images. What can I do to reduce it?
A3: High background fluorescence can obscure your signal of interest. Here are several strategies to minimize it:
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Thorough Washing: Ensure adequate washing steps after staining to remove any unbound this compound.[7]
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Use a Blocking Step: For immunofluorescence applications, using a blocking solution before antibody incubation can help reduce non-specific binding.[7][8]
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Reduce this compound Concentration: High concentrations of the dye can contribute to background noise.[9] Try titrating the this compound concentration to find the lowest effective concentration.
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Check for Autofluorescence: Your sample itself might be autofluorescent. You can check this by imaging an unstained control sample. If autofluorescence is an issue, you may need to use specific filters or spectral imaging to separate the this compound signal from the background. Aldehyde-based fixatives can sometimes induce fluorescence.[10]
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Optimize Microscope Settings: In confocal microscopy, reducing the pinhole size can help to reject out-of-focus light and reduce background.[11]
Q4: My this compound signal is fading quickly during imaging. How can I prevent photobleaching?
A4: Photobleaching is the light-induced degradation of a fluorophore, leading to a loss of signal.[6][12] To minimize photobleaching:
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Reduce Excitation Light Intensity: Use the lowest possible laser power or lamp intensity that still provides a detectable signal.[5]
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Minimize Exposure Time: Keep the exposure times as short as possible.[12]
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Use Neutral Density Filters: These filters can reduce the intensity of the excitation light.[12]
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Image Less Frequently: For time-lapse experiments, reduce the frequency of image acquisition.
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Use an Antifade Mounting Medium: These reagents can help to reduce photobleaching.
Q5: I am concerned about phototoxicity in my live-cell imaging experiments with this compound. What are the signs and how can I mitigate it?
A5: Phototoxicity is cell damage or death caused by light exposure during imaging.[6][13] Signs of phototoxicity include changes in cell morphology, blebbing, vacuole formation, or cell death.[6] this compound exposure, particularly with illumination, has been shown to cause DNA damage in some contexts.[14][15] To reduce phototoxicity:
-
Minimize Light Exposure: Use the lowest possible excitation intensity and the shortest possible exposure times.[16]
-
Limit Illumination to the Focal Plane: Techniques like confocal or light-sheet microscopy can help to reduce out-of-focus illumination and thus phototoxicity.[13]
-
Use Longer Wavelengths if Possible: While this compound excites in the blue-violet range, for other applications, using longer wavelength fluorophores can be less damaging to cells.[6]
Q6: What causes fluorescence quenching of this compound?
A6: Fluorescence quenching is a process that decreases the fluorescence intensity. It can be caused by various molecular interactions, including the formation of complexes with other molecules.[17][18][19] For instance, this compound's fluorescence can be quenched by acidic compounds through the formation of an ion-pair complex.[3][4][20] Factors that can influence quenching include the concentration of the quenching agent, pH, and temperature.[9]
Quantitative Data Summary
The following tables summarize key quantitative data for this compound fluorescence imaging.
Table 1: Excitation and Emission Wavelengths of this compound in Different Solvents
| Solvent | Excitation Wavelength (λex) | Emission Wavelength (λem) |
| Water | 416 nm | 514 nm |
| Ethanol | 426 nm | 524 nm |
| Methanol | 424 nm | 518 nm |
| Propanol | 430 nm | 512 nm |
| Butanol | 430 nm | 526 nm |
| Formamide | 434 nm | 524 nm |
| Glycerol | 432 nm | 540 nm |
Data sourced from Sigma-Aldrich product information.
Table 2: Recommended this compound Concentrations for Staining
| Application | Concentration | Notes |
| Confocal Laser Endomicroscopy | 0.02% | Found to be the best concentration for nuclei staining and image quality.[1] |
| Direct Detection of Labyrinthulomycetes | 0.05% | In a 0.1 M citrate buffer at pH 3.0.[2] |
| In vivo Imaging of Precancerous Lesions | 0.025% | This concentration led to DNA damage upon light exposure in the studied model.[14] |
Experimental Protocols
Protocol 1: General Staining Protocol for Fixed Cells
This protocol provides a general guideline for staining fixed cells with this compound. Optimization may be required for specific cell types and applications.
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Cell Fixation: Fix cells using a suitable method (e.g., 4% paraformaldehyde in PBS for 15 minutes at room temperature).
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Washing: Wash the fixed cells three times with PBS for 5 minutes each.
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Permeabilization (Optional): If targeting intracellular structures, permeabilize the cells with a detergent such as 0.1% Triton X-100 in PBS for 10 minutes.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
This compound Staining: Prepare a working solution of this compound (e.g., 0.01-0.05% in a suitable buffer like PBS or a citrate buffer). Incubate the cells with the this compound solution for a designated time (e.g., 5-15 minutes).
-
Washing: Wash the cells extensively with PBS to remove unbound dye.
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Mounting: Mount the coverslip onto a microscope slide using an appropriate mounting medium, preferably one with antifade properties.
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Imaging: Image the sample using a fluorescence microscope with the appropriate filter set for this compound (e.g., excitation around 420-490 nm).[2]
Diagrams
Workflow for Optimizing Signal-to-Noise Ratio
Caption: A workflow diagram illustrating key steps to optimize the signal-to-noise ratio in this compound fluorescence imaging.
Troubleshooting Logic for Low Signal-to-Noise Ratio
Caption: A troubleshooting flowchart to diagnose and address the causes of a low signal-to-noise ratio in this compound imaging.
References
- 1. Effects on confocal laser endomicroscopy image quality by different this compound concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Direct Detection Technique for Labyrinthulomycetes [protocols.io]
- 3. This compound: an efficient green fluorescent probe for sensitive analysis of aceclofenac in pharmaceutical formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound: an efficient green fluorescent probe for sensitive analysis of aceclofenac in pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bitesizebio.com [bitesizebio.com]
- 6. Overcoming Photobleaching and Phototoxicity in Imaging [oxinst.com]
- 7. Troubleshooting in Fluorescent Staining - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. ibidi.com [ibidi.com]
- 9. What are the factors that cause fluorescence quenching? | AAT Bioquest [aatbio.com]
- 10. Challenges with Background Fluorescence [visikol.com]
- 11. Signal-to-Noise Considerations [evidentscientific.com]
- 12. biocompare.com [biocompare.com]
- 13. Phototoxicity in live fluorescence microscopy, and how to avoid it - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Safety and performance analysis of this compound and methylene blue for in vivo imaging of precancerous lesions using fibered confocal fluorescence microscopy (FCFM): an experimental study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. publications.mpi-cbg.de [publications.mpi-cbg.de]
- 17. Studying the quenching resulted from the formation of an association complex between olsalazine or sulfasalazine with this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
Acriflavine In Vivo Studies: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the in vivo use of Acriflavine.
Frequently Asked Questions (FAQs)
Q1: What are the commonly reported side effects of this compound in in vivo studies?
A: In many mammalian models, this compound is reported to be well-tolerated. For instance, long-term systemic administration in humans, with daily doses up to 100 mg for several months in an HIV clinical trial, revealed no major adverse effects.[1][2] Similarly, studies in mice using oral doses of 100 mg/kg/day or intramuscular injections up to 15 mg/kg twice daily showed no drug-related adverse effects or changes in body weight.[1][2] However, it is crucial to consider the experimental context. Toxicity has been noted under specific conditions, such as increased side effects when used in combination with methenamine and methylene blue for urinary tract infections.[3]
Q2: My animals are showing signs of toxicity (e.g., weight loss, lethargy) at doses previously reported as safe. What are the potential causes?
A: Several factors could contribute to unexpected toxicity. Consider the following:
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Compound Purity and Formulation: Ensure the purity of your this compound stock. Impurities can cause unforeseen toxic effects. The vehicle used for dissolution and administration (e.g., DMSO) may also contribute to toxicity at certain concentrations.
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Photosensitivity: this compound can exhibit toxicity upon exposure to light (specifically around 448 nm), which is linked to DNA damage.[3] Ensure that animal housing has controlled lighting conditions and that the compound is protected from light during preparation and administration.
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Animal Model and Health Status: The species, strain, age, and underlying health of the animals can significantly influence their response to a compound. Some models may have unique sensitivities, as seen in studies on catfish where this compound damaged electroreceptor organs at therapeutic concentrations.[4]
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Route of Administration: The method of delivery (e.g., intraperitoneal, oral, intramuscular) affects the compound's bioavailability and peak concentration, which can influence its toxicological profile.
Q3: What is the primary mechanism of action for this compound's therapeutic effects?
A: The most well-documented mechanism of action is the inhibition of Hypoxia-Inducible Factor 1 (HIF-1) activity.[3] this compound binds directly to the PAS-B subdomain of HIF-1α and HIF-2α, which prevents them from forming a heterodimer with HIF-1β.[5] This blockage inhibits the transcription of numerous downstream genes involved in tumor metabolism, angiogenesis, and cell proliferation.[3][5]
Q4: Beyond HIF-1 inhibition, what other signaling pathways are affected by this compound?
A: this compound is a multi-target agent.[3] Besides inhibiting HIF-1, it has been shown to:
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Inhibit the signal transducer and activator of transcription (STAT) family of proteins.[6]
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Suppress the PI3K/AKT signaling pathway by inhibiting AKT phosphorylation.[3][7]
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Induce endoplasmic reticulum (ER) stress while also targeting the transcription factor ATF4 for proteasomal degradation.[7]
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Potentially inhibit NF-κB signaling, which may contribute to its anti-cancer effects.[5]
Troubleshooting Guides
Guide 1: Investigating Unexpected Animal Morbidity
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Problem: Animals treated with this compound exhibit unexpected adverse effects such as significant weight loss, lethargy, or mortality at doses reported to be safe in the literature.
-
Potential Causes & Solutions:
| Potential Cause | Recommended Action |
| Compound Quality | Verify the purity of the this compound lot via analytical methods like HPLC. Prepare fresh solutions for each experiment. |
| Vehicle Toxicity | Run a vehicle-only control group to assess the effects of the solvent (e.g., DMSO, saline) and formulation. |
| Photosensitivity | House animals under controlled, low-light conditions. Use opaque or amber-colored tubes and syringes during preparation and administration. |
| Animal Health | Ensure animals are healthy and free from underlying infections before starting the experiment. Source animals from a reputable vendor. |
| Dosing Accuracy | Double-check all dose calculations and ensure accurate administration volumes based on the most recent animal body weights. |
Guide 2: Lack of Efficacy at Therapeutic Doses
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Problem: this compound fails to produce the expected therapeutic effect (e.g., tumor growth inhibition) at a previously published effective dose.
-
Potential Causes & Solutions:
| Potential Cause | Recommended Action |
| Compound Degradation | This compound is sensitive to light. Ensure it has been stored properly in a dark, cool environment. Prepare solutions immediately before use. |
| Poor Bioavailability | The chosen route of administration may not be optimal for your animal model or the specific disease being studied. Consider pilot studies with different routes (e.g., i.p. vs. oral gavage). |
| Tumor Model Resistance | The specific cell line or tumor model used may have intrinsic resistance mechanisms to HIF-1 inhibition or other targets of this compound. |
| Insufficient Dosing Frequency | The dosing schedule may not be frequent enough to maintain a therapeutic concentration in vivo. Consult pharmacokinetic data if available or test alternative schedules. |
Quantitative Data on In Vivo Dosing and Side Effects
The following table summarizes key quantitative data from various in vivo studies.
| Animal Model | Route of Administration | Dosage | Duration | Observed Side Effects |
| Human (HIV Trial) | - | Up to 100 mg daily | Several months | No adverse effects reported.[1][2] |
| K18-ACE2 Mice | Oral (p.o.) | 100 mg/kg daily | 7 days | No drug-related adverse effects or weight changes noted.[1][2] |
| K18-ACE2 Mice | Intramuscular (i.m.) | 5 or 15 mg/kg (twice daily) | 7 days | No drug-related adverse effects or weight changes noted.[1][2] |
| Nude Mice (Cancer) | Intraperitoneal (i.p.) | 2 - 4 mg/kg daily | Not specified | Not specified in abstracts, but effective for reducing tumor size.[3] |
| Catfish (Kryptopterus) | Aqueous Exposure | 0.5 - 10 mg/L | Short-term (hours to days) | Damage to ampullary electroreceptor organs; abolished electrosensitivity.[4] |
Experimental Protocols
Protocol 1: General Method for Maximum Tolerated Dose (MTD) Study in Mice
This protocol provides a general framework for determining the MTD of this compound.
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Animal Model: Use a standard mouse strain (e.g., C57BL/6 or BALB/c), 6-8 weeks old.
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Acclimatization: Allow animals to acclimatize for at least one week before the experiment.
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Group Allocation: Randomly assign animals to groups (n=3-5 per group), including a vehicle control group and at least three dose-escalation groups for this compound.
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Compound Preparation: Protect this compound from light at all times. Dissolve in a suitable vehicle (e.g., 10% DMSO in saline). Prepare fresh on the day of dosing.
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Administration: Administer the compound via the intended experimental route (e.g., intraperitoneal injection).
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Monitoring: Observe animals for clinical signs of toxicity (e.g., changes in posture, activity, breathing) continuously for the first 4 hours post-dosing, and then at least twice daily for up to 14 days.
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Data Collection: Record body weights daily. Note any instances of morbidity or mortality.
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Endpoint: The MTD is defined as the highest dose that does not cause unacceptable side effects or mortality.
Protocol 2: In Vivo SARS-CoV-2 Efficacy and Safety Study in K18-ACE2 Mice
This protocol is adapted from a study demonstrating this compound's antiviral effects.[1][2]
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Animal Model: K18-hACE2 transgenic mice.
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Compound and Controls:
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Group 1: Vehicle control.
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Group 2: this compound (100 mg/kg, oral gavage, daily).
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Group 3: this compound (15 mg/kg, intramuscular, twice daily).
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Group 4: Positive control (e.g., Remdesivir, 25 mg/kg, i.m., daily).
-
-
Treatment and Infection:
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Begin drug/vehicle administration one day prior to infection (Day -1).
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On Day 0, infect animals intranasally with SARS-CoV-2.
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Continue treatment for six consecutive days.
-
-
Monitoring: Monitor and record animal body weight daily. Observe for any clinical signs of disease.
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Endpoint Analysis:
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On Day 6 post-infection, euthanize the animals.
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Collect tissues (lungs and brain) for analysis.
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Quantify viral load in the tissues using RT-qPCR to determine the efficacy of the treatment.
-
Visualizations
Signaling Pathway Diagrams
References
- 1. biorxiv.org [biorxiv.org]
- 2. This compound, a clinically approved drug, inhibits SARS-CoV-2 and other betacoronaviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, an Acridine Derivative for Biomedical Application: Current State of the Art - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pnas.org [pnas.org]
- 6. Repurposing of this compound to Target Chronic Myeloid Leukemia Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound, a Potent Inhibitor of HIF-1α, Disturbs Glucose Metabolism and Suppresses ATF4-Protective Pathways in Melanoma under Non-hypoxic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Acriflavine Stock Solutions
This technical support center provides guidance on the preparation, storage, and troubleshooting of Acriflavine stock solutions to minimize degradation and ensure experimental reproducibility.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause this compound degradation in stock solutions?
This compound is susceptible to degradation from three main factors:
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Light: Exposure to light, particularly UV and blue light, can cause significant photodegradation. The photochemical oxidation of this compound follows pseudo-first-order kinetics.[1]
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Temperature: Elevated temperatures accelerate the degradation process. Conversely, storing solutions at lower temperatures enhances stability.
-
pH: The stability of this compound can be influenced by the pH of the solution.
Q2: What is the recommended solvent for preparing this compound stock solutions?
The choice of solvent depends on the experimental application. The most common solvents are:
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Dimethyl Sulfoxide (DMSO): For long-term storage and for applications where the final concentration of DMSO in the assay is tolerable.
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Water (sterile, distilled, or deionized): For applications where DMSO is not suitable. This compound hydrochloride is soluble in water.[2] For cell culture, it is recommended to filter-sterilize aqueous solutions through a 0.22 µm filter before use.[3]
Q3: How should I store my this compound stock solutions to maximize their shelf-life?
To maximize stability, this compound stock solutions should be stored protected from light in a tightly sealed container. Aliquoting the stock solution into smaller, single-use volumes is highly recommended to avoid repeated freeze-thaw cycles.[3]
For specific storage durations, please refer to the tables in the Troubleshooting Guide section.
Q4: Can I store my this compound stock solution at room temperature?
No, it is not recommended to store this compound solutions at room temperature for extended periods due to accelerated degradation. A study on the related compound proflavine showed significant degradation in aqueous solutions stored at room temperature compared to refrigerated conditions.[4]
Q5: My this compound solution has changed color. Is it still usable?
A visible change in the color of your this compound solution is an indicator of potential degradation. It is recommended to prepare a fresh solution to ensure the accuracy and reproducibility of your experimental results.
Troubleshooting Guides
Issue 1: Precipitate forms in my this compound solution upon dilution in aqueous media.
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Cause: this compound, especially when dissolved in a high concentration of an organic solvent like DMSO, can precipitate when diluted into an aqueous buffer or cell culture medium.
-
Solution:
-
Ensure the final concentration of the organic solvent in the aqueous medium is low (e.g., <0.5% for DMSO in many cell-based assays).[5]
-
Try vortexing or sonicating the solution to redissolve the precipitate.
-
Gently warming the solution in a 37°C water bath may also help.
-
If precipitation persists, consider preparing the stock solution in a solvent more compatible with your final application or using a lower stock concentration.
-
Issue 2: I am observing inconsistent results in my experiments using an this compound stock solution.
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Cause: Inconsistent results can be a sign of this compound degradation in your stock solution. This can be due to improper storage, repeated freeze-thaw cycles, or the age of the solution.
-
Solution:
-
Prepare a fresh stock solution of this compound.
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Ensure the new stock solution is stored in aliquots at the recommended temperature and protected from light.
-
Validate the new stock solution in a control experiment to confirm its activity.
-
Data Presentation
Table 1: Recommended Storage Conditions and Shelf-Life for this compound Stock Solutions
| Solvent | Storage Temperature | Recommended Shelf-Life | Source(s) |
| DMSO | -80°C | Up to 6 months | [3] |
| DMSO | -20°C | Up to 1-3 months | [3][6] |
| Water | 4-8°C (Refrigerated) | At least 12 months (inferred from proflavine data) | [4] |
| Water | -20°C | Data not available, but likely stable for several months |
Table 2: Factors Affecting this compound Solution Stability
| Factor | Effect on Stability | Recommendations |
| Light Exposure | High | Always store solutions in amber vials or wrap containers in aluminum foil. Minimize exposure to ambient light during experiments. |
| Elevated Temperature | High | Store solutions at recommended low temperatures. Avoid leaving solutions at room temperature for extended periods. |
| Repeated Freeze-Thaw Cycles | Moderate to High | Aliquot stock solutions into single-use volumes to minimize freeze-thaw cycles. |
| pH | Moderate | The stability of this compound is pH-dependent. Prepare solutions in buffers appropriate for your application and consider the pH when interpreting stability. |
| Oxygen | Moderate | The presence of oxygen can contribute to oxidative degradation. For very long-term storage, consider purging the headspace of the vial with an inert gas like nitrogen or argon. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO (10 mM)
Materials:
-
This compound (powder)
-
Anhydrous DMSO
-
Sterile, amber microcentrifuge tubes or cryovials
-
Vortex mixer
-
Calibrated balance and weigh paper
Procedure:
-
Weigh out the required amount of this compound powder in a fume hood. For a 10 mM stock solution, you will need approximately 2.6 mg of this compound per 1 mL of DMSO (assuming a molecular weight of ~259.74 g/mol ).
-
Transfer the powder to a sterile, amber microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to the tube.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming (e.g., 37°C) and sonication can be used to aid dissolution if necessary.[2]
-
Aliquot the stock solution into single-use, sterile, amber microcentrifuge tubes or cryovials.
-
Store the aliquots at -20°C for up to 3 months or at -80°C for up to 6 months.
Protocol 2: Preparation of this compound Stock Solution in Water (1 mg/mL)
Materials:
-
This compound hydrochloride (powder)
-
Sterile, distilled or deionized water
-
Sterile, amber storage bottles or tubes
-
Vortex mixer
-
0.22 µm sterile syringe filter
Procedure:
-
Weigh out 10 mg of this compound hydrochloride powder.
-
Transfer the powder to a sterile, amber storage container.
-
Add 10 mL of sterile, distilled or deionized water to achieve a 1 mg/mL concentration.
-
Vortex thoroughly until the powder is fully dissolved.
-
For applications requiring sterility (e.g., cell culture), filter the solution through a 0.22 µm sterile syringe filter into a new sterile, amber container.
-
Aliquot into smaller, sterile, amber tubes for single use.
-
Store at 4-8°C, protected from light.
Protocol 3: Conducting a Basic Photostability Study
This protocol is a simplified version based on ICH Q1B guidelines for forced degradation testing.[7][8]
Objective: To assess the degradation of an this compound stock solution upon exposure to laboratory light.
Materials:
-
This compound stock solution (prepared as described above)
-
Two identical, transparent vials (e.g., clear glass or plastic)
-
One amber vial (or a clear vial wrapped completely in aluminum foil)
-
UV-Vis spectrophotometer or HPLC system
Procedure:
-
Prepare three aliquots of the same this compound stock solution.
-
Place one aliquot in a transparent vial and position it on a lab bench exposed to ambient laboratory light. This is your "Exposed Sample" .
-
Place the second aliquot in the amber vial (or foil-wrapped vial) and place it next to the exposed sample. This is your "Dark Control" .
-
Store the third aliquot at the recommended storage temperature (e.g., -20°C) in the dark. This is your "t=0 Control" .
-
At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), take a small sample from the "Exposed Sample" and the "Dark Control".
-
Analyze the concentration of this compound in all samples using a validated analytical method (e.g., UV-Vis spectrophotometry at the λmax of this compound, or HPLC).
-
Compare the concentration of the "Exposed Sample" to the "Dark Control" and the "t=0 Control" at each time point to determine the extent of photodegradation.
Visualizations
Caption: Workflow for preparing and storing this compound stock solutions.
Caption: Factors leading to this compound degradation in stock solutions.
References
Technical Support Center: Acriflavine Interference with other Fluorescent Probes
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when using acriflavine in combination with other fluorescent probes.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of interference when using this compound with other fluorescent probes?
A1: Interference primarily arises from two phenomena:
-
Spectral Bleed-through: This occurs when the emission spectrum of one fluorophore (the "donor," in this case, potentially this compound) overlaps with the excitation or emission spectrum of another fluorophore (the "acceptor"). This leads to the signal from the donor being detected in the acceptor's channel, creating a false positive signal.
-
Förster Resonance Energy Transfer (FRET): FRET is a non-radiative energy transfer process that occurs when two fluorophores are in close proximity (typically 1-10 nm). If the emission spectrum of the donor fluorophore (e.g., this compound) significantly overlaps with the excitation spectrum of the acceptor fluorophore, energy can be transferred from the donor to the acceptor. This results in a decrease (quenching) of the donor's fluorescence and an increase in the acceptor's fluorescence (sensitized emission).
Q2: How can I determine if my fluorescent probes will interfere with this compound?
A2: You can predict potential interference by comparing the excitation and emission spectra of your probes with that of this compound. Significant overlap between this compound's emission spectrum and the excitation spectrum of another probe suggests a high likelihood of FRET. Overlap between the emission spectra of both probes indicates potential spectral bleed-through. Refer to the spectral data table below for a comparison of this compound with common fluorescent probes.
Q3: My images show a signal in my second fluorophore's channel even when I only excite this compound. What is happening?
A3: This is a classic example of spectral bleed-through. The tail of this compound's emission spectrum is likely extending into the detection window of your second fluorophore. See the troubleshooting guide below for steps to mitigate this issue.
Q4: The fluorescence of my this compound signal is much weaker when another fluorescent probe is present. Why?
A4: This phenomenon, known as quenching, is likely due to FRET. Energy is being transferred from the excited this compound (the donor) to the other probe (the acceptor) because they are in close proximity and their spectral properties are compatible for FRET.
Quantitative Data: Spectral Properties of this compound and Common Fluorescent Probes
The following table summarizes the excitation and emission maxima of this compound and a selection of commonly used fluorescent probes to help assess potential spectral overlap.
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Potential for Interference with this compound |
| This compound | ~424-463 [1] | ~490-524 [1] | - |
| DAPI | ~359[2] | ~457[2] | Low (minimal emission overlap) |
| Hoechst 33342 | ~350 | ~461[3] | Low (minimal emission overlap) |
| EGFP | ~488[4] | ~509[4] | High (Significant emission overlap) |
| Alexa Fluor 488 | ~499[5] | ~520[5] | High (Significant emission overlap) |
| Fluorescein (FITC) | ~498[6] | ~517[6] | High (Significant emission overlap) |
| Rhodamine | ~553 | ~576 | Moderate (Potential for emission tail overlap) |
| TagRFP | ~555[7] | ~583[7] | Low to Moderate (Less direct overlap, but broad emission tails can interfere) |
| Alexa Fluor 594 | ~590[8] | ~618[8] | Low (Good spectral separation) |
| Cy3 | ~550 | ~570 | Moderate (Potential for emission tail overlap) |
| Cy5 | ~651[9] | ~670[9] | Low (Good spectral separation) |
Troubleshooting Guides
Guide 1: Diagnosing and Mitigating Spectral Bleed-through
Problem: You observe a signal in the acceptor channel when only the donor (this compound) is excited.
// Nodes Start [label="Start: Signal detected in acceptor channel\nwith only donor excitation", fillcolor="#FBBC05", fontcolor="#202124"]; Control1 [label="Step 1: Image 'donor-only' sample", fillcolor="#F1F3F4", fontcolor="#202124"]; Decision1 [label="Is there signal in the\nacceptor channel?", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Action1 [label="Action: Confirm spectral bleed-through", fillcolor="#34A853", fontcolor="#FFFFFF"]; Action2 [label="Action: No bleed-through from donor.\nCheck for autofluorescence.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Control2 [label="Step 2: Image 'acceptor-only' sample", fillcolor="#F1F3F4", fontcolor="#202124"]; Decision2 [label="Is there signal in the\nacceptor channel with\ndonor excitation?", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Action3 [label="Action: Confirm direct excitation of acceptor", fillcolor="#34A853", fontcolor="#FFFFFF"]; Mitigation [label="Step 3: Mitigation Strategies", fillcolor="#F1F3F4", fontcolor="#202124"]; SeqScan [label="Option A: Sequential Scanning", fillcolor="#FFFFFF", fontcolor="#202124"]; SpecUnmix [label="Option B: Spectral Unmixing", fillcolor="#FFFFFF", fontcolor="#202124"]; Filter [label="Option C: Narrower Emission Filters", fillcolor="#FFFFFF", fontcolor="#202124"]; End [label="End: Corrected Images", fillcolor="#FBBC05", fontcolor="#202124"];
// Edges Start -> Control1; Control1 -> Decision1; Decision1 -> Action1 [label="Yes"]; Decision1 -> Action2 [label="No"]; Action1 -> Control2; Control2 -> Decision2; Decision2 -> Action3 [label="Yes"]; Decision2 -> Mitigation [label="No"]; Action3 -> Mitigation; Mitigation -> SeqScan; Mitigation -> SpecUnmix; Mitigation -> Filter; SeqScan -> End; SpecUnmix -> End; Filter -> End; } enddot Caption: Troubleshooting workflow for spectral bleed-through.
Experimental Protocol: Sequential Scanning
-
Microscope Setup: In your confocal microscope software, locate the image acquisition settings.
-
Activate Sequential Scanning: Enable the "sequential scan," "multitrack," or "sequential acquisition" mode. This feature acquires images for each channel independently rather than simultaneously.
-
Configure Channels:
-
Track 1: Set the excitation laser and emission detector for this compound.
-
Track 2: Set the excitation laser and emission detector for the second fluorophore.
-
-
Acquire Image: The microscope will first scan the entire image using the settings for Track 1, then switch laser lines and detectors to scan the image again for Track 2. This prevents the emission from this compound from being detected by the second fluorophore's detector.
Guide 2: Identifying and Confirming Förster Resonance Energy Transfer (FRET)
Problem: this compound fluorescence is quenched (diminished) in the presence of a second fluorescent probe.
// Nodes Start [label="Start: this compound (donor) fluorescence\nis quenched by acceptor probe", fillcolor="#FBBC05", fontcolor="#202124"]; Control1 [label="Step 1: Image 'donor-only' sample", fillcolor="#F1F3F4", fontcolor="#202124"]; Control2 [label="Step 2: Image 'donor + acceptor' sample", fillcolor="#F1F3F4", fontcolor="#202124"]; Compare [label="Step 3: Compare donor intensity", fillcolor="#F1F3F4", fontcolor="#202124"]; Decision [label="Is donor intensity significantly\nlower in the presence of acceptor?", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; FRET_Confirmed [label="Action: FRET is likely occurring", fillcolor="#34A853", fontcolor="#FFFFFF"]; No_FRET [label="Action: Quenching may be due to\nother factors (e.g., chemical interaction)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Validation [label="Step 4: FRET Validation", fillcolor="#F1F3F4", fontcolor="#202124"]; Acceptor_PB [label="Option A: Acceptor Photobleaching", fillcolor="#FFFFFF", fontcolor="#202124"]; FLIM [label="Option B: Fluorescence Lifetime\nImaging (FLIM)", fillcolor="#FFFFFF", fontcolor="#202124"]; End [label="End: FRET Confirmed/Rejected", fillcolor="#FBBC05", fontcolor="#202124"];
// Edges Start -> Control1; Control1 -> Control2; Control2 -> Compare; Compare -> Decision; Decision -> FRET_Confirmed [label="Yes"]; Decision -> No_FRET [label="No"]; FRET_Confirmed -> Validation; Validation -> Acceptor_PB; Validation -> FLIM; Acceptor_PB -> End; FLIM -> End; } enddot Caption: Workflow for identifying and confirming FRET.
Experimental Protocol: Acceptor Photobleaching to Confirm FRET
-
Sample Preparation: Prepare a sample containing both this compound (donor) and the suspected acceptor fluorophore.
-
Pre-Bleach Imaging:
-
Acquire an image of the donor (this compound) fluorescence using the appropriate excitation and emission settings.
-
Acquire an image of the acceptor fluorescence.
-
-
Acceptor Photobleaching:
-
Define a region of interest (ROI) in your imaging software.
-
Repeatedly scan the ROI with a high-intensity laser line that excites the acceptor fluorophore but minimally excites the donor. This will selectively photobleach (destroy the fluorescence of) the acceptor in the ROI.
-
-
Post-Bleach Imaging:
-
Re-acquire an image of the donor (this compound) fluorescence across the entire field of view.
-
-
Analysis: If FRET was occurring, you will observe a significant increase in the donor's fluorescence intensity within the photobleached ROI. This is because the energy transfer to the now-bleached acceptor has ceased, leading to "dequenching" of the donor.
Advanced Mitigation Strategy: Fluorescence Lifetime Imaging Microscopy (FLIM)
For situations with significant spectral overlap that cannot be resolved by sequential scanning or spectral unmixing, FLIM offers a powerful solution. FLIM measures the time a fluorophore spends in the excited state before emitting a photon. This "lifetime" is an intrinsic property of the fluorophore and can be altered by its environment, including F-RET.
How FLIM Helps:
-
Distinguishing Spectrally Similar Probes: Even if two probes have overlapping emission spectra, they may have different fluorescence lifetimes. FLIM can be used to separate their signals based on this difference.
-
Quantitative FRET Measurement: FRET causes a decrease in the donor's fluorescence lifetime. FLIM provides a highly quantitative measure of FRET efficiency.
// Nodes Start [label="Start: Unresolvable spectral overlap\nor need for quantitative FRET", fillcolor="#FBBC05", fontcolor="#202124"]; FLIM_Setup [label="Step 1: FLIM Microscope Setup", fillcolor="#F1F3F4", fontcolor="#202124"]; Pulsed_Laser [label="Use a pulsed laser for excitation", fillcolor="#FFFFFF", fontcolor="#202124"]; TCSPC [label="Use a time-correlated single\nphoton counting (TCSPC) detector", fillcolor="#FFFFFF", fontcolor="#202124"]; Data_Acquisition [label="Step 2: Data Acquisition", fillcolor="#F1F3F4", fontcolor="#202124"]; Donor_Only [label="Acquire lifetime data for donor-only sample\n(establishes baseline lifetime)", fillcolor="#FFFFFF", fontcolor="#202124"]; Donor_Acceptor [label="Acquire lifetime data for\ndonor + acceptor sample", fillcolor="#FFFFFF", fontcolor="#202124"]; Data_Analysis [label="Step 3: Data Analysis", fillcolor="#F1F3F4", fontcolor="#202124"]; Lifetime_Map [label="Generate a fluorescence lifetime map", fillcolor="#FFFFFF", fontcolor="#202124"]; Compare_Lifetimes [label="Compare lifetimes in the presence\nand absence of the acceptor", fillcolor="#FFFFFF", fontcolor="#202124"]; End [label="End: Separated signals and/or\nquantitative FRET efficiency", fillcolor="#FBBC05", fontcolor="#202124"];
// Edges Start -> FLIM_Setup; FLIM_Setup -> Pulsed_Laser; FLIM_Setup -> TCSPC; Pulsed_Laser -> Data_Acquisition; TCSPC -> Data_Acquisition; Data_Acquisition -> Donor_Only; Data_Acquisition -> Donor_Acceptor; Donor_Only -> Data_Analysis; Donor_Acceptor -> Data_Analysis; Data_Analysis -> Lifetime_Map; Data_Analysis -> Compare_Lifetimes; Lifetime_Map -> End; Compare_Lifetimes -> End; } enddot Caption: Experimental workflow for using FLIM to mitigate interference.
Experimental Protocol: Basic FLIM Measurement for FRET
-
System Calibration: Calibrate the FLIM system using a standard fluorophore with a known, single-exponential lifetime (e.g., fluorescein).
-
Acquire Donor Lifetime (Control):
-
Prepare a sample containing only the donor fluorophore (this compound).
-
Acquire FLIM data to determine the baseline fluorescence lifetime of the donor in the absence of the acceptor.
-
-
Acquire Donor and Acceptor Lifetime:
-
Prepare your experimental sample containing both the donor (this compound) and the acceptor.
-
Acquire FLIM data under the same conditions as the control.
-
-
Data Analysis:
-
Use appropriate software to fit the fluorescence decay curves and generate a lifetime image.
-
A significant decrease in the donor's lifetime in the presence of the acceptor is a strong indicator of FRET. The FRET efficiency can be calculated from the lifetime values.
-
References
- 1. 吖啶黄 BioReagent, suitable for fluorescence, ≥90% (AT) | Sigma-Aldrich [sigmaaldrich.com]
- 2. Spectrum [DAPI (4,6-Diamidino-2-phenylindole)] | AAT Bioquest [aatbio.com]
- 3. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 4. agilent.com [agilent.com]
- 5. Spectrum [Alexa Fluor 488] | AAT Bioquest [aatbio.com]
- 6. Spectrum [Fluorescein] | AAT Bioquest [aatbio.com]
- 7. Spectrum [RFP (TagRFP)] | AAT Bioquest [aatbio.com]
- 8. Spectrum [Alexa Fluor 594] | AAT Bioquest [aatbio.com]
- 9. Spectrum [Cy5 (Cyanine-5)] | AAT Bioquest [aatbio.com]
Technical Support Center: Understanding Acriflavine's Impact on Staphylococcus aureus Cell Wall
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for investigating the effects of Acriflavine on the cell wall of Staphylococcus aureus. The information is presented in a question-and-answer format to directly address potential issues and queries that may arise during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary effect of this compound on the cell wall of Staphylococcus aureus?
A1: The primary and most notable effect of this compound on S. aureus is the induction of cell wall thickening.[1][2][3] This phenomenon has been observed through transmission electron microscopy and is considered a characteristic phenotype of S. aureus exposed to this compound.[1][2] The thickening appears to affect both the peripheral and cross walls of the bacteria.[1][2]
Q2: Is the cell wall thickening induced by this compound a permanent change?
A2: No, the cell wall thickening induced by this compound is reversible upon removal of the treatment.[1][2]
Q3: What other morphological changes are observed in S. aureus treated with this compound?
A3: Besides cell wall thickening, scanning electron microscopy has revealed that this compound treatment can cause the cell surface of S. aureus to become wavy and wrinkled.[1][2]
Q4: How does this compound's bactericidal activity relate to its concentration?
A4: The bactericidal activity of this compound against S. aureus is dose-dependent.[1][2] Higher concentrations of this compound result in a more pronounced antimicrobial effect over a 4-hour exposure time.[1][2]
Q5: Is cell wall thickening a mechanism of resistance to this compound in S. aureus?
A5: Yes, a thickened cell wall is considered a conceivable mechanism of this compound resistance in some strains of S. aureus, particularly in methicillin-resistant S. aureus (MRSA).[3] The thickened wall is thought to act as a permeability barrier, reducing the uptake and accumulation of the compound.[3] This resistance mechanism is distinct from multidrug efflux pumps.
Troubleshooting Guides
Issue 1: Inconsistent or no observable cell wall thickening after this compound treatment.
-
Possible Cause 1: Sub-optimal this compound concentration.
-
Troubleshooting Tip: Ensure you are using an appropriate sub-MIC (Minimum Inhibitory Concentration) of this compound. Concentrations that are too low may not induce a significant response, while concentrations at or above the MIC will lead to cell death, making it difficult to observe structural changes. It has been shown that exposure to sub-MIC concentrations of this compound can result in a thicker cell wall.[3]
-
-
Possible Cause 2: Insufficient incubation time.
-
Troubleshooting Tip: The development of a thickened cell wall occurs over time. An incubation period of 4 hours has been shown to be effective for observing this change.[4] Optimize your incubation time based on your specific strain and experimental conditions.
-
-
Possible Cause 3: Strain-specific differences.
-
Troubleshooting Tip: The response to this compound can vary between different strains of S. aureus. The MRSA isolate KT24, for instance, exhibits significant cell wall thickening as a resistance mechanism.[3] If you are not observing the expected phenotype, consider testing a reference strain known to exhibit this characteristic or screening a panel of clinical isolates.
-
-
Possible Cause 4: Issues with electron microscopy preparation.
-
Troubleshooting Tip: Improper fixation, dehydration, or embedding can lead to artifacts that may obscure the true cell wall structure. Refer to the detailed experimental protocol for transmission electron microscopy provided below and ensure all steps are followed meticulously.
-
Issue 2: Difficulty in determining the Minimum Inhibitory Concentration (MIC) of this compound.
-
Possible Cause 1: Inappropriate inoculum density.
-
Troubleshooting Tip: A standardized inoculum is critical for reproducible MIC results. Ensure your bacterial suspension is adjusted to the correct turbidity (e.g., 0.5 McFarland standard) before performing the assay.
-
-
Possible Cause 2: Incorrect serial dilutions.
-
Troubleshooting Tip: Carefully prepare your serial dilutions of this compound. Any errors in this step will lead to inaccurate MIC values. It is advisable to prepare a fresh stock solution for each experiment.
-
-
Possible Cause 3: Contamination of the culture.
-
Troubleshooting Tip: Use aseptic techniques throughout the procedure to prevent contamination, which can interfere with the interpretation of results. Include a sterility control (medium without bacteria or this compound) and a growth control (medium with bacteria but no this compound) in your assay.
-
Quantitative Data
The following tables summarize quantitative data regarding the effect of this compound on S. aureus.
Table 1: Minimum Inhibitory Concentrations (MICs) of this compound and Other Antiseptics for S. aureus
| Antiseptic Agent | MRSA Isolate KT24 (Resistant) MIC (mg/mL) | S. aureus 209P (Susceptible) MIC (mg/mL) |
| This compound | 128 | 1 |
| Acrinol | >128 | 8 |
| Ethidium bromide | 64 | 0.5 |
Data sourced from Kawai et al., 2009.
Table 2: Cell Wall Thickness of S. aureus Strains
| Strain | Growth Phase | Mean Cell Wall Thickness (nm) ± SD |
| S. aureus 209P | Early Exponential | 21.3 ± 2.1 |
| Late Exponential | 22.1 ± 2.5 | |
| Stationary | 22.5 ± 2.6 | |
| MRSA KT24 | Early Exponential | 25.4 ± 3.2 |
| Late Exponential | 28.7 ± 3.5 | |
| Stationary | 30.1 ± 3.9 | |
| MRSA KT24 + this compound (16 mg/mL) | 4 hours | Significantly thicker than untreated |
Data adapted from Kawai et al., 2009. The study reported a significant increase in cell wall thickness for MRSA KT24 upon exposure to a sub-MIC of this compound, though the exact measurement was not provided in the text.
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is a standard method for determining the MIC of an antimicrobial agent against a bacterial isolate.
Materials:
-
Staphylococcus aureus isolate
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
This compound stock solution
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator (37°C)
Procedure:
-
Inoculum Preparation: a. From a fresh agar plate, pick a few colonies of S. aureus and suspend them in sterile saline. b. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). c. Dilute the adjusted suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
-
Serial Dilution of this compound: a. Prepare a serial two-fold dilution of the this compound stock solution in CAMHB in the 96-well plate. The final volume in each well should be 100 µL.
-
Inoculation: a. Add 100 µL of the prepared bacterial inoculum to each well containing the this compound dilutions. b. Include a growth control well (CAMHB with inoculum, no this compound) and a sterility control well (CAMHB only).
-
Incubation: a. Incubate the plate at 37°C for 18-24 hours.
-
Reading the MIC: a. The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.
Protocol 2: Transmission Electron Microscopy (TEM) of this compound-Treated S. aureus
This protocol outlines the steps for preparing S. aureus cells for TEM to observe changes in cell wall morphology.
Materials:
-
S. aureus culture
-
This compound solution
-
Phosphate-buffered saline (PBS)
-
2.5% Glutaraldehyde in 0.1 M cacodylate buffer (fixative)
-
1% Osmium tetroxide (post-fixative)
-
Ethanol series (for dehydration)
-
Propylene oxide
-
Epoxy resin
-
Uranyl acetate and lead citrate (stains)
-
TEM grids
Procedure:
-
Cell Treatment: a. Grow S. aureus to the desired growth phase (e.g., mid-logarithmic phase). b. Treat the bacterial culture with a sub-MIC of this compound for a specified period (e.g., 4 hours). An untreated culture should be processed in parallel as a control.
-
Fixation: a. Harvest the bacterial cells by centrifugation. b. Wash the cells with PBS. c. Fix the cells with 2.5% glutaraldehyde in 0.1 M cacodylate buffer for at least 2 hours at 4°C.
-
Post-fixation: a. Wash the fixed cells with cacodylate buffer. b. Post-fix with 1% osmium tetroxide for 1 hour at room temperature.
-
Dehydration and Embedding: a. Wash the cells with distilled water. b. Dehydrate the samples through a graded series of ethanol (e.g., 50%, 70%, 90%, 100%). c. Infiltrate the samples with propylene oxide and then a mixture of propylene oxide and epoxy resin. d. Embed the samples in pure epoxy resin and polymerize at 60°C for 48 hours.
-
Sectioning and Staining: a. Cut ultrathin sections (60-90 nm) using an ultramicrotome. b. Mount the sections on TEM grids. c. Stain the sections with uranyl acetate followed by lead citrate.
-
Imaging: a. Examine the grids under a transmission electron microscope to observe cell wall morphology.
Signaling Pathways and Logical Relationships
This compound induces cell wall stress in S. aureus. While direct evidence linking this compound to specific signaling pathways is still emerging, the observed cell wall thickening suggests the involvement of two-component regulatory systems that respond to cell wall damage, such as VraS/VraR and WalK/WalR.
The VraS/VraR two-component system is a key regulator of the cell wall stress response in S. aureus.[5][6][7][8] It is induced by cell wall-active antibiotics and upregulates genes involved in peptidoglycan synthesis.[5][6][7]
The WalK/WalR (YycG/YycF) two-component system is essential for the viability of S. aureus and plays a major role in controlling cell wall metabolism, including the activity of autolysins.[1][9][10] Mutations in this system can lead to a thickened cell wall phenotype.[1]
Below are diagrams illustrating the general cell wall stress response pathway and a hypothetical workflow for investigating this compound's effects.
Caption: Hypothetical signaling cascade of this compound-induced cell wall stress in S. aureus.
References
- 1. A defect in cell wall recycling confers antibiotic resistance and sensitivity in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of action of this compound: electron microscopic study of cell wall changes induced in Staphylococcus aureus by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cell-wall thickness: possible mechanism of this compound resistance in meticillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. VraSR Two-Component Regulatory System and Its Role in Induction of pbp2 and vraSR Expression by Cell Wall Antimicrobials in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Two-component system VraSR positively modulates the regulation of cell-wall biosynthesis pathway in Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The VraS/VraR two-component regulatory system required for oxacillin resistance in community-acquired methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. journals.asm.org [journals.asm.org]
Validation & Comparative
A Comparative Guide to Nucleic Acid Staining: Acriflavine vs. Ethidium Bromide
For decades, ethidium bromide (EtBr) has been the go-to fluorescent dye for visualizing nucleic acids in gel electrophoresis. However, its mutagenic properties have prompted researchers to seek safer, yet equally effective, alternatives. Acriflavine, another fluorescent dye, presents itself as a potential substitute. This guide provides an objective comparison of this compound and ethidium bromide for nucleic acid staining, supported by experimental data and detailed protocols to assist researchers in making an informed choice for their specific applications.
Performance Comparison at a Glance
The following table summarizes the key quantitative data for this compound and ethidium bromide as nucleic acid stains.
| Property | This compound | Ethidium Bromide |
| Excitation Maxima (DNA-bound) | ~304 nm, ~465 nm[1] | ~300 nm, ~360 nm |
| Emission Maximum (DNA-bound) | ~502 nm[1] | ~590 nm |
| Fluorescence Change upon Binding | Quenching observed in some cellular contexts | ~25-fold increase upon binding to dsDNA |
| Reported Sensitivity | Dependent on application, used for cell staining | 1-5 ng/band in agarose gels |
| Toxicity | Antiseptic, less data on mutagenicity | Potent mutagen[2] |
| Downstream Compatibility | DNA with one bound this compound per 200 bases reassociated at 85% of the control rate[1] | Generally compatible with cloning and sequencing after gel extraction |
Mechanism of Action
Both this compound and ethidium bromide interact with nucleic acids, but their primary modes of binding and the resulting fluorescent output differ, influencing their applications and safety profiles.
Ethidium bromide is a classic intercalating agent, inserting itself between the base pairs of the DNA double helix. This intercalation leads to a significant increase in its fluorescence, making it a sensitive stain for detecting DNA.
This compound can also intercalate with DNA, but its binding is also influenced by electrostatic interactions. Interestingly, studies have shown that the fluorescence of this compound can be quenched upon binding to DNA within cells, a contrasting feature to ethidium bromide.[3]
Experimental Protocols
Detailed methodologies for staining nucleic acids in agarose gels with both this compound and ethidium bromide are provided below.
Ethidium Bromide Staining Protocol (Post-Staining)
This protocol is a standard method for staining agarose gels after electrophoresis.
Materials:
-
Agarose gel with separated nucleic acid fragments
-
Ethidium bromide stock solution (10 mg/mL)
-
1X TBE or TAE buffer
-
Staining tray
-
UV transilluminator
Procedure:
-
Following electrophoresis, carefully transfer the agarose gel into a staining tray.
-
Prepare a staining solution by diluting the ethidium bromide stock solution to a final concentration of 0.5 µg/mL in 1X TBE or TAE buffer. Ensure there is enough solution to fully submerge the gel.
-
Incubate the gel in the staining solution for 15-30 minutes at room temperature with gentle agitation.
-
(Optional) To reduce background fluorescence and increase sensitivity, destain the gel by incubating it in distilled water for 15-30 minutes.
-
Place the gel on a UV transilluminator to visualize the nucleic acid bands. DNA stained with ethidium bromide will fluoresce orange under UV light.
This compound Staining Protocol for Agarose Gels (Adapted from Cell Staining Protocols)
This protocol is adapted from established methods for staining cells with this compound and may require optimization for specific gel types and nucleic acid concentrations.[4]
Materials:
-
Agarose gel with separated nucleic acid fragments
-
This compound powder or stock solution
-
Appropriate buffer (e.g., phosphate or acetate buffer, pH may need optimization)
-
Staining tray
-
Blue light or UV transilluminator
Procedure:
-
After electrophoresis, place the agarose gel in a staining tray.
-
Prepare a staining solution of this compound (e.g., 10 µg/mL) in a suitable buffer. The optimal concentration and buffer composition may need to be determined empirically.
-
Submerge the gel in the this compound solution and incubate for 30-60 minutes at room temperature, protected from light.
-
Briefly rinse the gel with the buffer to remove excess, unbound dye.
-
Visualize the nucleic acid bands using a transilluminator with an appropriate excitation wavelength (around 465 nm is optimal). DNA stained with this compound will fluoresce green.
Safety and Disposal
A significant drawback of ethidium bromide is its classification as a potent mutagen.[2] This necessitates careful handling, the use of personal protective equipment, and specialized decontamination and disposal procedures.
This compound has a history of use as a topical antiseptic. While generally considered less hazardous than ethidium bromide, comprehensive data on its long-term mutagenicity and environmental impact as a laboratory stain is less readily available. Standard laboratory safety practices should still be strictly followed when handling this compound.
Downstream Applications
For many molecular biology workflows, the compatibility of a nucleic acid stain with downstream applications such as cloning, PCR, and sequencing is critical. Ethidium bromide, when used in post-staining protocols and with subsequent gel purification, is generally considered compatible with these techniques.
The compatibility of this compound with such applications is less documented. However, one study found that DNA with a low level of covalently bound this compound (1 molecule per 200 bases) could still reassociate at 85% of the rate of unstained DNA, suggesting that it may not significantly inhibit subsequent enzymatic reactions.[1] Further validation for specific applications is recommended.
Conclusion
Ethidium bromide remains a sensitive and widely used stain for nucleic acid visualization, but its toxicity is a major concern. This compound presents a potentially safer alternative with different spectral properties. While its sensitivity for routine gel staining requires further quantitative comparison, its distinct fluorescence characteristics and historical use as an antiseptic make it a compelling option for researchers exploring alternatives to ethidium bromide. The choice between these two dyes will ultimately depend on the specific requirements of the experiment, including sensitivity needs, safety considerations, and compatibility with downstream applications. As with any laboratory reagent, a thorough risk assessment and optimization of protocols are essential for achieving reliable and safe results.
References
Comparing Acriflavine with other HIF-1 inhibitors
An Objective Comparison of Acriflavine and Other HIF-1 Inhibitors for Researchers
Introduction
Hypoxia-inducible factor 1 (HIF-1) is a master transcriptional regulator of the cellular response to low oxygen levels. It is a heterodimeric protein composed of an oxygen-sensitive HIF-1α subunit and a constitutively expressed HIF-1β subunit.[1][2] Under hypoxic conditions, often found in solid tumors, HIF-1α stabilizes, translocates to the nucleus, and dimerizes with HIF-1β. This complex then binds to hypoxia-response elements (HREs) in the promoter regions of target genes, activating the transcription of over 100 genes involved in critical cancer progression processes, including angiogenesis, glucose metabolism, cell proliferation, and metastasis.[3][4] Given its central role in tumor survival and progression, HIF-1 is a prime target for cancer therapy.[5][6]
This compound (ACF) has been identified as a potent inhibitor of HIF-1.[5][7] Unlike many other inhibitors that indirectly affect HIF-1α levels, this compound acts by directly binding to the HIF-1α subunit, preventing its dimerization with HIF-1β, a crucial step for its transcriptional activity.[5][8] This guide provides a detailed comparison of this compound with other classes of HIF-1 inhibitors, supported by experimental data, protocols, and pathway visualizations to aid researchers in their selection of appropriate research tools.
Mechanism of Action: this compound vs. Other HIF-1 Inhibitors
HIF-1 activity can be targeted at multiple levels. Inhibitors are broadly classified based on their point of intervention in the HIF-1 signaling pathway.
-
This compound (Dimerization Inhibitor): this compound is a small molecule that binds directly to the Per-ARNT-Sim (PAS)-B subdomain of both HIF-1α and HIF-2α.[5] This binding physically obstructs the heterodimerization of the α-subunit with HIF-1β, thereby inhibiting the formation of the active HIF-1 transcriptional complex.[5][7] This direct inhibition of a key protein-protein interaction provides a specific mechanism of action.
-
Other Inhibitors: Most other HIF-1 inhibitors act indirectly by targeting various stages of the HIF-1α lifecycle:
-
Inhibitors of HIF-1α mRNA Expression: Compounds like topoisomerase inhibitors (e.g., Camptothecin, Topotecan) can reduce the transcription of the HIF1A gene.[9][10]
-
Inhibitors of HIF-1α Protein Synthesis: This class includes agents that disrupt the PI3K/Akt/mTOR pathway, such as cardiac glycosides (e.g., Digoxin), which has been shown to inhibit HIF-1α synthesis.[10][11] Heat shock protein 90 (HSP90) inhibitors, like Ganetespib, also fall into this category as HSP90 is required for proper HIF-1α protein folding and stability.[6]
-
Inhibitors of HIF-1α Protein Stabilization: Under normal oxygen levels, HIF-1α is constantly degraded. Some compounds enhance this degradation even in hypoxic conditions. For example, PX-478 is believed to inhibit de-ubiquitination, leading to increased HIF-1α degradation.[12]
-
Inhibitors of HIF-1 DNA Binding: These molecules prevent the HIF-1 complex from binding to HREs on DNA. Echinomycin is a notable example that intercalates with DNA at HRE sequences.[8]
-
Inhibitors of HIF-1 Transactivation: These compounds block the interaction of the HIF-1 complex with transcriptional co-activators like p300/CBP. Chetomin, for instance, disrupts the binding of p300 to HIF-1α.[13]
-
Below is a diagram illustrating the different points of intervention for various HIF-1 inhibitor classes.
Caption: Classification of HIF-1 inhibitors based on their target stage in the HIF-1 pathway.
Quantitative Comparison of HIF-1 Inhibitors
The potency of HIF-1 inhibitors is typically compared using the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. The table below summarizes reported IC50 values for this compound and other representative HIF-1 inhibitors across different assays.
| Inhibitor Class | Compound | Assay Type | Cell Line / System | IC50 Value | Reference |
| Dimerization Inhibitor | This compound | HIF-1 Dimerization (Split Luciferase) | HEK293T | ~1.0 µM | [7] |
| Topoisomerase Inhibitor | Topotecan | HRE-Reporter | ME-180 | 0.20 µM | [9] |
| Topoisomerase Inhibitor | Camptothecin | HRE-Reporter | ME-180 | 0.22 µM | [9] |
| DNA Binding Inhibitor | Echinomycin | HRE-Reporter | Various | 0.1 - 1.0 nM | [8] |
| PI3K/mTOR Pathway | PI-103 | HIF-1α Protein Levels | HCT116 | 0.25 µM | [9] |
| Natural Alkaloid | Cryptolepine | HRE-Reporter | T47D | ~2.5 µM | [14] |
| Various | NSC-134754 | Cell Growth Inhibition | U2OS | ~0.5 µM | [15] |
| Various | NSC-607097 | Cell Growth Inhibition | U2OS | ~0.1 µM | [15] |
Note: IC50 values are highly dependent on the specific assay, cell line, and experimental conditions. Direct comparison across different studies should be made with caution.
HIF-1 Signaling Pathway Overview
Understanding the HIF-1 signaling pathway is crucial for interpreting the mechanisms of its inhibitors. Under normal oxygen conditions (normoxia), the HIF-1α subunit is hydroxylated by prolyl hydroxylase domain enzymes (PHDs). This modification allows the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex to recognize, ubiquitinate, and target HIF-1α for proteasomal degradation. In hypoxic conditions, PHDs are inactive, leading to HIF-1α stabilization and subsequent activation of target genes.
Caption: Simplified HIF-1 signaling pathway under normoxic and hypoxic conditions.
Key Experimental Protocols
Here we detail the methodologies for common assays used to identify and characterize HIF-1 inhibitors.
HIF-1 Dimerization Assay (Split-Luciferase Complementation)
This cell-based assay is used to screen for compounds that specifically inhibit the dimerization of HIF-1α and HIF-1β.[7]
-
Principle: The N-terminal and C-terminal halves of Renilla luciferase (Rluc) are fused to the bHLH-PAS domains of HIF-1α and HIF-1β, respectively. When HIF-1α and HIF-1β dimerize, the two halves of Rluc are brought into close proximity, reconstituting its enzymatic activity, which can be measured by luminescence.
-
Protocol Outline:
-
Cell Culture and Transfection: Co-transfect HEK293 cells with two expression vectors: one encoding the HIF-1α bHLH-PAS domain fused to N-terminal Rluc and another encoding the HIF-1β bHLH-PAS domain fused to C-terminal Rluc.
-
Compound Treatment: Plate the transfected cells in 96-well plates. Add test compounds (e.g., this compound) at various concentrations. Include a vehicle control (e.g., DMSO).
-
Hypoxia Induction: Incubate the plates under hypoxic conditions (e.g., 1% O2, 5% CO2, 94% N2) for 16-24 hours to allow for protein expression and dimerization.
-
Luminescence Measurement: Lyse the cells and add the luciferase substrate (coelenterazine). Measure the luminescence using a luminometer.
-
Data Analysis: Normalize the luminescence signal of treated cells to the vehicle control. Calculate the IC50 value by plotting the percentage of inhibition against the log of the compound concentration.
-
HRE-Driven Reporter Gene Assay
This assay measures the transcriptional activity of the HIF-1 complex.
-
Principle: A reporter gene (e.g., firefly luciferase) is placed under the control of a promoter containing multiple copies of the HRE. Increased HIF-1 activity leads to higher expression of the reporter gene.
-
Protocol Outline:
-
Cell Line: Use a cancer cell line (e.g., U2OS, ME-180) stably transfected with an HRE-luciferase reporter construct.
-
Treatment and Hypoxia: Plate the cells and treat them with test compounds. Expose the cells to hypoxic conditions (or a hypoxia-mimetic agent like desferrioxamine, DFX) for 16-24 hours.
-
Lysis and Measurement: Lyse the cells and measure luciferase activity using a luminometer. A co-transfected constitutive reporter (e.g., Renilla luciferase) can be used to normalize for cell viability and transfection efficiency.
-
Data Analysis: Determine the fold induction of luciferase activity by hypoxia relative to normoxia and calculate the percentage of inhibition by the test compounds.
-
In Vivo Tumor Xenograft Model
This model assesses the efficacy of an inhibitor on tumor growth in a living organism.
-
Principle: Human cancer cells are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the inhibitor, and tumor growth is monitored.
-
Protocol Outline:
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., prostate cancer PC-3 cells) into the flanks of immunodeficient mice (e.g., nude mice).
-
Tumor Growth and Treatment: Allow tumors to grow to a palpable size (e.g., 50-100 mm³). Randomize mice into treatment groups (e.g., vehicle control, this compound).
-
Drug Administration: Administer the drug via a clinically relevant route (e.g., daily intraperitoneal injections of this compound at 5 mg/kg).[8][16]
-
Monitoring: Measure tumor volume with calipers every 2-3 days. Monitor animal body weight as an indicator of toxicity.
-
Endpoint Analysis: At the end of the study, excise the tumors and weigh them. Tumors can be processed for further analysis, such as immunohistochemistry for HIF-1α, CD31 (a marker of vascularization), or apoptosis markers (e.g., TUNEL assay).[5][17]
-
Caption: A typical experimental workflow for the screening and validation of HIF-1 inhibitors.
Conclusion
This compound represents a distinct class of HIF-1 inhibitors due to its direct mechanism of blocking HIF-1α/β dimerization.[5] This contrasts with many other inhibitors that target upstream signaling pathways or downstream functions.[18] While indirect inhibitors can be highly potent, their effects may be broader, potentially leading to off-target activities. The direct inhibition offered by this compound provides a valuable tool for specifically interrogating the consequences of HIF-1 dimerization in various experimental models. The choice of inhibitor will ultimately depend on the specific research question, whether it is broad pathway analysis or the targeted disruption of the HIF-1 complex formation. This guide provides the foundational data and protocols to assist researchers in making an informed decision.
References
- 1. KEGG PATHWAY: HIF-1 signaling pathway - Homo sapiens (human) [kegg.jp]
- 2. cusabio.com [cusabio.com]
- 3. Hypoxia Signaling | Cell Signaling Technology [cellsignal.com]
- 4. HIF-1α pathway: role, regulation and intervention for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound inhibits HIF-1 dimerization, tumor growth, and vascularization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting Hypoxia-Inducible Factor-1 (HIF-1) in Cancer: Emerging Therapeutic Strategies and Pathway Regulation [mdpi.com]
- 7. medicinacomplementar.com.br [medicinacomplementar.com.br]
- 8. Frontiers | this compound, a HIF-1 inhibitor, preserves vision in an experimental autoimmune encephalomyelitis model of optic neuritis [frontiersin.org]
- 9. Identification of approved and investigational drugs that inhibit hypoxia-inducible factor-1 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of Inhibitors Targeting Hypoxia-Inducible Factor 1 and 2 for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
- 12. Ways into Understanding HIF Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. aacrjournals.org [aacrjournals.org]
- 16. This compound, a HIF-1 inhibitor, preserves vision in an experimental autoimmune encephalomyelitis model of optic neuritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. HIF-1 Dimerization Inhibitor this compound Enhances Antitumor Activity of Sunitinib in Breast Cancer Model - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
Acriflavine: A Potential Antimalarial Agent Revisited
A comprehensive guide for researchers and drug development professionals on the validation of Acriflavine as a viable antimalarial candidate. This guide provides a comparative analysis of its performance against established therapies, supported by experimental data, detailed protocols, and mechanistic insights.
Introduction
The emergence and spread of drug-resistant Plasmodium falciparum strains necessitate the urgent development of novel antimalarial agents. This compound (ACF), a proflavine and trypaflavine mixture, has a long history as a topical antiseptic. Recent investigations have unveiled its potent antimalarial activity, positioning it as a potential candidate for drug repurposing. This guide offers an in-depth validation of this compound's antimalarial properties, presenting a critical comparison with existing therapies, detailed experimental methodologies, and a visual representation of its proposed mechanism of action.
Performance Comparison
This compound has demonstrated significant efficacy against both drug-sensitive and drug-resistant strains of P. falciparum in vitro and has shown promise in in vivo models. This section compares the performance of this compound with Chloroquine, a historically important antimalarial, and Artemisinin-based Combination Therapies (ACTs), the current standard of care.
In Vitro Efficacy
This compound exhibits potent nanomolar activity against both chloroquine-sensitive (3D7) and chloroquine-resistant (W2) strains of P. falciparum.[1]
| Compound | P. falciparum Strain | IC₅₀ (nM) |
| This compound | 3D7 (Chloroquine-sensitive) | 40-60[1] |
| W2 (Chloroquine-resistant) | 60-80[1] | |
| Chloroquine | 3D7 (Chloroquine-sensitive) | ~10 |
| W2 (Chloroquine-resistant) | >100 | |
| Artemether | Drug-sensitive strains | 0.5-5 |
| (component of ACT) | Drug-resistant strains | 1-15 |
Table 1: Comparative in vitro 50% inhibitory concentrations (IC₅₀) of this compound, Chloroquine, and Artemether against P. falciparum.
In Vivo Efficacy
In a murine model infected with Plasmodium berghei, this compound demonstrated significant parasite clearance and improved survival rates compared to untreated controls and even Chloroquine in some instances.[1][2]
| Treatment Group | Dosage | Parasitemia Reduction | Survival Rate |
| This compound | 5 mg/kg/day | Significant clearance | 100%[1] |
| Chloroquine | 10 mg/kg/day | Significant clearance | Not always 100% |
| Artemether-Lumefantrine | Standard Dose | Rapid and complete clearance | >95% (in humans)[3][4][5] |
| Untreated Control | - | Progressive increase | Low |
Table 2: Comparative in vivo efficacy of this compound, Chloroquine, and Artemether-Lumefantrine.
Cytotoxicity and Therapeutic Index
The therapeutic index (TI), the ratio of the toxic dose to the therapeutic dose, is a critical parameter for any drug candidate. This compound has shown cytotoxicity against various mammalian cell lines at higher concentrations than its effective antimalarial dose.
| Compound | Cell Line | IC₅₀ (µM) | Antimalarial IC₅₀ (nM) | Estimated Therapeutic Index |
| This compound | A549 (Lung carcinoma) | ~1[6] | 40-80 | ~12.5-25 |
| K562 (Leukemia) | ~2 | 40-80 | ~25-50 | |
| HeLa (Cervical cancer) | >10[7] | 40-80 | >125 |
Table 3: Cytotoxicity of this compound in mammalian cell lines and estimated therapeutic index.
Mechanism of Action
This compound's antimalarial activity is primarily attributed to its ability to impair DNA replication and inhibit the function of a critical parasite-specific enzyme, DNA gyrase, located in the apicoplast.[8]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Potent Antimalarial Activity of this compound In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of the Comparative Efficacy and Safety of Artemether-Lumefantrine, Artesunate-Amodiaquine and Artesunate-Amodiaquine-Chlorpheniramine (Artemoclo™) for the Treatment of Acute Uncomplicated Malaria in Nigerian Children - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.plos.org [journals.plos.org]
- 5. Comparative evaluation of efficacy and safety of artesunate-lumefantrine vs. artemether-lumefantrine fixed-dose combination in the treatment of uncomplicated Plasmodium falciparum malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, an Acridine Derivative for Biomedical Application: Current State of the Art - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Is this compound an efficient co-drug in chemotherapy? - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02608F [pubs.rsc.org]
- 8. Potent antimalarial activity of this compound in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Species Efficacy of Acriflavine's Mechanism of Action
Introduction
Acriflavine (ACF) is an acridine dye first synthesized in 1912. Initially recognized for its potent antibacterial and antiseptic properties, it was used extensively as a topical treatment during World War I.[1] With the advent of penicillin, its use declined, but recent research has sparked a resurgence of interest in this compound as a multipurpose therapeutic agent.[1][2] This guide provides a comparative analysis of this compound's mechanism of action and its effectiveness across various species and disease models, supported by experimental data. Its broad-spectrum activity encompasses antibacterial, antiviral, anticancer, and antiparasitic effects, primarily stemming from its ability to intercalate with DNA and inhibit key cellular pathways.[1][2][3]
Primary Mechanisms of Action
This compound's therapeutic versatility is rooted in its ability to target multiple fundamental cellular processes.
-
DNA Intercalation and Topoisomerase Inhibition: As an acridine derivative, this compound's core mechanism involves intercalating between DNA base pairs.[1][2][3] This interaction disrupts DNA replication and transcription, interfering with cell division and growth, which is a key component of its antibacterial and anticancer effects.[3] It also inhibits topoisomerases I and II, enzymes crucial for managing DNA topology.[1][2]
-
Hypoxia-Inducible Factor 1 (HIF-1) Inhibition: In the context of cancer, this compound is recognized as a potent inhibitor of HIF-1.[1][4] It functions by binding directly to the PAS-B subdomain of the HIF-1α and HIF-2α subunits, which prevents their heterodimerization with the HIF-1β subunit.[5] This inhibition blocks the transcription of downstream genes essential for tumor progression, such as those involved in angiogenesis (e.g., VEGF), metabolism, and metastasis.[2][5]
-
Viral Protease Inhibition: In virology, particularly against betacoronaviruses like SARS-CoV-2, this compound acts as a potent inhibitor of the papain-like protease (PLpro) and the main protease (Mpro).[6][7][8] These enzymes are critical for cleaving the viral polyprotein into functional units necessary for viral replication.[8] By blocking these proteases, this compound halts the viral life cycle.[6][9]
-
Other Signaling Pathways: this compound also modulates other cellular pathways. It can inhibit protein kinase C, AKT, and RSK2 phosphorylation, and interfere with oncogenic STAT5 signaling.[1][10][11][12]
Data Presentation: Cross-Species Efficacy
The following tables summarize the quantitative data on this compound's effectiveness against various pathogens and cancer cell lines.
Table 1: Antibacterial Activity
| Species | Strain | Metric | Concentration | Reference |
| Staphylococcus aureus | MRSA | MIC | 32 µg/mL | [3] |
| MRSA | MBEC | 320 µg/mL | [3] | |
| Pseudomonas aeruginosa | Clinical Isolate | MIC | 32 µg/mL | [3] |
| Clinical Isolate | MBEC | 320 µg/mL | [3] |
-
MIC: Minimum Inhibitory Concentration
-
MBEC: Minimum Biofilm Eradication Concentration
Table 2: Antiviral Activity (Coronaviridae Family)
| Virus | Species | Metric | Concentration | Reference |
| SARS-CoV-2 | Betacoronavirus | IC₅₀ (PLpro) | 1.66 µM | [6][13] |
| Betacoronavirus | IC₅₀ (Mpro) | 5.60 µM | [7][14] | |
| MERS-CoV | Betacoronavirus | IC₅₀ | 21 nM | [6] |
| HCoV-OC43 | Betacoronavirus | IC₅₀ | 105 nM | [6] |
| HCoV-NL63 | Alphacoronavirus | - | No observed effect | [6] |
| FIPV | Alphacoronavirus | - | No observed effect | [6] |
Table 3: Anticancer Activity
| Cancer Type | Model | Metric | Concentration / Dose | Comparison | Reference |
| Hepatocellular Carcinoma | Mahlavu cell line | IC₅₀ | 1 µM | Sorafenib IC₅₀: 13.4 µM | [1][10] |
| Nude mice xenograft | Tumor Reduction | 2 mg/kg/day (i.p.) | Significant vs. control | [10] | |
| Lung Adenocarcinoma | A549 cell line | - | Dose-dependent | - | [15] |
| Nude mice xenograft | Tumor Reduction | 2 mg/kg/day (i.p.) | Significant vs. control | [15] | |
| Breast Cancer | In vivo model | - | - | Enhances sunitinib activity | [1] |
Table 4: Antiparasitic Activity
| Parasite | Disease | Model | Efficacy | Reference |
| Plasmodium falciparum | Malaria | In vitro (CQ-sensitive & resistant) | Nanomolar concentration | [16] |
| Plasmodium berghei | Malaria | In vivo (mice) | Clears infection | [16] |
| Trypanosoma cruzi | Chagas Disease | In vitro | Induces dyskinetoplastic strains | [1] |
| Acanthamoeba sp. | Keratitis | In vitro | Destroys trophozoites and cysts | [1] |
Visualizing Mechanisms and Workflows
Signaling Pathway Diagrams
Caption: this compound blocks HIF-1α/β dimerization, halting gene transcription.
Caption: this compound inhibits viral PLpro, preventing polyprotein cleavage.
Experimental Workflow Diagram
Caption: General workflow for determining Minimum Inhibitory Concentration (MIC).
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Minimum Inhibitory Concentration (MIC) Determination
-
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.
-
Protocol (adapted from[3]):
-
Inoculum Preparation: Clinical isolates (e.g., MRSA, P. aeruginosa) are cultured overnight. The suspension is adjusted to a 0.5 McFarland standard.
-
Drug Dilution: this compound is serially diluted in a 96-well microtiter plate using an appropriate broth medium.
-
Inoculation: The standardized bacterial suspension is added to each well of the plate.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
Analysis: The MIC is determined as the lowest concentration of this compound in which no visible turbidity is observed. This can be confirmed by adding a viability dye like AlamarBlue and measuring absorbance.
-
In Vivo Tumor Xenograft Study
-
Objective: To evaluate the in vivo antitumor efficacy of this compound.
-
Protocol (adapted from[10][15]):
-
Cell Implantation: Human cancer cells (e.g., Mahlavu or A549) are harvested and injected subcutaneously or intravenously into immunodeficient mice (e.g., nude mice).
-
Group Assignment: Once tumors are palpable or after a set period, mice are randomly assigned to a control group (vehicle, e.g., 0.9% normal saline) and a treatment group.
-
Treatment Administration: The treatment group receives daily intraperitoneal (i.p.) injections of this compound (e.g., 2 mg/kg). The control group receives vehicle injections.
-
Monitoring: Tumor size is measured regularly (e.g., with calipers) and body weight is monitored for signs of toxicity.
-
Endpoint Analysis: After a predetermined period (e.g., five weeks), mice are euthanized. Tumors are excised, weighed, and may be used for further histological or molecular analysis.
-
Viral Protease (PLpro) Inhibition Assay
-
Objective: To quantify this compound's ability to inhibit a specific viral enzyme.
-
Protocol (adapted from[6][13]):
-
Assay Setup: A high-throughput screening assay is established using a recombinant form of the target protease (e.g., SARS-CoV-2 PLpro) and a fluorogenic substrate (e.g., ISG15-AMC).
-
Compound Screening: A library of compounds, including this compound, is added to the assay wells.
-
Enzymatic Reaction: The reaction is initiated by adding the substrate. PLpro cleavage of the substrate releases a fluorescent signal.
-
Measurement: Fluorescence is measured over time. A decrease in the rate of signal increase indicates inhibition.
-
IC₅₀ Determination: Dose-response curves are generated by testing a range of this compound concentrations to calculate the half-maximal inhibitory concentration (IC₅₀).
-
Comparison with Alternative Therapeutics
This compound's performance has been compared favorably against several standard-of-care drugs in preclinical models.
-
vs. Sorafenib (Anticancer): In in vitro studies on hepatocellular carcinoma cells, this compound demonstrated an IC₅₀ of 1 μM, which is nearly ten times lower than that of the clinically approved drug Sorafenib (13.4 μM).[10]
-
vs. GRL-0617 (Antiviral): The inhibitory activity of this compound against the SARS-CoV-2 PLpro enzyme significantly exceeds that of other reported inhibitors like GRL-0617, which is active in the micromolar range.[6][9]
-
Combination Therapy: this compound has shown synergistic effects when used with other chemotherapeutics. It enhances the antitumor activity of sunitinib in breast cancer models and 5-fluorouracil in colorectal cancer.[1] In antiviral contexts, it has been proposed for use in combination therapy with drugs like remdesivir.[9]
Conclusion
This compound is a multi-directional drug with a well-documented mechanism of action that is effective across a diverse range of species, from bacteria and protozoa to viruses and human cancer cells.[1][2] Its primary modes of action—DNA intercalation and inhibition of crucial pathways like HIF-1 and viral proteases—allow it to combat pathogens and malignancies through distinct but fundamental processes.[1][5][6] The quantitative data consistently demonstrate its potency, often at low micromolar or even nanomolar concentrations, and in several cases, it outperforms existing therapeutic alternatives in preclinical settings.[6][10] The continued exploration of this century-old compound holds significant promise for developing new therapeutic strategies against a wide array of diseases.
References
- 1. This compound, an Acridine Derivative for Biomedical Application: Current State of the Art - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. In vitro safety and anti‐bacterial efficacy assessment of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, an Acridine Derivative for Biomedical Application: Current State of the Art - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. biorxiv.org [biorxiv.org]
- 7. This compound and proflavine hemisulfate as potential antivirals by targeting Mpro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound, a clinically approved drug, inhibits SARS-CoV-2 and other betacoronaviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. news-medical.net [news-medical.net]
- 10. Antitumor Activity of this compound in Human Hepatocellular Carcinoma Cells | Anticancer Research [ar.iiarjournals.org]
- 11. This compound, a Potent Inhibitor of HIF-1α, Disturbs Glucose Metabolism and Suppresses ATF4-Protective Pathways in Melanoma under Non-hypoxic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound, a Potent Inhibitor of HIF-1α, Disturbs Glucose Metabolism and Suppresses ATF4-Protective Pathways in Melanoma under Non-Hypoxic Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. news-medical.net [news-medical.net]
- 14. This compound and proflavine hemisulfate as potential antivirals by targeting Mpro - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Antitumor Activity of this compound in Lung Adenocarcinoma Cell Line A549 | Anticancer Research [ar.iiarjournals.org]
- 16. Potent Antimalarial Activity of this compound In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Anticancer Properties of Acriflavine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Acriflavine (ACF), a drug historically used as an antiseptic, is experiencing a resurgence in interest within the oncology community.[1] Its multifaceted anticancer properties, stemming from its ability to target several key oncogenic pathways, have made it and its derivatives attractive candidates for further investigation. This guide provides a comparative analysis of this compound derivatives against other therapeutic alternatives, supported by experimental data and detailed protocols to aid in the validation and potential development of this promising class of compounds.
Multi-Targeted Mechanism of Action of this compound
This compound exerts its anticancer effects through the simultaneous modulation of several critical cellular pathways. This multi-pronged approach may offer advantages in overcoming the notorious adaptability of cancer cells and the development of drug resistance. The primary validated mechanisms of action include:
-
Inhibition of Hypoxia-Inducible Factor 1α (HIF-1α): this compound is recognized as a potent inhibitor of HIF-1α, a key transcription factor that enables tumor cells to adapt and thrive in low-oxygen (hypoxic) environments, which are common in solid tumors.[2][3][4] It functions by directly binding to the HIF-1α subunit and preventing its dimerization with HIF-1β, a crucial step for its transcriptional activity.[2]
-
Inhibition of Topoisomerases I and II: this compound and its derivatives can intercalate into DNA, interfering with the function of topoisomerase I and II.[5][6] These enzymes are essential for resolving DNA supercoiling during replication and transcription. Their inhibition leads to DNA strand breaks and the induction of apoptosis.
-
Downregulation of STAT5 Signaling: this compound has been shown to down-regulate the expression of Signal Transducer and Activator of Transcription 5 (STAT5).[1] The STAT5 signaling pathway is frequently overactive in various cancers, promoting cell proliferation and survival.
Comparative Efficacy of this compound and Its Derivatives
The following tables summarize the in vitro cytotoxicity of this compound and its derivatives against various cancer cell lines, alongside comparable data for alternative targeted inhibitors and standard chemotherapeutic agents.
| Compound/Derivative | Target(s) | Cancer Cell Line | IC50 (µM) | Reference |
| This compound (ACF) | HIF-1α, Topo I/II, STAT5 | K562 (Chronic Myeloid Leukemia) | ~1.3 | [1] |
| WM115 (Melanoma) | 3 | [7] | ||
| SKMEL30 (Melanoma) | 3 | [7] | ||
| HUVEC (Endothelial Cells) | ~16 | [6] | ||
| Proflavine-dialkyldithioureas | Not Specified | HL-60 (Leukemia) | 7.2 - 34.0 | [8] |
| Acridine-thiosemicarbazone (DL-08) | Topoisomerase IIα | B16-F10 (Murine Melanoma) | 14.79 | [5] |
| Echinomycin | HIF-1α | WM115 (Melanoma) | 3 | [7] |
| SKMEL30 (Melanoma) | 3 | [7] | ||
| Topotecan (TPT) | Topoisomerase I | HT-29 (Colon Carcinoma) | 0.033 | [9] |
| SN-38 (active metabolite of Irinotecan) | Topoisomerase I | HT-29 (Colon Carcinoma) | 0.0088 | [9] |
| Pimozide | STAT5 | Not Specified | N/A | [10] |
Signaling Pathway Diagrams
The following diagrams, generated using the DOT language, illustrate the key signaling pathways targeted by this compound and its derivatives.
HIF-1α Signaling Pathway and this compound Inhibition.
Mechanism of Topoisomerase Inhibition by this compound Derivatives.
STAT5 Signaling Pathway and this compound Inhibition.
Experimental Protocols
Detailed methodologies for key in vitro assays are provided below to facilitate the validation of this compound derivatives.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of their viability.
Workflow:
MTT Cell Viability Assay Workflow.
Methodology:
-
Cell Seeding: Plate cells in a 96-well flat-bottom plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives and control compounds in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include wells with untreated cells as a negative control and a vehicle control if the compounds are dissolved in a solvent.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).
-
MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Workflow:
Annexin V/PI Apoptosis Assay Workflow.
Methodology:
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound derivatives for the appropriate duration.
-
Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cell pellet with 1 mL of cold PBS. Centrifuge again.
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V binding buffer.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution (50 µg/mL).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the samples by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Conclusion
This compound and its derivatives represent a compelling class of multi-targeted anticancer agents. Their ability to simultaneously inhibit key pathways involved in tumor survival, proliferation, and adaptation to the microenvironment warrants further rigorous investigation. This guide provides a foundational framework for researchers to compare the efficacy of novel this compound derivatives against existing therapies and to standardize the experimental validation of their anticancer properties. The provided protocols and pathway diagrams are intended to facilitate these research endeavors, ultimately aiming to translate the potential of these compounds into effective clinical applications.
References
- 1. This compound targets oncogenic STAT5 signaling in myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound inhibits HIF-1 dimerization, tumor growth, and vascularization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. repositori.udl.cat [repositori.udl.cat]
- 4. HIF-1 Dimerization Inhibitor this compound Enhances Antitumor Activity of Sunitinib in Breast Cancer Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Evaluation of Antiproliferative Activity, Topoisomerase IIα Inhibition, DNA Binding and Non-Clinical Toxicity of New Acridine–Thiosemicarbazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DNA topoisomerase inhibition with the HIF inhibitor this compound promotes transcription of lncRNAs in endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Proflavine/acriflavine derivatives with versatile biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparison of topoisomerase I inhibition, DNA damage, and cytotoxicity of camptothecin derivatives presently in clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scilit.com [scilit.com]
A Comparative Guide to Acriflavine and Other Fluorescent Dyes for In Vivo Imaging
For Researchers, Scientists, and Drug Development Professionals
In the dynamic field of in vivo imaging, the selection of an appropriate fluorescent dye is paramount to the success of experimental outcomes. This guide provides a comprehensive comparison of Acriflavine with other commonly employed fluorescent dyes, offering objective performance data and supporting experimental methodologies to aid researchers in making informed decisions for their specific in vivo imaging needs.
Overview of Fluorescent Dyes for In Vivo Imaging
Fluorescent dyes are indispensable tools in biomedical research, enabling the visualization of cellular and molecular processes within living organisms. The ideal fluorescent dye for in vivo imaging should possess several key characteristics: high fluorescence quantum yield, excellent photostability, deep tissue penetration (preferably in the near-infrared spectrum), low toxicity, and specific targeting capabilities. This guide focuses on a comparative analysis of this compound, a versatile acridine dye, against other prevalent classes of fluorescent dyes, including Cyanine and Rhodamine derivatives.
Quantitative Comparison of Fluorescent Dye Properties
The following tables summarize the key quantitative parameters of this compound and other selected fluorescent dyes to facilitate a direct comparison of their performance characteristics.
Table 1: Spectral Properties of Selected Fluorescent Dyes
| Dye | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) |
| This compound | ~424-463 | ~514-524 | ~0.54[1] |
| Rhodamine B | ~543 | ~565 | ~0.31 (in water)[2] |
| Cyanine 3 (Cy3) | ~550 | ~570 | Moderate[3] |
| Cyanine 5 (Cy5) | ~650 | ~670 | Moderate[3] |
| Cyanine 7 (Cy7) | ~750 | ~773 | High[] |
| Cyanine 7.5 (Cy7.5) | ~788 | ~808 | High[5] |
Table 2: Toxicity of Selected Fluorescent Dyes
| Dye | Toxicity Metric | Value | Species |
| This compound | IC50 | 2-7 µM | Various cancer cell lines[6] |
| Rhodamine B | LD50 (oral) | 500 - 1497 mg/kg | Rat[6][7] |
| Cyanine Dyes | EC50 | Varies | Mammalian cells[] |
| 1,1-Diethyl-2,2-cyanine iodide | LD50 (oral) | <10 mg/kg | Mouse[8] |
In-Depth Look at this compound
This compound is a fluorescent dye with a long history of use as a topical antiseptic.[9] More recently, it has garnered significant interest in the research community for its unique biological activities, particularly its role as an inhibitor of the Hypoxia-Inducible Factor 1 (HIF-1) pathway.[10][11]
Mechanism of Action: HIF-1 Dimerization Inhibition
This compound exerts its anti-cancer effects by directly binding to the HIF-1α subunit, which prevents its dimerization with the HIF-1β subunit.[12][13] This inhibition of heterodimerization is a critical step, as the HIF-1 complex is a key transcription factor that regulates the expression of genes involved in tumor progression and angiogenesis in hypoxic environments.[12]
Caption: HIF-1 signaling pathway and the inhibitory action of this compound.
Experimental Protocols for In Vivo Fluorescence Imaging
The following is a generalized protocol for in vivo fluorescence imaging in a mouse model. Specific parameters should be optimized based on the chosen fluorescent dye, animal model, and imaging system.
Animal Preparation and Dye Administration
-
Animal Model: Utilize an appropriate mouse model for the specific research question (e.g., tumor xenograft model). All animal procedures must be performed in accordance with institutional guidelines and regulations.
-
Anesthesia: Anesthetize the mouse using a suitable method, such as isoflurane inhalation or intraperitoneal injection of a ketamine/xylazine cocktail, to ensure the animal remains immobile during the imaging procedure.
-
Dye Preparation: Dissolve the fluorescent dye in a biocompatible solvent (e.g., sterile PBS, DMSO). The final concentration should be optimized for the specific dye and application.
-
Dye Administration: Administer the fluorescent dye to the mouse via an appropriate route, such as intravenous (tail vein), intraperitoneal, or subcutaneous injection. The injection volume and dye concentration will depend on the dye's properties and the experimental design. For instance, a study using this compound in a mouse model of ocular neovascularization involved intraocular injections.[14]
In Vivo Imaging Procedure
-
Imaging System: Use a dedicated in vivo imaging system equipped with the appropriate excitation light source and emission filters for the selected fluorescent dye.
-
Animal Placement: Position the anesthetized mouse in the imaging chamber. Maintain the animal's body temperature using a warming pad.
-
Image Acquisition:
-
Acquire a white light image for anatomical reference.
-
Select the appropriate excitation and emission filter set for the fluorescent dye.
-
Set the exposure time, binning, and other acquisition parameters to achieve an optimal signal-to-noise ratio.
-
Acquire the fluorescence image.
-
-
Data Analysis:
-
Use the imaging software to overlay the fluorescence and white light images.
-
Quantify the fluorescence intensity in the region of interest (ROI).
-
Analyze the biodistribution and accumulation of the fluorescent dye over time by acquiring images at multiple time points post-injection.
-
Caption: General experimental workflow for in vivo fluorescence imaging.
Concluding Remarks
The choice of a fluorescent dye for in vivo imaging is a critical decision that significantly impacts the quality and reliability of experimental data. This compound presents a compelling option, particularly for studies investigating hypoxia and cancer biology, due to its unique mechanism of action as a HIF-1 inhibitor. However, its spectral properties in the visible range may limit tissue penetration compared to near-infrared dyes like the Cyanine series.
This guide provides a foundational comparison to assist researchers in their selection process. It is crucial to consider the specific requirements of the experimental model, the capabilities of the available imaging instrumentation, and the inherent properties of each dye to ensure the generation of robust and reproducible in vivo imaging data. Further optimization of dye concentration, administration route, and imaging parameters is always recommended for each specific application.
References
- 1. This compound: an efficient green fluorescent probe for sensitive analysis of aceclofenac in pharmaceutical formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the quantum yield of rhodamine B? | AAT Bioquest [aatbio.com]
- 3. Cyanines | AAT Bioquest [aatbio.com]
- 5. Cyanine7.5 | Cyanine7.5 dye | AxisPharm [axispharm.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. researchgate.net [researchgate.net]
- 10. selleckchem.com [selleckchem.com]
- 11. This compound, an Acridine Derivative for Biomedical Application: Current State of the Art - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound inhibits HIF-1 dimerization, tumor growth, and vascularization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound, a HIF-1 inhibitor, preserves vision in an experimental autoimmune encephalomyelitis model of optic neuritis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The HIF-1 antagonist this compound: visualization in retina and suppression of ocular neovascularization - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Genotoxicity of Acriflavine and Methylene Blue
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the genotoxic potential of Acriflavine and Methylene Blue, two dyes with a long history of use in various biomedical applications. Understanding their genotoxicity profiles is critical for assessing their safety and guiding their application in research and clinical settings. This comparison is supported by experimental data from key genotoxicity assays.
Overview and Mechanisms of Genotoxicity
Both this compound and Methylene Blue are planar, aromatic molecules capable of interacting with DNA, which is the primary basis for their genotoxic potential. However, the specific mechanisms and the conditions under which they pose a risk differ significantly.
This compound , a mixture of proflavine and 3,6-diamino-10-methylacridine chloride, primarily exerts its genotoxic effects through:
-
DNA Intercalation: It inserts itself between the base pairs of the DNA double helix, which can disrupt DNA replication and transcription, leading to frameshift mutations.[1][2][3]
-
Topoisomerase Inhibition: this compound can inhibit topoisomerase I and II, enzymes crucial for resolving DNA supercoiling. This inhibition leads to the stabilization of DNA strand breaks.[1][2]
-
Photodynamic Action: Upon exposure to light (specifically around 448 nm), this compound becomes photoactivated, generating reactive oxygen species (ROS), such as singlet oxygen. These ROS can cause significant oxidative damage to DNA, resulting in single-strand breaks.[4]
Methylene Blue , a phenothiazine dye, can induce genotoxicity via:
-
DNA Intercalation: Similar to this compound, it can intercalate into the DNA helix, though its binding characteristics may differ.[5][6]
-
Photodynamic Action: Methylene Blue is a well-known photosensitizer. When exposed to light (around 660 nm), it efficiently generates singlet oxygen, which preferentially damages guanine bases in DNA, leading to strand cleavage.[7]
-
Metabolic Activation: In some test systems, its metabolites can be responsible for mutagenic effects.
The primary distinction lies in their photo-reactivity under specific light conditions. Experimental data shows that this compound's genotoxicity is dramatically increased upon illumination, whereas Methylene Blue, while a potent photosensitizer, has shown a lower genotoxic risk in some direct comparative studies under specific experimental conditions.[4]
Caption: Mechanisms of Genotoxicity for this compound and Methylene Blue.
Quantitative Data Presentation
The following tables summarize the results from key genotoxicity assays for this compound and Methylene Blue.
Table 1: Comet Assay Results
The Comet assay (single-cell gel electrophoresis) measures DNA strand breaks.
| Compound | Concentration | Cell Lines | Light Exposure | Result (% Tail DNA) | Conclusion | Reference |
| This compound | 0.025% (w/v) | Human Lymphocytes | 448 nm (15 min) | ~88% | Genotoxic | [4] |
| 0.025% (w/v) | NCI-H460 | 448 nm (15 min) | ~84.6% | Genotoxic | [4] | |
| Methylene Blue | 0.01% (w/v) | Human Lymphocytes | 660 nm (2 & 15 min) | No significant increase | Not Genotoxic | [4] |
| 0.01% (w/v) | NCI-H460 | 660 nm (2 & 15 min) | No significant increase | Not Genotoxic | [4] |
Table 2: Bacterial Reverse Mutation Assay (Ames Test) Results
The Ames test uses bacteria (e.g., Salmonella typhimurium) to detect gene mutations.
| Compound | Strains | Metabolic Activation (S9) | Light Exposure | Result | Conclusion | Reference |
| Proflavine * | TA1537, TA98 | Without | Dark | Direct-acting frameshift mutagen | Mutagenic | [8] |
| TA1538, TA98 | With | Dark | Frameshift mutagen | Mutagenic | [8] | |
| TA1535 | N/A | Visible Light | Base-substitution mutagen | Mutagenic | [8] | |
| Methylene Blue | TA98, TA100 | With & Without | Dark | Frameshift & base-substitution | Mutagenic | [6] |
| E. coli WP2 uvrA/pKM101 | With & Without | Dark | Mutagenic | Mutagenic | [6] |
*Note: this compound is a mixture containing proflavine. Data for proflavine is presented as a surrogate.
Table 3: Mammalian Cell Genotoxicity Assays
These assays assess chromosomal damage and mutations in mammalian cells.
| Compound | Assay | System | Metabolic Activation (S9) | Result | Conclusion | Reference |
| Methylene Blue | Mouse Lymphoma Assay | In Vitro | With & Without | Increased mutation frequency | Mutagenic | [9] |
| Chromosomal Aberration | CHO Cells (In Vitro) | N/A | Positive | Clastogenic | [10] | |
| Sister Chromatid Exchange | CHO Cells (In Vitro) | N/A | Positive | Genotoxic | [10] | |
| Micronucleus Test | Mouse Bone Marrow (In Vivo) | N/A | Negative | Not Clastogenic In Vivo | [6][9] | |
| This compound | Micronucleus Test | N/A | N/A | Data not available | N/A |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Comet Assay Protocol (as per Obstoy et al., 2015)[4]
-
Cell Culture: Human lymphocytes and the NCI-H460 lung cancer cell line were used.
-
Compound Exposure: Cells were incubated with either 0.025% this compound or 0.01% Methylene Blue.
-
Illumination:
-
This compound-treated cells were illuminated with a 448 nm light source.
-
Methylene Blue-treated cells were illuminated with a 660 nm light source.
-
Control groups included cells with dye but no light, and cells with light but no dye. Exposure times were 2 and 15 minutes.
-
-
Cell Embedding: After exposure, cells were suspended in low-melting-point agarose and layered onto microscope slides pre-coated with normal melting point agarose.
-
Lysis: Slides were immersed in a cold lysis solution (containing NaCl, EDTA, Tris, and Triton X-100) to remove cell membranes and proteins, leaving behind the nuclear material (nucleoids).
-
Alkaline Unwinding: Slides were placed in an electrophoresis chamber filled with a high pH alkaline buffer (NaOH, EDTA) to unwind the DNA.
-
Electrophoresis: An electric field was applied, causing the broken, negatively charged DNA fragments to migrate from the nucleoid, forming a "comet tail."
-
Neutralization and Staining: Slides were neutralized with a Tris buffer, dehydrated with ethanol, and stained with a fluorescent DNA dye (e.g., Vista Green).
-
Analysis: Slides were examined under a fluorescence microscope. The percentage of DNA in the comet tail (% Tail DNA) was quantified using image analysis software, which correlates with the amount of DNA damage.
Caption: Experimental Workflow for the Comet Assay.
Ames Test (Bacterial Reverse Mutation Assay) Protocol
-
Bacterial Strains: Multiple strains of Salmonella typhimurium are used (e.g., TA98 for frameshift mutations, TA100 for base-pair substitutions). These strains are auxotrophic for histidine (His-), meaning they cannot grow without it.
-
Metabolic Activation: For each strain, the test is run with and without a rat liver extract (S9 fraction), which contains metabolic enzymes that can convert a test chemical into a more mutagenic form.
-
Exposure: The test compound (this compound or Methylene Blue), the bacterial culture, and either the S9 mix or a control buffer are combined in a test tube.
-
Plating: The mixture is added to molten top agar containing a trace amount of histidine (to allow for a few initial cell divisions) and poured onto a minimal glucose agar plate.
-
Incubation: Plates are incubated for 48-72 hours at 37°C.
-
Scoring: A positive result (mutagenicity) is indicated by a significant, dose-dependent increase in the number of revertant colonies (His+) compared to the spontaneous reversion rate on control plates. These revertant colonies have undergone a mutation that restores the functional histidine gene.
Caption: Experimental Workflow for the Ames Test.
In Vivo Micronucleus Test Protocol
-
Animal Dosing: Mice are administered the test compound (e.g., Methylene Blue at 62 mg/kg) typically via intravenous or intraperitoneal injection. A positive control (a known clastogen) and a vehicle control are also used.
-
Cell Collection: At specific time points after dosing (e.g., 24 and 48 hours), bone marrow is flushed from the femurs.
-
Slide Preparation: The bone marrow cells are centrifuged, and the cell pellet is used to prepare smears on microscope slides.
-
Staining: The slides are stained with a dye (e.g., Giemsa, acridine orange) that differentiates between polychromatic erythrocytes (PCEs - immature red blood cells) and normochromatic erythrocytes (NCEs - mature red blood cells).
-
Microscopic Analysis: The slides are analyzed under a microscope. A large number of PCEs (e.g., 2000 per animal) are scored for the presence of micronuclei. Micronuclei are small, secondary nuclei formed from chromosome fragments or whole chromosomes that lag behind during cell division.
-
Data Evaluation: The frequency of micronucleated PCEs (MN-PCEs) in the treated groups is compared to the vehicle control group. A statistically significant, dose-dependent increase in MN-PCEs indicates that the compound is clastogenic or aneugenic in vivo. The ratio of PCEs to NCEs is also calculated to assess bone marrow toxicity.
Summary and Conclusion
The experimental data reveals clear differences in the genotoxic profiles of this compound and Methylene Blue.
-
This compound demonstrates significant genotoxicity, particularly when activated by light, causing substantial DNA strand breaks.[4] Its primary component, proflavine, is a frameshift mutagen in the Ames test, with its activity enhanced by metabolic activation and light.[8] The strong evidence of photogenotoxicity has led to recommendations against its use in humans for applications involving light exposure, such as in vivo imaging.[4]
-
Methylene Blue shows a more complex profile. It is consistently mutagenic in bacterial and in vitro mammalian cell assays.[6][9][10] However, in a direct comparison using the Comet assay under specific photo-activating conditions, it did not induce DNA damage.[4] Furthermore, it tested negative in the in vivo micronucleus assay, suggesting that its genotoxic effects observed in vitro may not be expressed in a whole-animal system, potentially due to metabolic detoxification or pharmacokinetic factors.[6][9]
References
- 1. This compound, an Acridine Derivative for Biomedical Application: Current State of the Art - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Comprehensive interpretation of in vitro micronucleus test results for 292 chemicals: from hazard identification to risk assessment application - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Safety and performance analysis of this compound and methylene blue for in vivo imaging of precancerous lesions using fibered confocal fluorescence microscopy (FCFM): an experimental study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Toxicity and carcinogenicity studies of methylene blue trihydrate in F344N rats and B6C3F1 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Proflavin: an unusual mutagen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mammalian genotoxicity assessment of methylene blue in plasma: implications for virus inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. accessdata.fda.gov [accessdata.fda.gov]
Safety Operating Guide
Proper Disposal Procedures for Acriflavine: A Guide for Laboratory Professionals
Ensuring the safe and environmentally responsible disposal of acriflavine is critical for any laboratory. This guide provides essential, step-by-step information for researchers, scientists, and drug development professionals to manage this compound waste in compliance with safety and environmental regulations.
This compound, a fluorescent dye and topical antiseptic, is classified as an environmentally hazardous substance due to its toxicity to aquatic life.[1][2][3][4] Improper disposal can lead to environmental contamination and potential harm. Therefore, adherence to strict disposal protocols is paramount.
Core Principles of this compound Waste Management
-
Avoid Environmental Release: Under no circumstances should this compound or its solutions be discharged into drains or waterways.[1][5][6][7] Its long-term adverse effects on aquatic environments necessitate containment and proper treatment.[2][3][4][8]
-
Consult Local Regulations: Waste disposal requirements can vary significantly based on country, state, and local laws.[2][6][9] Always consult with your institution's Environmental Health and Safety (EHS) department and local waste management authorities to ensure full compliance.[6]
-
Personal Protective Equipment (PPE): When handling this compound waste, always wear appropriate PPE, including gloves, safety glasses with side-shields, and a lab coat.[1][2][5][8][10] For handling bulk quantities or in situations where dust may be generated, respiratory protection may be necessary.[1][10]
Step-by-Step Disposal Procedures
1. Solid this compound Waste:
-
Collection: Place pure this compound, expired product, or residues into a clearly labeled, sealed container.[6] The container should be suitable for hazardous waste.
-
Licensed Disposal: Arrange for a licensed professional waste disposal company to collect and manage the waste.[1][5] This is the most common and recommended method for disposal.
-
Incineration: An alternative disposal method is to dissolve or mix the this compound with a combustible solvent and burn it in a chemical incinerator equipped with a scrubber.[1][5] This should only be performed by a licensed waste disposal facility.
2. This compound Solutions:
-
Collection: Collect all aqueous and solvent-based this compound solutions in a designated, sealed, and clearly labeled hazardous waste container. Do not mix with other incompatible waste streams.
-
Professional Disposal: As with solid waste, arrange for a licensed hazardous waste contractor to dispose of the liquid waste.
3. Contaminated Materials:
-
Sharps: Needles, syringes, or other sharps contaminated with this compound should be placed in a designated sharps container and disposed of as hazardous waste.
-
Labware: Glassware and plasticware that are visibly contaminated should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous waste. The cleaned labware can then be disposed of according to standard laboratory procedures.
-
PPE and Consumables: Contaminated gloves, bench paper, and other disposable materials should be collected in a sealed bag or container and disposed of as hazardous chemical waste.[1]
4. Spill Cleanup:
-
Minor Spills:
-
Wearing appropriate PPE, clean up the spill immediately.[6]
-
For solid spills, use dry cleanup procedures to avoid generating dust.[6] You can gently sweep or vacuum the material.
-
Place the spilled material and any contaminated cleaning supplies into a sealed, labeled container for hazardous waste disposal.[6]
-
Major Spills:
-
Evacuate the area and alert your laboratory supervisor and EHS department immediately.
-
Prevent the spill from spreading or entering drains.[6]
-
Cleanup should only be performed by trained personnel.
-
Quantitative Data and Transportation Information
| Parameter | Value | Reference |
| UN Number | 3077 | [1][2] |
| Proper Shipping Name | ENVIRONMENTALLY HAZARDOUS SUBSTANCE, SOLID, N.O.S. (this compound) | [1] |
| Transport Hazard Class | 9 | [1][4] |
| Packaging Group | III | [1] |
This compound Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for the safe disposal of this compound waste.
References
- 1. cdhfinechemical.com [cdhfinechemical.com]
- 2. technopharmchem.com [technopharmchem.com]
- 3. suvchemlaboratorychemicals.com [suvchemlaboratorychemicals.com]
- 4. lobachemie.com [lobachemie.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. sdfine.com [sdfine.com]
- 8. westliberty.edu [westliberty.edu]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. oxfordlabchem.com [oxfordlabchem.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
